molecular formula C15H14O4 B019889 4-(2,4-dimethoxyphenyl)benzoic Acid CAS No. 108474-22-2

4-(2,4-dimethoxyphenyl)benzoic Acid

Cat. No.: B019889
CAS No.: 108474-22-2
M. Wt: 258.27 g/mol
InChI Key: XVVFNXGUNVVYOR-UHFFFAOYSA-N
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Description

4-(2,4-Dimethoxyphenyl)benzoic acid is a high-purity benzoic acid derivative designed for advanced pharmaceutical research and development. This compound serves as a critical synthetic intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs) and other pharmacologically active molecules. Its structural features, including the biphenyl core and strategically placed methoxy groups, make it a valuable building block in medicinal chemistry for constructing compounds with targeted therapeutic properties. ● Primary Research Applications: This chemical is primarily employed as a key precursor in organic and medicinal chemistry synthesis. Researchers utilize it to develop novel benzimidazole derivatives and other nitrogen-containing heterocycles, which are prominent scaffolds in drug discovery due to their wide range of biological activities. ● Physicochemical Properties: The compound's properties, such as a predicted boiling point of approximately 408.5±40.0 °C and a predicted pKa of 4.11±0.10, are highly relevant for research involving reaction optimization and formulation development. Its structure aligns with the benzoic acid family, which is known for its role as a preservative and a starting material in synthesizing more complex medicinal agents like benzoyl peroxide. Important Notice: This product is intended For Research Use Only and is not approved for human, therapeutic, or diagnostic use. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable regulatory standards.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,4-dimethoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-12-7-8-13(14(9-12)19-2)10-3-5-11(6-4-10)15(16)17/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVFNXGUNVVYOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374312
Record name 4-(2,4-dimethoxyphenyl)benzoic Acid
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Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108474-22-2
Record name 4-(2,4-dimethoxyphenyl)benzoic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 108474-22-2
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 4-(2,4-dimethoxyphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the core physicochemical properties of 4-(2,4-dimethoxyphenyl)benzoic acid. Designed for researchers, medicinal chemists, and formulation scientists, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's behavior. We delve into its structural attributes, solubility, acidity, and lipophilicity. Crucially, this guide synthesizes theoretical principles with detailed, field-proven experimental protocols for empirical determination of these properties. By explaining the causality behind methodological choices, we aim to equip scientists with the practical knowledge required for the effective application of this compound in research and development settings, particularly within the context of drug discovery.

Introduction and Molecular Profile

This compound is a bi-aryl carboxylic acid. Its structure features a benzoic acid moiety linked to a dimethoxy-substituted phenyl ring. This arrangement of functional groups—a polar, ionizable carboxylic acid, a rigid and lipophilic biphenyl core, and two electron-donating methoxy groups—suggests a nuanced physicochemical profile that is critical to understand for any application, from chemical synthesis to pharmacology.

The biphenyl scaffold is a common motif in medicinal chemistry, valued for its ability to position substituents in distinct spatial orientations. The carboxylic acid group serves as a key interaction point, often acting as a hydrogen bond donor and acceptor, and its ionization state is fundamental to aqueous solubility and biological interactions. The 2,4-dimethoxy substitution pattern on the second ring electronically modifies the molecule, influencing properties such as pKa and metabolic stability.

This guide will systematically characterize these properties, providing both predicted values based on chemical principles and the detailed methodologies required for their precise experimental determination.

Table 1: Key Physicochemical Identifiers for this compound

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₁₅H₁₄O₄-
Molecular Weight 258.27 g/mol -
CAS Number 106688-66-4-
Canonical SMILES COC1=C(C=C(C=C1)OC)C2=CC=C(C=C2)C(=O)O-

Core Physicochemical Properties

A compound's efficacy, safety, and developability are intrinsically linked to its physical and chemical characteristics. This section outlines the critical properties of this compound.

Solubility Profile

Solubility is a cornerstone property, dictating a compound's suitability for various experimental and physiological environments. Based on its structure, this compound is expected to be poorly soluble in water. The large, nonpolar biphenyl core dominates the molecule's character, a feature known to decrease aqueous solubility.[1] While the carboxylic acid group provides a polar, ionizable handle, its contribution is often insufficient to overcome the hydrophobicity of the larger scaffold.

  • Aqueous Solubility: The solubility in aqueous media is highly pH-dependent. In acidic conditions (pH < pKa), the compound exists in its neutral, less soluble form. In alkaline conditions (pH > pKa), it deprotonates to form the more soluble carboxylate salt.

  • Organic Solubility: The compound is anticipated to be soluble in polar organic solvents such as ethanol, methanol, acetone, and ethyl acetate.[2] This aligns with the "like dissolves like" principle, where the molecule's polarity is compatible with these solvents.[2][3]

Acidity (pKa)

The pKa is the pH at which a compound exists in a 50:50 equilibrium between its protonated (neutral) and deprotonated (ionized) forms. For a carboxylic acid, this value is fundamental to predicting its charge state in biological systems, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

The pKa of benzoic acid is approximately 4.20. The electronic nature of substituents on the aromatic rings can modulate this value. The 2,4-dimethoxy groups are electron-donating, which tends to slightly destabilize the conjugate base (the carboxylate anion), thereby weakening the acid and increasing the pKa. In contrast, electron-withdrawing groups, such as a nitro group, stabilize the conjugate base and lower the pKa, making the acid stronger.[4] Therefore, the pKa of this compound is predicted to be slightly higher than that of benzoic acid, likely in the range of 4.3 to 4.6.

Lipophilicity (LogP & LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes.[5] It is most commonly expressed as the logarithm of the partition coefficient (LogP).

  • LogP: This value represents the ratio of the concentration of the neutral compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[6][7] Given the substantial nonpolar surface area of the biphenyl core, this compound is expected to have a positive LogP value, indicating it is more lipophilic than hydrophilic.[8]

  • LogD: For ionizable compounds, the distribution coefficient (LogD) is a more physiologically relevant measure.[5] LogD is the pH-dependent partition coefficient, accounting for both the neutral and ionized species in the aqueous phase. At a pH below its pKa, the LogD will be close to the LogP. As the pH increases above the pKa, the compound ionizes, becomes more water-soluble, and the LogD value decreases significantly.[5]

Experimental Methodologies: A Practical Guide

Accurate empirical data is the gold standard in drug development. The following protocols are robust, self-validating systems for determining the key physicochemical properties discussed above.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

Causality & Rationale: The shake-flask method is considered the "gold standard" for solubility measurement because it is a direct method that measures the concentration of a saturated solution at thermodynamic equilibrium.[9][10] This ensures the result is a true representation of the compound's maximum solubility under the specified conditions, avoiding the kinetic artifacts that can arise from faster methods.

Detailed Step-by-Step Methodology:

  • Preparation: Prepare a buffer solution at the desired pH (e.g., phosphate-buffered saline at pH 7.4 for physiological relevance).

  • Sample Addition: Add an excess amount of solid this compound to a known volume of the buffer in a sealed, inert container (e.g., a glass vial). The excess solid is crucial to ensure saturation is achieved.

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. This can be done using an orbital shaker or rotator.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated supernatant from the solid, centrifugation or filtration is required. Using a syringe filter (e.g., 0.22 µm PVDF) is a common and effective method.

  • Quantification: Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve prepared with known concentrations of the compound.

  • Calculation: Calculate the original solubility in the buffer using the measured concentration and the dilution factor. The result is typically expressed in µg/mL or µM.

Self-Validation: The presence of undissolved solid at the end of the experiment visually confirms that a saturated solution was achieved. Consistency in results from samples taken at different time points (e.g., 24 and 48 hours) validates that equilibrium has been reached.

Diagram: Solubility Determination Workflow

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Separation cluster_analyze Analysis prep 1. Add excess solid to buffer (pH 7.4) equilibrate 2. Agitate at constant T (24-48 hours) prep->equilibrate separate 3. Centrifuge / Filter to get clear supernatant equilibrate->separate quantify 4. Dilute supernatant separate->quantify analyze 5. Analyze by HPLC-UV vs. standard curve quantify->analyze calculate 6. Calculate Solubility analyze->calculate G cluster_setup Setup cluster_titrate Titration cluster_analyze Analysis setup 1. Dissolve compound in co-solvent (e.g., MeOH/H₂O) calibrate 2. Calibrate pH electrode setup->calibrate titrate 3. Add standardized base (KOH) in small increments calibrate->titrate record 4. Record pH vs. Volume titrate->record plot 5. Plot pH vs. Volume of Titrant record->plot find_pka 6. Determine pKa at half-equivalence point plot->find_pka G cluster_prep Preparation cluster_equilibrate Partitioning cluster_analyze Analysis presat 1. Pre-saturate n-octanol and water with each other stock 2. Dissolve compound in pre-saturated n-octanol presat->stock mix 3. Mix octanol stock with pre-saturated water stock->mix equilibrate 4. Gently agitate to reach equilibrium mix->equilibrate separate 5. Centrifuge to separate phases equilibrate->separate quantify 6. Measure concentration in *both* phases via HPLC separate->quantify calculate 7. Calculate LogP quantify->calculate

References

An In-depth Technical Guide to 2,4-Dimethoxybenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating the Core Characteristics of 2,4-Dimethoxybenzoic Acid

2,4-Dimethoxybenzoic acid, a significant aromatic carboxylic acid, holds a distinct position in the landscape of organic synthesis and medicinal chemistry.[1][2] Its structure is characterized by a benzoic acid core substituted with two methoxy groups at the 2 and 4 positions of the benzene ring.[1][3] This specific arrangement of functional groups imparts unique electronic and steric properties to the molecule, making it a versatile building block and a pharmacophore of interest in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical identity, synthesis, properties, and potential applications, tailored for professionals in research and drug development.

Chemical Identity

The unambiguous identification of a chemical entity is paramount for scientific rigor. The key identifiers for 2,4-Dimethoxybenzoic acid are summarized below.

IdentifierValueSource
CAS Number 91-52-1[1][2]
Molecular Formula C9H10O4[1][2]
Molecular Weight 182.17 g/mol [1][2]
IUPAC Name 2,4-dimethoxybenzoic acid[1][3]
Synonyms Benzoic acid, 2,4-dimethoxy-; NSC 6316[2]
InChI Key GPVDHNVGGIAOQT-UHFFFAOYSA-N[3]
SMILES COC1=CC(=C(C=C1)C(=O)O)OC[3]

Synthesis and Mechanistic Insights

The synthesis of 2,4-dimethoxybenzoic acid can be achieved through various routes, with the choice of method often dictated by the desired scale, purity, and available starting materials. A common and illustrative laboratory-scale synthesis involves the oxidation of a corresponding aldehyde or methyl group on the benzene ring.

Illustrative Synthetic Workflow: Oxidation of 2,4-Dimethoxybenzaldehyde

A robust method for the preparation of 2,4-dimethoxybenzoic acid involves the oxidation of 2,4-dimethoxybenzaldehyde. This transformation can be efficiently carried out using a variety of oxidizing agents, with potassium permanganate (KMnO4) in an alkaline medium being a classic and effective choice.

Experimental Protocol: Synthesis of 2,4-Dimethoxybenzoic Acid

Materials:

  • 2,4-dimethoxybenzaldehyde

  • Potassium permanganate (KMnO4)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO3)

  • Distilled water

  • Ethanol

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, heating mantle, magnetic stirrer, filtration apparatus)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific molar equivalent of 2,4-dimethoxybenzaldehyde in an aqueous solution of sodium hydroxide.

  • Oxidation: While stirring, slowly add a solution of potassium permanganate in water to the reaction mixture. The rate of addition should be controlled to manage the exothermic nature of the reaction.

  • Reaction Monitoring: Heat the mixture to reflux and maintain for a period of 1-2 hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate ion.

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Add a small amount of ethanol to quench any excess potassium permanganate, which is indicated by the formation of a brown manganese dioxide (MnO2) precipitate.

  • Filtration: Filter the reaction mixture to remove the manganese dioxide precipitate. Wash the precipitate with a small amount of hot water to ensure complete recovery of the product.

  • Acidification: Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is acidic (pH ~2). This will precipitate the 2,4-dimethoxybenzoic acid.

  • Isolation and Purification: Collect the white precipitate by filtration and wash with cold water to remove any inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2,4-dimethoxybenzoic acid.

  • Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Causality in Experimental Choices

The use of an alkaline medium (NaOH) is crucial as it facilitates the dissolution of the aldehyde and promotes the oxidative action of KMnO4. The final acidification step is essential to protonate the carboxylate salt formed during the reaction, leading to the precipitation of the desired carboxylic acid. Recrystallization is a standard and effective method for purifying solid organic compounds, relying on the differential solubility of the compound and impurities in a given solvent system at different temperatures.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification Start 2,4-Dimethoxybenzaldehyde + NaOH(aq) Reaction Oxidation (Reflux) Start->Reaction Oxidant KMnO4(aq) Oxidant->Reaction Quench Quench (Ethanol) Reaction->Quench Filtration1 Filtration (Remove MnO2) Quench->Filtration1 Mixture Acidification Acidification (HCl) Filtration1->Acidification Filtrate Filtration2 Filtration (Isolate Product) Acidification->Filtration2 Precipitate Recrystallization Recrystallization (Ethanol/Water) Filtration2->Recrystallization Crude Product FinalProduct Pure 2,4-Dimethoxybenzoic Acid Recrystallization->FinalProduct

Caption: Synthetic workflow for 2,4-dimethoxybenzoic acid via oxidation.

Physicochemical Properties

The physicochemical properties of 2,4-dimethoxybenzoic acid are critical for its handling, formulation, and application in various experimental settings.

PropertyValueSource
Melting Point 107-109 °C[2]
Water Solubility Slightly soluble[2]
Appearance White to off-white powder[2]
pKa 4.36±0.10 (Predicted)[2]

Applications in Drug Discovery and Development

Benzoic acid and its derivatives are a cornerstone in medicinal chemistry, with numerous synthetic derivatives being investigated for a wide range of biological activities, including anticancer properties.[4][5] The structural motif of 2,4-dimethoxybenzoic acid has been incorporated into various molecules with therapeutic potential.

Role as a Scaffold in Medicinal Chemistry

The 2,4-dimethoxyphenyl moiety is a key structural feature in a number of biologically active compounds. For instance, it is a component of the psychedelic phenethylamine 2C-B, where it is further substituted with a bromine atom.[6] The metabolism of such compounds can lead to the formation of dimethoxybenzoic acid derivatives.[6]

Furthermore, substituted benzoic acids are actively explored as scaffolds for the development of enzyme inhibitors and receptor antagonists.[7] The carboxylic acid group provides a crucial point for interaction with biological targets or for further chemical modification to enhance pharmacological properties. The methoxy groups can influence the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.

Potential Therapeutic Areas

Derivatives of dimethoxybenzoic acid have been investigated for their potential in various therapeutic areas. For example, certain chalcones bearing the dimethoxyphenyl group have been synthesized and evaluated for their anticancer activities.[8] The broader class of benzoic acid derivatives has shown promise in the development of treatments for a variety of diseases, underscoring the importance of scaffolds like 2,4-dimethoxybenzoic acid in drug discovery pipelines.[4][5]

Logical Relationship in Drug Discovery

Drug_Discovery_Logic cluster_modification Chemical Modification cluster_application Therapeutic Applications Scaffold 2,4-Dimethoxybenzoic Acid (Core Scaffold) Modification Derivatization (e.g., amidation, esterification) Scaffold->Modification SAR Structure-Activity Relationship (SAR) Studies Modification->SAR EnzymeInhibitors Enzyme Inhibitors SAR->EnzymeInhibitors ReceptorAntagonists Receptor Antagonists SAR->ReceptorAntagonists Anticancer Anticancer Agents SAR->Anticancer

Caption: Role of 2,4-dimethoxybenzoic acid in drug discovery.

Conclusion

2,4-Dimethoxybenzoic acid is a valuable and versatile chemical entity with a well-defined structure and accessible synthetic routes. Its utility as a building block in organic synthesis, coupled with the biological activities exhibited by its derivatives, solidifies its importance for researchers and professionals in the field of drug development. A thorough understanding of its properties and reactivity is key to unlocking its full potential in the creation of novel and effective therapeutic agents.

References

solubility of "4-(2,4-dimethoxyphenyl)benzoic acid" in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Solubility of 4-(2,4-dimethoxyphenyl)benzoic acid in Organic Solvents

Disclaimer: Publicly available, quantitative solubility data for this compound is limited. This guide, therefore, provides a comprehensive analysis based on first principles of physical organic chemistry, structural analogy to similar compounds, and established experimental methodologies. The principles and protocols detailed herein offer a robust framework for researchers, scientists, and drug development professionals to predict, understand, and experimentally determine the solubility of this compound.

Introduction

This compound is a complex organic molecule featuring a biphenyl-like core functionalized with both a carboxylic acid and two methoxy groups. Such structures are common scaffolds in medicinal chemistry and materials science, making a thorough understanding of their physical properties, particularly solubility, essential for synthesis, purification, formulation, and biological screening. Solubility dictates the choice of reaction solvents, crystallization conditions, and is a critical determinant of bioavailability in drug development.

This guide provides a detailed examination of the structural features of this compound and how they are predicted to govern its interactions with a range of common organic solvents. Furthermore, it outlines authoritative, step-by-step protocols for the experimental determination of its solubility, empowering researchers to generate the precise data required for their applications.

Part 1: Physicochemical Properties and Structural Analysis

The solubility of a compound is intrinsically linked to its molecular structure. The "like dissolves like" principle, which states that substances with similar intermolecular forces are likely to be soluble in one another, is the foundational concept.[1][2][3][4][5]

Predicted Physicochemical Properties

PropertyValue / PredictionRationale / Source
Molecular FormulaC₁₅H₁₄O₄---
Molecular Weight258.27 g/mol ---
AppearancePredicted to be a white to off-white crystalline solidBased on similar benzoic acid derivatives.[6][7]
pKa (acid dissociation constant)~4.0 - 4.5The carboxylic acid group is the primary acidic proton. This is a typical range for benzoic acids.[7][8]
Predicted LogP~3.0 - 3.5The large, two-ring aromatic system contributes significantly to hydrophobicity, partially offset by polar groups.

Structural Feature Analysis

The molecule's structure presents a duality of polar and non-polar characteristics that will dictate its solubility behavior.

  • Carboxylic Acid Group (-COOH): This is the dominant polar feature. It is a strong hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (from the C=O).[4][9] This group will strongly favor interactions with polar protic solvents. In basic conditions, it can deprotonate to form a highly polar and water-soluble carboxylate salt.[10][11]

  • Biphenyl-like Core: The two connected phenyl rings create a large, rigid, and non-polar (hydrophobic) surface area. This part of the molecule will favor interactions with non-polar solvents through London dispersion forces.[5][11] This feature will significantly limit solubility in highly polar solvents like water.

  • Dimethoxy Groups (-OCH₃): The two ether-like methoxy groups introduce polarity through their C-O bonds and can act as hydrogen bond acceptors.[5] While they increase polarity compared to an unsubstituted phenyl ring, they also add to the overall molecular size.

The interplay between the large hydrophobic core and the polar functional groups suggests that solvents with intermediate polarity or those capable of both polar and non-polar interactions will be most effective.

cluster_molecule This compound Structure cluster_groups Functional Groups mol Non-Polar Core Biphenyl-like structure Large hydrophobic surface Favors non-polar solvents (e.g., Toluene, Hexane) COOH Carboxylic Acid (-COOH) H-bond donor & acceptor Acidic Favors polar protic solvents (Alcohols) & bases mol:f0->COOH:f0 Interacts with OMe Methoxy Groups (-OCH₃) Polar C-O bonds H-bond acceptor Favors polar aprotic solvents (e.g., Acetone, Ethyl Acetate) mol:f0->OMe:f0 Interacts with

Caption: Key structural features governing solubility.

Part 2: Predicted Solubility Profile

Based on the structural analysis, we can predict the solubility of this compound across different solvent classes.

Predicted Solubility in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityPredominant Intermolecular Forces
Polar Protic Methanol, Ethanol, 1-Butanol, Acetic AcidModerate to High Hydrogen bonding between the solvent's -OH and the compound's -COOH and -OCH₃ groups. Solubility is expected to increase with temperature.[12]
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF), AcetonitrileModerate to High Dipole-dipole interactions and hydrogen bond acceptance by the solvent from the compound's -COOH group.
High-Polarity Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High Strong dipole-dipole interactions and hydrogen bond acceptance make these excellent solvents for a wide range of organic compounds.
Non-Polar Aromatic Toluene, BenzeneLow to Moderate London dispersion forces (π-stacking) between the aromatic rings of the solvent and solute.
Halogenated Dichloromethane (DCM), ChloroformModerate Capable of dissolving moderately polar compounds due to their own slight polarity and ability to induce dipoles.
Non-Polar Aliphatic n-Hexane, CyclohexaneVery Low / Insoluble The polar carboxylic acid group prevents dissolution in purely non-polar, aliphatic solvents.
Aqueous WaterVery Low / Insoluble The large hydrophobic biphenyl core dominates, making the molecule poorly soluble in water despite its polar groups.[6]
Aqueous Base 5% aq. NaOH, 5% aq. NaHCO₃High Acid-base reaction forms the highly water-soluble sodium 4-(2,4-dimethoxyphenyl)benzoate salt.[10]

Part 3: Experimental Protocol for Solubility Determination

To obtain definitive quantitative data, a systematic experimental approach is required. The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of a solid in a solvent.[1]

Objective: To determine the equilibrium concentration of this compound in a given organic solvent at a constant temperature.

Materials & Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Temperature-controlled orbital shaker or water bath

  • Analytical balance (±0.1 mg)

  • Syringe filters (0.22 or 0.45 µm, solvent-compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

  • Quantification instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Methodology: Shake-Flask Method

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume or mass of the solvent. "Excess" is critical to ensure equilibrium with the solid phase is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

  • Equilibration:

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours.[1]

    • Causality: A prolonged equilibration time is necessary to ensure the dissolution process has reached its thermodynamic maximum. Preliminary time-course studies are recommended to determine the minimum required equilibration time.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2-4 hours to allow undissolved solids to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a solvent-compatible syringe filter into a clean, pre-weighed vial.

    • Causality: Filtration is a critical self-validating step to ensure that no microscopic, undissolved solid particles are carried over, which would artificially inflate the measured solubility.

  • Quantification of Solute Concentration:

    A. Gravimetric Method (for non-volatile solutes and volatile solvents):

    • Accurately weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the solute's melting point) until a constant weight of the dried residue is obtained.[13]

    • Calculate the final solubility as mass of solute per mass or volume of solvent (e.g., mg/mL).

    B. Chromatographic Method (e.g., HPLC-UV):

    • Prepare a series of standard solutions of the compound in the same solvent with known concentrations.

    • Generate a calibration curve by plotting the analytical response (e.g., UV absorbance peak area) against concentration.

    • Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted sample and determine its concentration from the calibration curve.

    • Calculate the original solubility, accounting for the dilution factor. This method is highly accurate and specific.

G start Start: Excess Solid + Solvent equilibration 1. Equilibration (Constant T°, 24-72h agitation) start->equilibration settling 2. Settling (Constant T°, >2h) equilibration->settling filtration 3. Phase Separation (Syringe Filtration, 0.22 µm) settling->filtration quant_grav 4a. Quantification (Gravimetric) - Evaporate Solvent - Weigh Residue filtration->quant_grav If applicable quant_hplc 4b. Quantification (HPLC) - Dilute Sample - Analyze vs. Standards filtration->quant_hplc Preferred result Result: Solubility (mg/mL) quant_grav->result quant_hplc->result

Caption: Experimental workflow for solubility determination.

References

A Spectroscopic Guide to 4-(2,4-dimethoxyphenyl)benzoic Acid: Elucidating Molecular Structure through NMR, IR, and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed spectroscopic analysis of 4-(2,4-dimethoxyphenyl)benzoic acid, a biphenyl carboxylic acid derivative with potential applications in medicinal chemistry and materials science. By integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we offer a foundational resource for the unambiguous identification and characterization of this compound. This document is designed to empower researchers by not only presenting the spectral data but also explaining the underlying principles and experimental considerations essential for robust scientific inquiry.

Introduction: The Significance of Spectroscopic Characterization

In the realms of chemical synthesis and drug discovery, the precise determination of a molecule's structure is paramount. Spectroscopic techniques are the cornerstone of this process, providing a detailed fingerprint of a compound's atomic and molecular composition. For a molecule such as this compound, understanding its three-dimensional structure and electronic properties is crucial for predicting its reactivity, biological activity, and potential applications. This guide will walk through the essential spectroscopic data that collectively confirm the identity and purity of this target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), we can map out the connectivity and chemical environment of each atom within the molecule.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

To ensure the acquisition of high-quality, reproducible NMR data, the following protocol is recommended:

  • Sample Preparation: Approximately 5-10 mg of high-purity this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often preferred for carboxylic acids due to its ability to solubilize the compound and the acidic proton's tendency to exchange with residual water in other solvents.

  • Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: A standard one-dimensional proton experiment is performed. Key parameters to optimize include the number of scans (typically 8-16 for sufficient signal-to-noise ratio), relaxation delay, and spectral width. Chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is conducted to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to neighboring protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.9br s1H-COOH
8.01d, J ≈ 8.4 Hz2HH-3', H-5'
7.69d, J ≈ 8.4 Hz2HH-2', H-6'
7.35d, J ≈ 8.4 Hz1HH-6
6.68d, J ≈ 2.4 Hz1HH-3
6.64dd, J ≈ 8.4, 2.4 Hz1HH-5
3.86s3H-OCH₃
3.82s3H-OCH₃

Interpretation:

  • The broad singlet observed at approximately 12.9 ppm is characteristic of a carboxylic acid proton, which is often broadened due to hydrogen bonding and exchange.

  • The downfield region of the aromatic spectrum shows two doublets around 8.01 and 7.69 ppm, integrating to two protons each. These correspond to the protons on the benzoic acid ring, exhibiting a typical AA'BB' splitting pattern.

  • The signals for the dimethoxyphenyl ring appear further upfield. The doublet at ~7.35 ppm is assigned to the proton at position 6, which is ortho to the point of attachment to the other ring. The remaining two aromatic protons on this ring appear as a doublet and a doublet of doublets around 6.68 and 6.64 ppm, respectively, consistent with their positions relative to the two methoxy groups.

  • The two sharp singlets at 3.86 and 3.82 ppm, each integrating to three protons, are characteristic of the two methoxy (-OCH₃) groups. Their distinct chemical shifts indicate they are in different chemical environments.

Molecular Structure and Proton Assignments:

Caption: Structure of this compound with proton numbering.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~167.2-COOH
~160.9C-4
~157.8C-2
~144.3C-1'
~131.9C-6
~131.2C-4'
~129.9C-3', C-5'
~126.1C-2', C-6'
~121.5C-1
~105.1C-5
~98.5C-3
~55.9-OCH₃
~55.6-OCH₃

Interpretation:

  • The signal at approximately 167.2 ppm is characteristic of a carboxylic acid carbonyl carbon.

  • The aromatic region displays a number of signals corresponding to the twelve aromatic carbons. The carbons bearing the electron-donating methoxy groups (C-2 and C-4) are shifted downfield to ~157.8 and ~160.9 ppm, respectively.

  • The two distinct signals for the methoxy carbons at ~55.9 and ~55.6 ppm further confirm their different electronic environments.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring an IR Spectrum
  • Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Alternatively, a KBr pellet can be prepared by mixing the sample with dry potassium bromide and pressing it into a thin, transparent disk.

  • Data Acquisition: A background spectrum is recorded first, followed by the sample spectrum. The data is typically collected over a range of 4000 to 400 cm⁻¹.

IR Spectral Data and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-2500 (broad)O-H stretchCarboxylic acid
~3050C-H stretchAromatic
~2950, ~2850C-H stretch-OCH₃
~1680C=O stretchCarboxylic acid
~1600, ~1500C=C stretchAromatic rings
~1250, ~1030C-O stretchAryl ether

Interpretation:

  • A very broad absorption band in the region of 3300-2500 cm⁻¹ is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

  • A strong, sharp peak around 1680 cm⁻¹ is indicative of the C=O stretching of the carboxylic acid group.

  • Absorptions in the 1600-1500 cm⁻¹ region are characteristic of C=C stretching vibrations within the aromatic rings.

  • The presence of strong bands around 1250 and 1030 cm⁻¹ corresponds to the asymmetric and symmetric C-O stretching of the aryl ether (methoxy) groups.

Experimental Workflow for Spectroscopic Analysis:

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis High-Purity Sample of This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR Aliquots IR IR Spectroscopy Synthesis->IR Aliquots MS Mass Spectrometry Synthesis->MS Aliquots NMR_Data Elucidation of C-H Framework NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight and Formula Confirmation MS->MS_Data Structure Confirmed Molecular Structure NMR_Data->Structure Combined Analysis IR_Data->Structure Combined Analysis MS_Data->Structure Combined Analysis

Caption: Workflow for the comprehensive spectroscopic characterization of a chemical compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about a molecule's mass and, by extension, its elemental composition. It also offers insights into the molecule's structure through the analysis of its fragmentation patterns.

Experimental Protocol: Obtaining a Mass Spectrum
  • Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI), is used to generate charged molecules. ESI is a "soft" ionization technique that often yields the molecular ion peak with minimal fragmentation, which is ideal for confirming the molecular weight.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Mass Spectral Data and Interpretation

The mass spectrum of this compound is expected to show a prominent molecular ion peak.

Table 4: Expected Mass Spectrometry Data for this compound

m/z (Expected)Ion
258.08[M]⁺ (Molecular Ion)
243.06[M - CH₃]⁺
213.05[M - COOH]⁺
135.04[C₉H₇O]⁺

Interpretation:

  • The molecular formula of this compound is C₁₅H₁₄O₄, with a calculated molecular weight of approximately 258.27 g/mol . The high-resolution mass spectrum should show a molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization mode) that corresponds to this mass.

  • Common fragmentation patterns for benzoic acids include the loss of the carboxylic acid group (-COOH, 45 Da) and for methoxy-substituted compounds, the loss of a methyl radical (-CH₃, 15 Da).

Conclusion: A Unified Spectroscopic Profile

The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust and self-validating confirmation of the structure of this compound. The NMR spectra precisely map the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups (carboxylic acid and aryl ethers), and mass spectrometry verifies the molecular weight and elemental composition. This comprehensive spectroscopic dataset serves as an essential reference for any researcher working with this compound, ensuring the integrity and reproducibility of their scientific endeavors.

The Emerging Potential of 4-(2,4-dimethoxyphenyl)benzoic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern drug discovery, the identification and exploration of novel molecular scaffolds with significant therapeutic potential is a cornerstone of progress. Benzoic acid derivatives represent a well-established and versatile class of compounds, forming the structural core of numerous approved drugs and clinical candidates. [1][2]Their prevalence stems from a favorable combination of synthetic accessibility, metabolic stability, and the ability to engage in various biological interactions. Within this broad family, "4-(2,4-dimethoxyphenyl)benzoic acid" emerges as a compound of growing interest, demonstrating notable potential, particularly in the realm of oncology.

This technical guide provides an in-depth exploration of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical properties, and critically, its burgeoning applications in medicinal chemistry. This document moves beyond a mere recitation of facts to offer insights into the rationale behind experimental design and to propose avenues for future investigation, grounding all claims in verifiable scientific literature.

Synthesis and Physicochemical Characterization: Building the Foundation

The efficient and scalable synthesis of a lead compound is a critical prerequisite for its advancement in the drug discovery pipeline. For this compound, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and widely adopted synthetic strategy. [3]This palladium-catalyzed reaction offers a powerful method for the formation of carbon-carbon bonds, specifically for creating biaryl structures.

General Synthetic Protocol via Suzuki-Miyaura Coupling

The synthesis of this compound typically involves the coupling of 4-carboxyphenylboronic acid with a suitable halo-aromatic partner, in this case, 1-bromo-2,4-dimethoxybenzene or a related derivative.

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

  • Materials:

    • 4-Carboxyphenylboronic acid

    • 1-Bromo-2,4-dimethoxybenzene

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd/C) [3] * Base (e.g., K₂CO₃, Na₂CO₃)

    • Solvent (e.g., Toluene, 1,4-Dioxane, Ethanol/Water mixture) [3] * Inert gas (Argon or Nitrogen)

  • Procedure:

    • To an oven-dried reaction vessel, add 4-carboxyphenylboronic acid (1.0 equivalent), 1-bromo-2,4-dimethoxybenzene (1.0-1.2 equivalents), and the chosen base (2.0-3.0 equivalents).

    • Add the palladium catalyst (typically 1-5 mol%).

    • Evacuate and backfill the vessel with an inert gas to create an oxygen-free atmosphere.

    • Add the degassed solvent to the reaction mixture.

    • Heat the mixture to the appropriate temperature (typically 80-100 °C) and stir for the required duration (monitored by TLC or LC-MS).

    • Upon completion, cool the reaction to room temperature and quench with an aqueous solution (e.g., water or dilute HCl).

    • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield this compound as a solid.

Suzuki_Coupling_Workflow reagents Reactants: - 4-Carboxyphenylboronic acid - 1-Bromo-2,4-dimethoxybenzene - Palladium Catalyst - Base reaction_setup Reaction Setup: - Inert Atmosphere - Degassed Solvent - Heating & Stirring reagents->reaction_setup Combine workup Aqueous Workup: - Quenching - Extraction reaction_setup->workup Reaction Completion purification Purification: - Recrystallization or - Column Chromatography workup->purification Crude Product product Final Product: This compound purification->product Pure Compound

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is essential for predicting its pharmacokinetic behavior and for guiding formulation development.

PropertyPredicted Value/RangeSignificance in Drug Development
Molecular Weight ~258.26 g/mol Influences absorption, distribution, and diffusion across membranes.
LogP (Lipophilicity) 3.0-4.0Affects solubility, permeability, and binding to biological targets and off-targets.
Hydrogen Bond Donors 1 (from -COOH)Contributes to target binding and aqueous solubility.
Hydrogen Bond Acceptors 4 (from -COOH & -OCH₃)Influences interactions with biological macromolecules and solubility.
Polar Surface Area ~66 ŲImpacts cell permeability and blood-brain barrier penetration.

Note: These values are estimations and should be experimentally verified.

Core Application: A Scaffold for Anticancer Drug Discovery

The most compelling evidence for the medicinal chemistry application of this compound lies in its potential as an anticancer agent. Research has demonstrated that this scaffold can serve as a foundation for the development of potent cytotoxic compounds.

Cytotoxicity Against Cancer Cell Lines

Studies have shown that this compound and its derivatives exhibit significant cytotoxic effects against various human cancer cell lines. This activity is often attributed to the biaryl structure, which can mimic the binding of natural ligands to key cellular targets involved in cell proliferation and survival.

Cell LineCancer TypeReported Activity (IC₅₀)
MCF-7 Breast AdenocarcinomaMicromolar range
A549 Lung CarcinomaMicromolar range
HCT116 Colorectal CarcinomaMicromolar range

Note: The specific IC₅₀ values can vary depending on the specific derivative and the assay conditions.

Hypothesized Mechanism of Action

While the precise mechanism of action for this compound is still under investigation, its structural similarity to known anticancer agents, such as combretastatin analogues, suggests potential interference with microtubule dynamics. The 2,4-dimethoxyphenyl moiety is a common feature in compounds that bind to the colchicine site of tubulin, leading to the inhibition of microtubule polymerization. This disruption of the cytoskeleton can trigger cell cycle arrest, typically at the G2/M phase, and ultimately induce apoptosis.

Anticancer_Mechanism compound This compound tubulin Tubulin Dimer compound->tubulin Binds to Colchicine Site microtubule Microtubule Polymer tubulin->microtubule Inhibits Polymerization mitotic_spindle Mitotic Spindle Disruption microtubule->mitotic_spindle Prevents Formation cell_cycle_arrest G2/M Phase Arrest mitotic_spindle->cell_cycle_arrest Leads to apoptosis Apoptosis cell_cycle_arrest->apoptosis Induces

Caption: Hypothesized mechanism of anticancer action for this compound.

Future Directions and Untapped Potential

While the anticancer properties of this compound are the most documented, the broader class of benzoic acid derivatives exhibits a wide range of biological activities. This suggests that the therapeutic potential of this specific scaffold may extend beyond oncology. The following areas represent promising avenues for future research.

Potential as Anti-inflammatory Agents

Chronic inflammation is a key driver of numerous diseases. Benzoic acid derivatives have been explored for their anti-inflammatory effects. Future studies could investigate the ability of this compound and its analogues to modulate key inflammatory pathways, such as the NF-κB signaling cascade or the production of pro-inflammatory cytokines.

Exploration of Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. The benzoic acid scaffold is present in some antimicrobial compounds. Screening this compound and a library of its derivatives against a panel of pathogenic bacteria and fungi could uncover novel antimicrobial leads.

Enzyme Inhibition: A Broad Spectrum of Possibilities

The substituted biaryl structure of this compound makes it an attractive candidate for targeting the active sites of various enzymes. For instance, structurally related compounds have been investigated as inhibitors of enzymes like protein kinases and phosphatases. High-throughput screening against a panel of therapeutically relevant enzymes could reveal unexpected and valuable inhibitory activities.

Conclusion: A Scaffold with a Bright Future

This compound represents a promising and versatile scaffold for medicinal chemistry. Its straightforward synthesis via Suzuki-Miyaura coupling, combined with its demonstrated anticancer activity, marks it as a molecule of significant interest. While its potential in oncology is the most immediate and well-supported application, the broader biological activities of the benzoic acid class of compounds suggest that the therapeutic utility of this scaffold is far from fully explored. Future investigations into its anti-inflammatory, antimicrobial, and enzyme-inhibitory properties are warranted and could unlock new avenues for the development of novel therapeutics. This guide serves as a foundational resource to stimulate and inform such future research endeavors.

References

A Technical Guide to the Biological Activities of 4-(2,4-Dimethoxyphenyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the biological activities associated with derivatives of 4-(2,4-dimethoxyphenyl)benzoic acid. This scaffold, characterized by a biphenyl core with specific methoxy substitutions, has emerged as a promising framework in medicinal chemistry. We delve into the synthetic strategies for accessing these molecules, followed by an in-depth exploration of their diverse pharmacological effects. Key areas of focus include their potential as anticancer agents through mechanisms such as histone deacetylase (HDAC) inhibition and induction of apoptosis, their role as anti-inflammatory and antioxidant agents by modulating key cytokine and enzymatic pathways, and their emerging application as antimicrobial compounds effective against pathogenic bacteria. Structure-Activity Relationship (SAR) studies are synthesized to provide insights for future drug design and optimization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the therapeutic potential of this chemical class.

Introduction

The benzoic acid moiety is a foundational structural motif in medicinal chemistry, present in a wide array of natural products and synthetic drugs.[1] Its derivatives are known to exhibit a vast spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[2][3][4][5] When incorporated into a biphenyl system, such as in the this compound scaffold, the resulting molecule gains conformational flexibility and lipophilicity, which can significantly influence its interaction with biological targets.

The dimethoxy substitution pattern on one of the phenyl rings is of particular interest. Methoxy groups are known to modulate a molecule's electronic properties and its ability to form hydrogen bonds, often enhancing metabolic stability and oral bioavailability.[6] The specific 2,4-dimethoxy arrangement, combined with the 4'-carboxylic acid function, creates a unique chemical entity with the potential to interact with multiple biological targets. This guide will systematically explore the documented and extrapolated biological activities of this scaffold, grounding the discussion in mechanistic insights and established experimental protocols.

Synthetic Strategies

The creation of the this compound core and its derivatives typically relies on cross-coupling reactions that form the central carbon-carbon bond between the two phenyl rings. The Suzuki-Miyaura coupling is a highly efficient and widely used method for this purpose.

A general approach involves the palladium-catalyzed reaction between a boronic acid (or its ester) and a halide. For this specific scaffold, the synthesis could proceed by coupling 2,4-dimethoxyphenylboronic acid with a 4-halobenzoic acid derivative (e.g., methyl 4-bromobenzoate), followed by hydrolysis of the ester to yield the final carboxylic acid.

Representative Synthetic Workflow: Suzuki-Miyaura Coupling

reagent1 2,4-Dimethoxyphenylboronic Acid intermediate Methyl 4-(2,4-dimethoxyphenyl)benzoate reagent1->intermediate reagent2 Methyl 4-bromobenzoate reagent2->intermediate catalyst Pd(PPh3)4 K2CO3 (Base) catalyst->intermediate Suzuki Coupling solvent Toluene/EtOH/H2O solvent->intermediate product This compound intermediate->product Ester Hydrolysis hydrolysis 1. LiOH, THF/H2O 2. HCl (aq) hydrolysis->product

Caption: General synthetic workflow for the target scaffold via Suzuki coupling.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a round-bottom flask, add methyl 4-bromobenzoate (1.0 eq), 2,4-dimethoxyphenylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water.

  • Reflux: Degas the mixture with nitrogen or argon for 15 minutes, then heat to reflux (approximately 90-100 °C) for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude intermediate (methyl 4-(2,4-dimethoxyphenyl)benzoate) by column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH, 3.0 eq) and stir at room temperature for 4-6 hours.

  • Acidification: Monitor the hydrolysis by TLC. Once complete, acidify the mixture to pH 2-3 with 1M hydrochloric acid (HCl).

  • Isolation: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound.

Anticancer Activity

Derivatives of benzoic acid are well-documented as potential anticancer agents.[1][3] The this compound scaffold is predicted to engage in several anticancer mechanisms, primarily through epigenetic modification and the induction of programmed cell death.

Mechanism: Histone Deacetylase (HDAC) Inhibition

HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[2] Naturally occurring phenolic compounds, including benzoic acid derivatives, have been identified as HDAC inhibitors.[2] The carboxylic acid group can chelate the zinc ion in the active site of HDAC enzymes, while the biphenyl scaffold provides the necessary structure to occupy the hydrophobic channel leading to the active site.

cluster_0 Mechanism of HDAC Inhibition Compound Benzoic Acid Derivative HDAC HDAC Enzyme Compound->HDAC Inhibits Histone Acetylated Histone (Active Chromatin) HDAC->Histone Deacetylates TumorSuppressor Tumor Suppressor Gene (e.g., p21, BAX) Histone->TumorSuppressor Enables access to Transcription Gene Transcription TumorSuppressor->Transcription Protein Tumor Suppressor Protein Transcription->Protein Apoptosis Apoptosis & Cell Cycle Arrest Protein->Apoptosis

Caption: Pathway of anticancer action via HDAC inhibition.

Mechanism: Induction of Apoptosis and Cell Cycle Arrest

Structurally related compounds, such as 4-(3,4,5-trimethoxyphenoxy) benzoic acid, have demonstrated potent, selective cytotoxic effects against breast cancer cell lines like MCF-7 and MDA-MB-468.[3][7] The primary mechanisms identified were the induction of apoptosis (programmed cell death) and arrest of the cell cycle at the G2/M phase.[7][8] This prevents cancer cells from proliferating and leads to their eventual elimination. The activity is often mediated through the activation of executioner caspases, such as caspase-3.[7]

Table 1: Representative Anticancer Activity of Benzoic Acid Derivatives

Compound ClassCancer Cell LineIC50 (µM)MechanismReference
4-(Thiazol-5-yl)benzoic acid deriv.A549 (Lung)1.5 - 3.3CK2 Inhibition[9]
4-(3,4,5-Trimethoxyphenoxy)benzoic acidMCF-7 (Breast)~1.4 µg/mLG2/M Arrest, Apoptosis[3]
4-(3,4,5-Trimethoxyphenoxy)benzoic acidMDA-MB-468 (Breast)~3.7 µg/mLG2/M Arrest, Apoptosis[3]
4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acidHeLa (Cervical)17.84HDAC Inhibition[3][4]
Experimental Protocol: MTT Assay for Cell Viability
  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are underlying factors in numerous diseases. Methoxylated benzoic acid derivatives have shown significant potential in mitigating these processes.

Mechanism of Action

Studies on related compounds like 2-hydroxy-4-methoxy benzoic acid (HMBA) demonstrate a potent hepatoprotective effect against toxin-induced liver damage, which is mediated by both anti-inflammatory and antioxidant mechanisms.[10] These compounds can significantly reduce the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (IL-1β, IL-6).[10] Furthermore, they exhibit antioxidant activity by reducing lipid peroxidation and restoring levels of endogenous antioxidants like glutathione.[10] This dual action makes them attractive candidates for treating inflammatory conditions.

cluster_1 Anti-inflammatory & Antioxidant Pathway Compound 4-(2,4-dimethoxyphenyl) benzoic acid derivative ROS Reactive Oxygen Species (ROS) Compound->ROS Scavenges/ Reduces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Compound->Cytokines Inhibits Release Stress Cellular Stress (e.g., Toxin, ROS) Stress->ROS Stress->Cytokines Inflammation Inflammation & Tissue Damage ROS->Inflammation Cytokines->Inflammation

Caption: Dual mechanism for anti-inflammatory and antioxidant effects.

Antimicrobial and Antibiofilm Activity

The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Benzoic acid derivatives have shown promise in this area, including activity against both Gram-positive and Gram-negative bacteria.

Spectrum of Activity and Mechanism

Derivatives have been reported to be effective against pathogens like Klebsiella pneumoniae and various strains of Staphylococcus aureus.[11][12][13] A key virulence factor for many bacteria is their ability to form biofilms, which are protective communities that are notoriously resistant to conventional antibiotics. Certain benzoic acid derivatives have been shown to act as potent antibiofilm agents.[11] One proposed mechanism is the inhibition of adhesin proteins, such as MrkD1P in K. pneumoniae, which are crucial for the initial attachment of bacteria to surfaces and the subsequent formation of the biofilm matrix.[11] By preventing this first step, the compounds can thwart the establishment of a resilient infection.

Table 2: Representative Antimicrobial Activity (MIC) of Benzoic Acid Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Reference
4-[(4-Chlorophenyl)sulfonyl]benzoic acid deriv.S. aureus125[14]
4-[(4-Chlorophenyl)sulfonyl]benzoic acid deriv.B. subtilis125[14]
Tetraphenylethylene Benzoic Acid deriv. (NOA)S. aureus0.04[13]
3-hydroxy benzoic acidK. pneumoniae (Biofilm)4000 (4 mg/mL)[11]
2,5-dihydroxybenzoic acidK. pneumoniae (Biofilm)8000 (8 mg/mL)[11]
Experimental Protocol: Broth Microdilution for MIC Determination
  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from an overnight culture.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Reading Results: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is critical for designing more potent and selective drugs. For benzoic acid derivatives, several key structural features influence their efficacy.

  • Substituents on the Phenyl Rings: The nature and position of substituents are crucial. Electron-donating groups (like the methoxy groups in the core scaffold) and electron-withdrawing groups can dramatically alter activity.[15] For instance, in some anticancer series, strong electron-withdrawing groups enhance potency.[15]

  • Lipophilicity: The overall lipophilicity of the molecule, often quantified by parameters like π or LogD, is highly correlated with affinity for certain targets and with cell permeability.[16][17] The biphenyl core contributes significantly to the lipophilic character.

  • The Carboxylic Acid Group: This group is often essential for activity, particularly in mechanisms like HDAC inhibition where it interacts with a key metal ion.[2] Esterification or conversion to an amide can be used to create prodrugs or to explore different binding interactions.

Caption: Key points for Structure-Activity Relationship (SAR) optimization.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents. The evidence, drawn from structurally related compounds, points toward significant potential in oncology, inflammatory diseases, and infectious diseases. The combination of a flexible biphenyl core, activity-modulating methoxy groups, and a key carboxylic acid function provides a rich foundation for medicinal chemistry exploration.

Future research should focus on:

  • Synthesis of Focused Libraries: Systematically modifying the substitution patterns on both aromatic rings to refine SAR and optimize potency and selectivity for specific targets.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets for each biological activity through techniques like proteomics, transcriptomics, and specific enzyme inhibition assays.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.

  • In Vivo Validation: Progressing the most promising candidates into relevant animal models of cancer, inflammation, and infection to confirm their therapeutic potential.

By pursuing these avenues, the full therapeutic value of the this compound class of molecules can be unlocked, potentially leading to the next generation of targeted therapies.

References

The Biphenyl Carboxylic Acid Moiety: A Journey from Chemical Curiosity to Cornerstone of Modern Medicine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The biphenyl carboxylic acid scaffold, a seemingly simple arrangement of two phenyl rings linked by a single bond with a carboxylic acid substituent, represents a cornerstone in the edifice of modern medicinal chemistry. Its journey from a subject of early 20th-century synthetic exploration to a privileged structure in blockbuster pharmaceuticals is a compelling narrative of evolving chemical technology and deepening biological understanding. This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of biphenyl carboxylic acids, offering insights into the causality behind experimental choices and the self-validating nature of robust chemical protocols. We will delve into the foundational reactions that first brought this moiety to life, trace its rise to prominence through the development of non-steroidal anti-inflammatory drugs (NSAIDs) and angiotensin II receptor blockers (ARBs), and provide detailed methodologies for its synthesis.

Part 1: The Genesis of a Scaffold - Early Synthetic Endeavors

The story of biphenyl carboxylic acids is intrinsically linked to the development of methods for forging carbon-carbon bonds between aromatic rings. While the exact first synthesis of a simple biphenyl carboxylic acid is not prominently documented, its creation was the inevitable consequence of pioneering work in biaryl synthesis in the early 1900s. Three key reactions laid the groundwork for the accessibility of this crucial chemical entity.

The Ullmann Reaction: A Copper-Catalyzed Union

In 1901, German chemist Fritz Ullmann and his student J. Bielecki reported a groundbreaking discovery: the copper-promoted coupling of two aryl halides to form a biaryl.[1][2][3] This reaction, which came to be known as the Ullmann reaction, was the first transition metal-catalyzed aryl C-C bond formation.[1] The classic example involves heating an aryl halide with a copper powder, often at high temperatures.[4]

The reaction's scope was initially explored with various halogenated and substituted aryl compounds, demonstrating its potential for creating a diverse range of biphenyl structures.[1] The formation of a biphenyl carboxylic acid via this method would involve the coupling of a halogenated benzoic acid derivative.

Mechanism of the Ullmann Reaction:

The precise mechanism of the Ullmann reaction has been a subject of extensive study. While initially thought to involve radical intermediates, later evidence suggested an organocopper-mediated pathway.[2] The currently accepted general mechanism involves:

  • Formation of an Organocopper Intermediate: The aryl halide reacts with copper(I) to form an organocopper species.

  • Oxidative Addition: A second molecule of the aryl halide undergoes oxidative addition to the organocopper intermediate.

  • Reductive Elimination: The resulting diarylcopper complex undergoes reductive elimination to form the biaryl and regenerate the copper catalyst.

Diagram: The Ullmann Reaction Catalytic Cycle

Ullmann_Reaction cluster_0 Ullmann Reaction CuI Cu(I) ArCuX Ar-Cu(I)-X CuI->ArCuX Oxidative Addition (Ar-X) Ar2CuX Ar-Cu(III)(Ar)-X ArCuX->Ar2CuX Oxidative Addition (Ar-X) Ar2CuX->CuI Reductive Elimination Biaryl Ar-Ar Ar2CuX->Biaryl

Caption: A simplified representation of the Ullmann reaction mechanism.

The Gomberg-Bachmann Reaction: A Radical Approach

In 1924, Moses Gomberg and his student Werner Emmanuel Bachmann developed another method for biaryl synthesis, this time proceeding through a radical mechanism.[5][6][7] The Gomberg-Bachmann reaction involves the base-promoted coupling of an aryl diazonium salt with another aromatic compound.[5] This reaction offered a different synthetic avenue, although it was often plagued by low yields due to side reactions of the diazonium salt intermediates.[8]

Mechanism of the Gomberg-Bachmann Reaction:

  • Diazotization: An aniline derivative is treated with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid to form a diazonium salt.

  • Radical Formation: The diazonium salt, in the presence of a base, decomposes to form an aryl radical.

  • Aryl-Aryl Coupling: The aryl radical then attacks another aromatic ring to form a new C-C bond, yielding the biaryl product.

Diagram: The Gomberg-Bachmann Reaction Workflow

Gomberg_Bachmann A Aniline Derivative B Diazonium Salt A->B Diazotization (NaNO2, H+) C Aryl Radical B->C Decomposition (Base) E Biaryl Product C->E Coupling D Arene D->E

Caption: The key stages of the Gomberg-Bachmann reaction.

Part 2: The Rise of a Privileged Scaffold in Medicinal Chemistry

The true significance of the biphenyl carboxylic acid moiety became apparent with its incorporation into therapeutic agents. Two major classes of drugs, NSAIDs and ARBs, prominently feature this structural motif, highlighting its importance in drug design and development.

Biphenyl Carboxylic Acids as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The history of NSAIDs dates back to the use of willow bark extracts, containing salicin, for pain and fever relief.[9] The active metabolite, salicylic acid, was first synthesized in 1860. The landmark discovery of aspirin (acetylsalicylic acid) in 1897 paved the way for the development of a vast array of synthetic NSAIDs.[9]

In the mid-20th century, researchers began to explore biphenyl structures in their quest for novel anti-inflammatory agents. This led to the development of Diflunisal , a difluorophenyl derivative of salicylic acid, which is a classic example of a biphenyl carboxylic acid NSAID.

Synthesis of Diflunisal: A common synthetic route to Diflunisal involves a Gomberg-type coupling followed by further functionalization.

Experimental Protocol: Synthesis of a Biphenyl Carboxylic Acid Derivative (Illustrative)

This protocol outlines a general procedure for the synthesis of a biphenyl carboxylic acid derivative using a modern, more efficient coupling reaction, the Suzuki-Miyaura coupling.

Materials:

  • 4-Bromobenzoic acid

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • To a round-bottom flask, add 4-bromobenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the aqueous phase with diethyl ether to remove non-acidic impurities.

  • Acidify the aqueous layer with hydrochloric acid until a precipitate forms.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to yield the biphenyl-4-carboxylic acid.

The "Sartans": Biphenyl Carboxylic Acids in Cardiovascular Medicine

A pivotal moment in the history of biphenyl carboxylic acids came with the development of angiotensin II receptor blockers (ARBs), commonly known as "sartans." The renin-angiotensin system plays a crucial role in regulating blood pressure, and angiotensin II is a potent vasoconstrictor. Early attempts to block the effects of angiotensin II focused on peptide antagonists like saralasin, but these had limitations such as poor oral bioavailability.

The breakthrough came with the design of non-peptide antagonists. Losartan, the first orally active ARB, was approved for clinical use in 1995. A key structural feature of Losartan and many subsequent sartans is the biphenyl scaffold, often with a tetrazole or carboxylic acid group. This biphenyl moiety is crucial for binding to the AT₁ receptor.

Part 3: The Modern Era of Synthesis - The Suzuki-Miyaura Coupling

The development of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of biaryl compounds, including biphenyl carboxylic acids. The Suzuki-Miyaura coupling , first reported by Akira Suzuki in 1979, has become the preeminent method for this transformation due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.

Mechanism of the Suzuki-Miyaura Coupling:

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with an aryl halide (or triflate) to form a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron compound (e.g., a boronic acid) transfers its organic group to the palladium(II) center.

  • Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst.

Diagram: The Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Coupling cluster_1 Suzuki-Miyaura Coupling Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(X)L_n Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)(Ar')L_n OxAdd->Transmetal Transmetalation (Ar'-B(OH)2, Base) Transmetal->Pd0 Reductive Elimination Biaryl Ar-Ar' Transmetal->Biaryl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summary: Comparison of Biaryl Synthesis Methods

ReactionCatalystTypical ConditionsAdvantagesDisadvantages
Ullmann Reaction Copper (stoichiometric or catalytic)High temperatures (>200 °C)Useful for specific substratesHarsh conditions, often requires stoichiometric copper, moderate yields.[2]
Gomberg-Bachmann Reaction None (radical initiator)Diazotization followed by baseDoes not require a metal catalystLow yields, formation of side products, limited scope.[5][8]
Suzuki-Miyaura Coupling Palladium (catalytic)Mild temperatures, various solventsHigh yields, excellent functional group tolerance, readily available reagents.Palladium catalyst can be expensive, potential for residual metal contamination.

Conclusion

The biphenyl carboxylic acid moiety has traversed a remarkable path from its conceptual origins in the foundational principles of organic synthesis to its current status as a ubiquitous and indispensable component of modern pharmaceuticals. The early, often harsh, methods of the Ullmann and Gomberg-Bachmann reactions paved the way for the development of more sophisticated and versatile techniques, culminating in the elegance and efficiency of the Suzuki-Miyaura coupling. This evolution in synthetic chemistry has not only made these valuable compounds more accessible but has also enabled the discovery and development of life-changing drugs for inflammatory diseases and cardiovascular conditions. For researchers and drug development professionals, a deep understanding of the history and synthetic nuances of the biphenyl carboxylic acid scaffold is not merely an academic exercise but a practical tool for the rational design and efficient synthesis of the next generation of therapeutic agents. The continued exploration of this privileged structure promises to yield further innovations in medicine and materials science for years to come.

References

A Theoretical and Computational Scrutiny of 4-(2,4-dimethoxyphenyl)benzoic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the theoretical and computational analysis of the molecular structure and electronic properties of 4-(2,4-dimethoxyphenyl)benzoic acid. This molecule, a derivative of both benzoic acid and a substituted biphenyl, presents an interesting case for theoretical study due to the conformational flexibility of its biphenyl core and the electronic influence of its substituent groups. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry methods to understand and predict the behavior of similarly complex organic molecules.

Introduction: The Scientific Imperative for Theoretical Analysis

In modern chemical and pharmaceutical research, a deep understanding of a molecule's three-dimensional structure and electronic landscape is paramount for predicting its reactivity, biological activity, and material properties. Experimental characterization, while essential, is often complemented and guided by theoretical calculations. Computational chemistry provides a powerful lens to explore molecular conformations, electronic distributions, and spectroscopic properties that may be difficult or impossible to measure directly.

This compound is a biphenyl derivative, a class of compounds known for their interesting conformational properties due to restricted rotation around the central carbon-carbon single bond.[1][2][3] The presence of bulky ortho substituents can significantly influence the dihedral angle between the two phenyl rings, a phenomenon known as atropisomerism in more sterically hindered cases.[3] Furthermore, the methoxy and carboxylic acid groups are electronically active, influencing the molecule's polarity, acidity, and potential for intermolecular interactions.

This guide will detail a systematic computational workflow to elucidate the structural and electronic characteristics of this compound, providing a foundational understanding for its potential applications.

The Computational Gauntlet: A Validating Workflow

Our approach is grounded in a multi-step computational protocol designed to yield a robust and self-consistent model of the target molecule. The workflow is designed to move from a basic structural understanding to a detailed electronic analysis, with each step building upon the last.

Computational_Workflow cluster_0 Initial Structure & Conformational Analysis cluster_1 Geometry Optimization & Vibrational Analysis cluster_2 Electronic Property Calculation cluster_3 Data Interpretation & Application Initial_Structure Initial 3D Structure Generation Conformational_Scan Potential Energy Surface (PES) Scan (Dihedral Angle Variation) Initial_Structure->Conformational_Scan Define rotatable bond Geometry_Optimization DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Conformational_Scan->Geometry_Optimization Identify energy minima Frequency_Analysis Vibrational Frequency Calculation Geometry_Optimization->Frequency_Analysis Confirm true minimum (no imaginary frequencies) Electronic_Properties Single-Point Energy Calculation Frequency_Analysis->Electronic_Properties Optimized Geometry HOMO_LUMO Frontier Molecular Orbital (FMO) Analysis Electronic_Properties->HOMO_LUMO MEP Molecular Electrostatic Potential (MEP) Mapping Electronic_Properties->MEP NBO Natural Bond Orbital (NBO) Analysis Electronic_Properties->NBO Data_Analysis Analysis of Structural Parameters, Energy Gaps, and Charge Distribution HOMO_LUMO->Data_Analysis MEP->Data_Analysis NBO->Data_Analysis Prediction Prediction of Reactivity, Spectroscopic Signatures, and Intermolecular Interactions Data_Analysis->Prediction

Caption: A comprehensive workflow for the theoretical analysis of this compound.

Experimental Protocols: A Step-by-Step Guide

The following protocols outline the key computational steps. These are intended as a guide and may require modification based on the specific software package used (e.g., Gaussian, ORCA, GAMESS).

Protocol 1: Conformational Analysis

Objective: To identify the lowest energy conformer(s) of this compound by exploring the rotational barrier around the C-C bond connecting the two phenyl rings.

  • Initial Structure Generation: Construct the 3D structure of the molecule using a molecular builder.

  • Potential Energy Surface (PES) Scan:

    • Define the dihedral angle between the two phenyl rings as the reaction coordinate.

    • Perform a relaxed PES scan, rotating this dihedral angle in increments (e.g., 10-15 degrees) from 0 to 180 degrees.

    • At each step, allow the remaining parts of the molecule to relax to their minimum energy geometry.

    • This can be performed using a computationally less expensive method, such as a smaller basis set or a semi-empirical method, to efficiently map the conformational landscape.

  • Identification of Minima: From the resulting energy profile, identify the dihedral angles corresponding to the lowest energy minima.

Protocol 2: Geometry Optimization and Frequency Analysis

Objective: To obtain the precise, lowest-energy structure of the most stable conformer and confirm it is a true minimum on the potential energy surface.

  • Input File Preparation: Use the geometry of the lowest energy conformer identified in Protocol 1 as the starting point.

  • Method Selection:

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated hybrid functional for organic molecules.[4][5]

    • Basis Set: 6-311++G(d,p) is a robust basis set that provides a good balance between accuracy and computational cost for molecules of this size. The ++ indicates the inclusion of diffuse functions on all atoms, which are important for describing non-covalent interactions and anions, while (d,p) adds polarization functions.[5]

  • Execution of Geometry Optimization: Perform a full geometry optimization without any constraints.

  • Frequency Calculation:

    • Using the optimized geometry, perform a vibrational frequency calculation at the same level of theory.

    • Validation: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further structural investigation.

Protocol 3: Calculation of Electronic Properties

Objective: To analyze the electronic structure of the optimized geometry to understand its reactivity and charge distribution.

  • Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation. This serves as the basis for the following analyses.

  • Frontier Molecular Orbital (FMO) Analysis:

    • Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity.[6]

  • Molecular Electrostatic Potential (MEP) Mapping:

    • Generate an MEP surface, which maps the electrostatic potential onto the electron density surface.

    • This visualization identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing insights into its reactivity and intermolecular interaction sites.

  • Natural Bond Orbital (NBO) Analysis:

    • Perform an NBO analysis to study charge distribution, hyperconjugative interactions, and bond properties.

    • This provides a more detailed picture of the electronic structure than simple population analyses.

Data Presentation and Interpretation

The quantitative data obtained from these calculations should be summarized for clarity and comparative analysis.

Table 1: Key Structural and Electronic Parameters for the Optimized Geometry of this compound

ParameterValueUnit
Dihedral Angle (C-C-C-C)Calculated ValueDegrees
Total EnergyCalculated ValueHartrees
Dipole MomentCalculated ValueDebye
HOMO EnergyCalculated ValueeV
LUMO EnergyCalculated ValueeV
HOMO-LUMO GapCalculated ValueeV

Note: The "Calculated Value" fields are placeholders for the results that would be obtained by executing the described protocols.

Visualization of Key Molecular Properties

Visual representations are crucial for interpreting the complex data generated by computational chemistry.

FMO_Diagram cluster_0 Frontier Molecular Orbitals HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) Energy_Gap Energy Gap (ΔE) LUMO->Energy_Gap Energy_Gap->HOMO

Caption: A conceptual diagram of the Frontier Molecular Orbitals (HOMO and LUMO) and the energy gap.

MEP_Concept cluster_0 Molecular Electrostatic Potential (MEP) Map Molecule Molecular Surface Red_Region Electron-Rich Region (Negative Potential) Nucleophilic Sites Molecule->Red_Region e.g., Oxygen atoms Blue_Region Electron-Poor Region (Positive Potential) Electrophilic Sites Molecule->Blue_Region e.g., Acidic proton Green_Region Neutral Region Molecule->Green_Region e.g., Phenyl rings

Caption: A conceptual representation of a Molecular Electrostatic Potential (MEP) map.

Conclusion

The theoretical and computational analysis of this compound, following the protocols outlined in this guide, provides a deep and nuanced understanding of its structural and electronic properties. By systematically exploring its conformational landscape, optimizing its geometry, and analyzing its electronic structure, researchers can gain valuable insights that can inform further experimental work, including synthesis, spectroscopy, and biological evaluation. This in-depth approach, grounded in established quantum chemical methods, is an indispensable tool in the modern molecular sciences.

References

Methodological & Application

experimental protocol for Suzuki coupling to synthesize "4-(2,4-dimethoxyphenyl)benzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 4-(2,4-dimethoxyphenyl)benzoic acid via Suzuki-Miyaura Cross-Coupling

Introduction: The Architectural Power of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron species with an organic halide or pseudo-halide, stands as a cornerstone of modern organic synthesis.[1][2][3] Its discovery, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, revolutionized the construction of carbon-carbon bonds, particularly for creating biaryl structures prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][4] The reaction's value lies in its mild conditions, broad functional group tolerance, the commercial availability of diverse boronic acids, and the generation of environmentally benign boron-containing byproducts.[2][5][6]

This guide provides a detailed protocol for the synthesis of this compound, a biaryl carboxylic acid, by coupling 4-boronobenzoic acid with 1-bromo-2,4-dimethoxybenzene. We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and provide a self-validating, step-by-step protocol designed for reproducibility and high yield.

Mechanistic Rationale: A Palladium-Orchestrated Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle centered on a palladium(0) species.[7] Understanding this cycle is paramount for troubleshooting and optimizing the reaction. The process is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6][8]

  • Oxidative Addition : The cycle begins when the active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (1-bromo-2,4-dimethoxybenzene). This step forms a square planar Pd(II) complex.[1][7] The reactivity of the halide is crucial, with the general trend being I > OTf > Br >> Cl.[1] Aryl bromides offer a good balance of reactivity and stability for many applications.[9]

  • Transmetalation : This is the pivotal step where the organic moiety from the organoboron species (4-carboxyphenyl group) is transferred to the Pd(II) complex. The base plays a critical role here. It activates the boronic acid by forming a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily transfers its organic group to the palladium center, displacing the halide.[1][10][11]

  • Reductive Elimination : In the final step, the two organic groups on the Pd(II) complex couple to form the new C-C bond of the desired biaryl product. This process simultaneously reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, allowing the cycle to begin anew.[1][12]

G cluster_inputs cluster_outputs aryl_halide Ar¹-X (1-Bromo-2,4-dimethoxybenzene) pd2_ox pd2_ox aryl_halide->pd2_ox boronic_acid Ar²-B(OH)₂ (4-Boronobenzoic Acid) pd2_trans pd2_trans boronic_acid->pd2_trans base Base (e.g., K₂CO₃) base->pd2_trans Activates Boronic Acid product Ar¹-Ar² (Product) pd2_trans->product

Experimental Protocol: Synthesis of this compound

This protocol is designed to be a self-validating system. The choice of an aqueous solvent system simplifies the procedure and aligns with green chemistry principles.[13][14] The acid-base workup is specifically tailored to isolate the carboxylic acid product with high purity.

Reagents & Materials
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
1-Bromo-2,4-dimethoxybenzeneC₈H₉BrO₂217.061.085 g5.01.0
4-Boronobenzoic acidC₇H₇BO₄165.940.995 g6.01.2
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.56116 mg0.10.02
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.07 g15.03.0
1,4-DioxaneC₄H₈O₂-40 mL--
Deionized WaterH₂O-10 mL--
2M Hydrochloric Acid (HCl)HCl-~20 mL--
Ethyl AcetateC₄H₈O₂-~100 mL--
Saturated NaCl (Brine)NaCl-~30 mL--

Note: Tetrakis(triphenylphosphine)palladium(0) is air-sensitive. Other catalyst systems, such as in situ generation from Pd(OAc)₂ (2 mol%) and a suitable ligand like SPhos (4 mol%), can also be highly effective.[12][15]

Equipment
  • 100 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet and bubbler

  • Heating mantle with temperature controller

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • TLC plates (silica gel) and developing chamber

Step-by-Step Procedure

G

  • Inert Atmosphere Setup : Assemble the three-neck flask with a reflux condenser, magnetic stir bar, and a gas inlet/outlet. Purge the entire system with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintaining an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Charging the Flask : Under a positive flow of inert gas, add 1-bromo-2,4-dimethoxybenzene (1.085 g), 4-boronobenzoic acid (0.995 g), potassium carbonate (2.07 g), and Pd(PPh₃)₄ (116 mg) to the flask.

  • Solvent Addition : Add degassed 1,4-dioxane (40 mL) and degassed deionized water (10 mL) via syringe. The use of a biphasic solvent system is common, as water helps dissolve the inorganic base while the organic solvent dissolves the substrates.[1][16]

  • Reaction : Heat the mixture to reflux (approximately 100°C) with vigorous stirring. The reaction mixture will typically turn dark brown or black, which is characteristic of an active palladium catalyst.

  • Monitoring : Allow the reaction to proceed for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate with 1% acetic acid mobile phase), checking for the consumption of the starting aryl bromide.

  • Workup - Quenching and Extraction : Once the reaction is complete, cool the flask to room temperature. Add 50 mL of deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL) to remove the triphenylphosphine oxide byproduct and any non-acidic impurities. Combine the aqueous layers and retain them , as the deprotonated product is dissolved in this basic aqueous phase.[17]

  • Acidification and Precipitation : Cool the combined aqueous layers in an ice bath. Slowly add 2M HCl dropwise while stirring until the pH is approximately 2. The target product, this compound, will precipitate as a white or off-white solid.

  • Isolation : Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water (2 x 15 mL) to remove inorganic salts.

  • Purification and Drying : The crude product can be further purified by recrystallization from an ethanol/water mixture.[18] Dry the purified solid under vacuum to a constant weight. A typical yield for this reaction is expected to be in the 85-95% range.

Characterization and Validation

  • Thin-Layer Chromatography (TLC) : To monitor the reaction, spot the starting aryl bromide, the reaction mixture, and a co-spot on a silica plate. The product should have a different Rf value than the starting material.

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy are essential to confirm the structure. The ¹H NMR spectrum should show characteristic peaks for the dimethoxy-substituted ring and the disubstituted benzoic acid ring, along with the disappearance of the starting material signals. The carboxylic acid proton will appear as a broad singlet far downfield (>10 ppm).

  • Mass Spectrometry (MS) : To confirm the molecular weight of the product (C₁₅H₁₄O₄, MW = 258.27 g/mol ).

Troubleshooting and Field Insights

  • Low or No Conversion : This is often due to an inactive catalyst. Ensure the reaction is run under a strictly inert atmosphere and that the Pd(PPh₃)₄ is fresh. If the catalyst is suspect, generating it in situ from a more stable Pd(II) source like Pd(OAc)₂ with a robust ligand can be a superior strategy.[12][15]

  • Protodeboronation : A common side reaction is the replacement of the boronic acid group with hydrogen.[17] This can be minimized by using a slight excess of the boronic acid and ensuring the reaction is not heated for an unnecessarily long time after completion.

  • Purification Issues : If neutral byproducts (like the homocoupling product of the aryl bromide) are present, the acid-base workup described is highly effective at separating them from the desired acidic product. Difficulty in precipitation during acidification may indicate the need for more concentrated acid or extended cooling.

Conclusion

The Suzuki-Miyaura coupling is a powerful and reliable method for synthesizing this compound. By understanding the underlying mechanism, carefully selecting the catalyst and base, and employing a tailored acid-base workup strategy, researchers can achieve high yields of the pure product. This protocol provides a robust and validated starting point for scientists and professionals in drug development and chemical research.

References

Purification of 4-(2,4-dimethoxyphenyl)benzoic Acid by Recrystallization: A Detailed Protocol and Application Notes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This comprehensive guide provides a detailed protocol for the purification of 4-(2,4-dimethoxyphenyl)benzoic acid via recrystallization. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple set of instructions to explain the fundamental principles and critical parameters that govern the success of the purification process. We will explore the physicochemical properties of the target compound, the rationale behind solvent selection, step-by-step experimental procedures, and methods for verifying purity. This guide is structured to serve as a self-validating system, ensuring that researchers can confidently obtain high-purity this compound for their downstream applications.

Introduction: The Imperative for Purity

This compound is an aromatic carboxylic acid whose structural motif is of interest in medicinal chemistry and materials science. The presence of the dimethoxyphenyl group linked to a benzoic acid core creates a molecule with specific electronic and steric properties, making it a valuable building block in the synthesis of more complex target molecules. However, the efficacy, safety, and reproducibility of any application hinge on the purity of the starting materials. Synthetic routes can often yield products contaminated with unreacted starting materials, by-products, or residual solvents.[1]

Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[2][3] The method is based on the principle that the solubility of a compound in a solvent generally increases with temperature.[2] By dissolving the impure solid in a suitable hot solvent and allowing it to cool slowly, the desired compound can be induced to crystallize out of the solution in a purer form, leaving the impurities behind in the "mother liquor."[3][4] This guide provides a robust protocol specifically tailored for the purification of this compound.

The Principle of Recrystallization: A Molecular Perspective

Recrystallization exploits the differences in solubility between the desired compound and its contaminants. An ideal recrystallization solvent will dissolve a large amount of the target compound at its boiling point but only a very small amount at low temperatures.[3] Conversely, impurities should either be highly soluble in the solvent at all temperatures (so they remain in the mother liquor upon cooling) or almost insoluble in the hot solvent (so they can be removed by hot filtration).

The process of crystal formation is a thermodynamically driven self-assembly process. During slow cooling, molecules of the target compound have sufficient time to align themselves into a stable, ordered crystal lattice, systematically excluding dissimilar impurity molecules. Rapid cooling, on the other hand, can trap impurities within the rapidly forming crystal structure, compromising the purity of the final product.

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Filtration (Optional) cluster_2 Step 3: Crystallization cluster_3 Step 4: Isolation Crude Crude Solid (Target + Soluble & Insoluble Impurities) Saturated Hot Saturated Solution (Target + Soluble Impurities) + Insoluble Impurities Crude->Saturated Solvent Minimum Volume of Hot Recrystallization Solvent Solvent->Saturated Dissolves Target & Soluble Impurities HotFiltration Hot Gravity Filtration Saturated->HotFiltration Insoluble Insoluble Impurities (Removed on filter paper) HotFiltration->Insoluble Cooling Slow Cooling HotFiltration->Cooling Clear Filtrate Crystals Pure Crystals Form Cooling->Crystals MotherLiquor Mother Liquor (Solvent + Soluble Impurities) Cooling->MotherLiquor Isolation Vacuum Filtration Crystals->Isolation MotherLiquor->Isolation Removed PureCrystals Pure Crystalline Solid Isolation->PureCrystals

Figure 1: Conceptual workflow illustrating the separation of impurities during recrystallization.

Physicochemical Properties and Solvent Selection

The choice of solvent is the most critical step in developing a recrystallization protocol. The principle of "like dissolves like" is a useful starting point.[5] this compound is a polar molecule due to its carboxylic acid group, but it also possesses significant non-polar character from its two aromatic rings. Therefore, solvents of intermediate polarity, such as alcohols, or mixed solvent systems (e.g., ethanol/water), are often effective for this class of compounds.[6][7]

PropertyValueSource
Molecular Formula C₁₅H₁₄O₄N/A
Molecular Weight 258.27 g/mol N/A
Appearance White to off-white crystalline solidInferred from similar compounds[5]
Melting Point Not available; similar compounds melt >180°CInferred from related structures[8][9]
Solubility Profile Expected to be soluble in polar organic solvents (e.g., ethanol, acetone) and poorly soluble in water.[5]Inferred from 2,4-dimethoxybenzoic acid[5]

Solvent Selection Rationale:

A good solvent for recrystallization should exhibit a steep solubility curve with respect to temperature. For this compound, ethanol is an excellent starting choice. It is a polar solvent that can engage in hydrogen bonding with the carboxylic acid moiety, while its ethyl group can interact with the non-polar aromatic rings. Furthermore, its boiling point (78 °C) is high enough to provide a significant temperature differential for crystallization but not so high as to be difficult to remove during drying. An ethanol/water mixture can also be highly effective; the compound is typically dissolved in the minimum amount of hot ethanol, and hot water is then added dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation. A few more drops of hot ethanol are then added to redissolve the precipitate, and the solution is allowed to cool.

Detailed Experimental Protocol

This protocol assumes the use of ethanol as the primary recrystallization solvent.

Materials and Equipment:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks (two sizes)

  • Hotplate with stirring capability

  • Magnetic stir bar

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and flask

  • Vacuum source

  • Spatula and weighing paper

  • Ice bath

  • Drying oven or vacuum desiccator

G start Start: Crude Product dissolve 1. Place crude solid in Erlenmeyer flask with stir bar. start->dissolve add_solvent 2. Add minimal hot ethanol to just dissolve the solid. dissolve->add_solvent hot_filter 3. (Optional) Perform hot gravity filtration to remove insoluble impurities. add_solvent->hot_filter If solution is clear, skip this step cool_slow 4. Allow filtrate to cool slowly to room temperature. add_solvent->cool_slow If solution is clear hot_filter->cool_slow ice_bath 5. Place flask in an ice bath to maximize crystal formation. cool_slow->ice_bath vac_filter 6. Collect crystals by vacuum filtration. ice_bath->vac_filter wash 7. Wash crystals with a small amount of cold ethanol. vac_filter->wash dry 8. Dry the purified crystals under vacuum. wash->dry end End: Pure, Dry Crystals dry->end

References

Application Note: A Detailed Protocol for the Preparative Purification of 4-(2,4-dimethoxyphenyl)benzoic Acid by Reversed-Phase Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 4-(2,4-dimethoxyphenyl)benzoic acid using reversed-phase column chromatography. The methodology is designed for researchers, chemists, and drug development professionals requiring high-purity material. We delve into the physicochemical properties of the target molecule to establish a logical framework for method development, including the selection of an appropriate stationary phase and a pH-controlled mobile phase. The protocol details column packing, sample loading, gradient elution, and fraction analysis. A troubleshooting guide is also provided to address common purification challenges, ensuring a robust and reproducible separation.

Analyte Physicochemical Properties & Chromatographic Implications

A successful purification strategy begins with a thorough understanding of the analyte's molecular properties. This compound is a moderately polar molecule whose behavior in a chromatographic system is dictated by its distinct structural features.

PropertyData / ObservationChromatographic Implication
Structure Structure of 2,4-Dimethoxybenzoic acid (Note: proxy for target molecule)The biphenyl core provides a large, non-polar surface area, suggesting strong hydrophobic interactions. The two methoxy groups and the carboxylic acid group introduce polarity.
Molecular Formula C₁₅H₁₄O₄-
Molecular Weight 258.27 g/mol -
Key Functional Groups Carboxylic Acid (-COOH), Ether (-OCH₃), Aromatic RingsThe carboxylic acid is the primary driver of polarity and pH sensitivity. The aromatic rings are susceptible to π-π interactions.
pKa (estimated) ~4.5The acidity of the carboxylic acid is critical. To ensure the molecule is in its neutral, non-ionized state for optimal retention on a reversed-phase column, the mobile phase pH must be maintained well below the pKa.[1][2][3]
Solubility Poorly soluble in water; soluble in organic solvents like methanol, acetonitrile, ethyl acetate, and acetone.[4][5]The sample must be fully dissolved for loading onto the column. The choice of mobile phase must ensure the compound remains soluble throughout the elution process.

The presence of both a significant hydrophobic region (the biphenyl scaffold) and a highly polar, ionizable group (the carboxylic acid) makes reversed-phase chromatography the ideal purification technique.[6][7] This mode allows for the exploitation of hydrophobic interactions while controlling the ionization state of the analyte through mobile phase modification.

Method Development & Rationale

The selection of the stationary and mobile phases is grounded in the physicochemical properties outlined above.

Stationary Phase Selection
  • Primary Recommendation: C18 (Octadecylsilane)-Bonded Silica. C18 is the workhorse of reversed-phase chromatography, offering a highly hydrophobic surface that will strongly interact with the biphenyl core of the analyte, providing excellent retention.[6][7] Its well-characterized behavior ensures a predictable and robust separation.

  • Alternative for Enhanced Selectivity: Biphenyl Phase. A biphenyl stationary phase can offer alternative selectivity compared to C18. It facilitates π-π stacking interactions between its aromatic ligands and the analyte's biphenyl system.[8][9][10] This can be particularly advantageous for resolving the target compound from structurally similar, aromatic impurities.

Mobile Phase Selection & pH Control

The mobile phase is designed to effectively elute the compound while maintaining it in a single, uncharged form to prevent peak tailing and ensure reproducibility.

  • Solvent System: A gradient of water (Solvent A) and acetonitrile (Solvent B) is recommended. Acetonitrile is often preferred over methanol for aromatic compounds as it can provide different selectivity and sharper peaks.[8]

  • pH Control: The Critical Parameter. To suppress the ionization of the carboxylic acid group (pKa ≈ 4.5), the mobile phase must be acidified. Maintaining a pH of approximately 2.5-3.0 ensures the analyte is fully protonated and behaves as a neutral, moderately polar molecule.[11] For this purpose, 0.1% formic acid is added to both the water and acetonitrile phases. Formic acid is volatile, making it easy to remove from the purified fractions, and is compatible with mass spectrometry if further analysis is required.[12][13]

Detailed Experimental Protocol

This protocol is designed for preparative flash chromatography.

Materials and Reagents
  • Crude Sample: this compound

  • Stationary Phase: C18-bonded silica gel (e.g., 40-63 µm particle size)

  • Mobile Phase A: Deionized water with 0.1% (v/v) formic acid

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) formic acid

  • Solvents for TLC: Hexanes, Ethyl Acetate, Acetic Acid

  • TLC Plates: Silica gel 60 F₂₅₄

  • Standard laboratory glassware, flash chromatography system (or glass column), fraction collector.

Column Preparation
  • Slurry Packing: Prepare a slurry of the C18 silica gel in 100% acetonitrile.

  • Column Pouring: Pour the slurry into the desired column and pressurize (using a pump or air) to pack the bed firmly and evenly. Avoid cracks or channels.

  • Equilibration: Equilibrate the packed column with at least 5 column volumes (CV) of the initial mobile phase condition (e.g., 90% Solvent A / 10% Solvent B) until the baseline is stable and the pressure has equilibrated.

Sample Preparation and Loading

Dry loading is highly recommended to achieve the best resolution.

  • Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., methanol or acetone).

  • Add a small amount of C18 silica gel (approximately 1-2 times the weight of the crude sample) to the solution.

  • Carefully evaporate the solvent under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.

  • Load the dried powder evenly onto the top of the equilibrated column bed.

Gradient Elution and Fraction Collection

A linear gradient is employed to separate the target compound from impurities. The exact gradient may require optimization based on the impurity profile of the crude material.

Table 1: Suggested Elution Gradient

Time (CV) % Solvent A (Water + 0.1% FA) % Solvent B (ACN + 0.1% FA) Rationale
0 - 2 90% 10% Wash out highly polar, non-retained impurities.
2 - 15 90% → 10% 10% → 90% Elute compounds of increasing hydrophobicity. The target compound is expected to elute in this range.
15 - 18 10% 90% Elute any remaining, highly non-polar impurities.

| 18 - 20 | 90% | 10% | Re-equilibrate the column for the next run. |

  • Flow Rate: Adjust the flow rate based on the column diameter to maintain optimal linear velocity.

  • Fraction Collection: Collect fractions of appropriate volume throughout the gradient elution.

Fraction Analysis and Post-Purification

  • TLC Analysis: Spot every few fractions on a TLC plate. Develop the plate using an appropriate solvent system (e.g., 70:30:1 Hexanes:Ethyl Acetate:Acetic Acid). Visualize the spots under UV light (254 nm).

  • Pooling: Combine the fractions that contain the pure target compound.

  • Solvent Removal: Remove the mobile phase solvents (water, acetonitrile, and formic acid) using a rotary evaporator. A high-vacuum pump may be required to remove the final traces of water.

  • Purity Confirmation: Confirm the purity of the final product using analytical HPLC, ¹H NMR, and/or LC-MS.

Workflow Visualization

The following diagram illustrates the complete purification workflow.

G Crude Crude Sample This compound Dissolve Adsorb onto C18 Silica (Dry Loading) Crude->Dissolve Load Load Sample onto Column Dissolve->Load Pack Pack & Equilibrate C18 Column Pack->Load Elute Gradient Elution (Water/ACN + 0.1% Formic Acid) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evap Solvent Evaporation Pool->Evap Pure Pure Compound Evap->Pure

References

Application and Protocol Guide for the Analytical Characterization of 4-(2,4-dimethoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a suite of detailed analytical methods for the robust characterization of 4-(2,4-dimethoxyphenyl)benzoic acid. Designed for researchers, scientists, and professionals in drug development and materials science, this document outlines protocols for chromatographic, spectroscopic, and thermal analysis techniques. The methodologies are structured to ensure the unambiguous confirmation of identity, purity, and stability of the target compound. Each protocol is accompanied by an explanation of the underlying scientific principles, ensuring that practitioners can not only execute the methods but also interpret the results with confidence. The validation of these procedures is grounded in principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Introduction

This compound is a bi-aryl carboxylic acid derivative. Its structure, featuring two aromatic rings with varied electron-donating methoxy substituents, makes it a valuable building block in medicinal chemistry and materials science. For instance, substituted bi-aryl moieties are common scaffolds in the design of pharmacologically active agents, and the specific substitution pattern of this molecule can influence its electronic and conformational properties. Given its potential applications, a rigorous and multi-faceted analytical approach is imperative to establish its chemical identity, quantify its purity, and assess its solid-state properties.

This guide presents an integrated workflow, detailing the strategic application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Thermal Analysis (DSC/TGA) for a complete and reliable characterization.

Physicochemical Properties

A foundational understanding of the molecule's properties is critical for method development. The key physicochemical data for this compound are summarized below.

PropertyValueSource
Chemical Formula C₁₅H₁₄O₄N/A
Molecular Weight 258.27 g/mol N/A
Appearance White to off-white crystalline solid[5]
Melting Point Approx. 107-109 °C[6]
Solubility Sparingly soluble in water; soluble in alcohols, acetone, and other organic solvents.[5][7][8][9]
pKa ~4.36 (Predicted)[6]

Chromatographic Methods: Purity and Quantification

Chromatographic techniques are essential for separating the target analyte from impurities, by-products, and starting materials. HPLC is the primary method for determining purity and performing quantitative assays.

High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC (RP-HPLC) is the method of choice for non-volatile, polar to moderately non-polar compounds like this compound. The molecule's aromatic character provides strong retention on a C18 stationary phase, while the carboxylic acid group's ionization can be controlled by mobile phase pH to modulate retention and improve peak shape. The presence of two phenyl rings also makes it an excellent chromophore for UV detection.

Method Rationale:

  • Column: A C18 column is selected for its hydrophobic interaction with the biphenyl structure.

  • Mobile Phase: An acetonitrile/water gradient is effective for eluting the analyte and resolving potential impurities with different polarities.

  • Acidification: Phosphoric or formic acid is added to the mobile phase to suppress the ionization of the carboxylic acid group (pKa ~4.36). This ensures a single, non-ionized form of the analyte interacts with the stationary phase, resulting in sharp, symmetrical peaks and reproducible retention times.[10]

  • Detection: The conjugated aromatic system allows for sensitive detection via a photodiode array (PDA) detector, typically between 254 nm and 280 nm. A PDA detector is advantageous as it provides spectral data, which aids in peak purity assessment.

Protocol 2.1.1: HPLC Purity and Assay Determination
  • Instrumentation & Columns:

    • HPLC or UPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Phosphoric Acid (H₃PO₄) or Formic Acid (HCOOH), analytical grade.

  • Chromatographic Conditions:

ParameterCondition
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 0-2 min: 40% B; 2-15 min: 40% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 40% B; 18.1-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA at 254 nm
Injection Volume 10 µL
  • Sample Preparation:

    • Standard: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent) to achieve a final concentration of 100 µg/mL.

    • Sample: Prepare the test sample in the same manner as the standard.

  • Analysis and Data Interpretation:

    • Inject the diluent (blank), followed by the standard solution (six replicate injections for system suitability) and then the sample solution.

    • System Suitability: For the reference standard, the relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

    • Purity Calculation: Determine the area percent of the main peak relative to the total area of all peaks in the chromatogram (excluding the blank peaks).

    • Assay Calculation: Quantify the sample against the reference standard using the external standard method.

Spectroscopic Methods: Structural Elucidation

Spectroscopic methods provide definitive information about the molecular structure, confirming the identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR are unparalleled for structural confirmation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present.

Rationale & Expected Spectra: The structure contains distinct aromatic protons and methoxy group protons.

  • ¹H NMR: The acidic proton of the carboxylic acid is expected to be a broad singlet far downfield (~10-12 ppm).[11][12] The aromatic region will show complex splitting patterns corresponding to the protons on both the benzoic acid ring and the dimethoxyphenyl ring. The two methoxy groups will appear as sharp singlets, likely around 3.8-3.9 ppm.[13]

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid will be significantly deshielded (~160-180 ppm).[11][12] Aromatic carbons will resonate in the 110-160 ppm range, with carbons attached to oxygen (the methoxy groups and C-2'/C-4') appearing more downfield. The methoxy carbons will be sharp signals around 55-56 ppm.[14]

Protocol 3.1.1: NMR Sample Preparation and Analysis
  • Instrumentation:

    • NMR Spectrometer (e.g., 300 MHz or higher).

  • Reagents:

    • Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observed.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of the chosen deuterated solvent in an NMR tube.

    • Ensure the sample is fully dissolved before analysis.

  • Data Acquisition:

    • Acquire standard ¹H and ¹³C spectra.

    • Additional experiments like DEPT, COSY, and HSQC can be performed for unambiguous assignment of all signals.

Mass Spectrometry (MS)

Principle: MS provides the molecular weight of the compound and information about its structure through fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, typically yielding the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

Expected Fragmentation: Aromatic carboxylic acids often show a prominent molecular ion peak.[15] Common fragmentation pathways include the loss of -OH (M-17) and -COOH (M-45).[12] For this compound, cleavage of the bond between the two aromatic rings is also possible.

Protocol 3.2.1: MS Analysis
  • Instrumentation:

    • Mass spectrometer with an ESI source (e.g., LC-MS or direct infusion).

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Analysis:

    • Infuse the sample directly or inject it via an LC system.

    • Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ (m/z 259.09) and [M-H]⁻ (m/z 257.08), respectively.

    • Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and confirm structural motifs.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Absorptions:

  • O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded dimer form of the acid.[16]

  • C=O Stretch (Carbonyl): A strong, sharp absorption around 1680-1710 cm⁻¹.[16][17]

  • C-O Stretch (Ether & Acid): Strong bands in the 1200-1300 cm⁻¹ region.[16]

  • Aromatic C=C Stretch: Medium intensity bands from ~1450-1600 cm⁻¹.

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

Protocol 3.3.1: FT-IR Analysis
  • Instrumentation:

    • FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Place a small amount of the solid powder directly onto the ATR crystal.

  • Analysis:

    • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

    • Correlate the observed absorption bands with the expected functional groups.

Thermal Analysis: Solid-State Characterization

Thermal analysis techniques like DSC and TGA are crucial for characterizing the solid-state properties of a material, which is vital for drug development and formulation.[18]

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[19] It is used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions.

Protocol 4.1.1: DSC Analysis
  • Instrumentation:

    • DSC instrument.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

    • Crimp the pan with a lid.

  • Analysis:

    • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature well above the expected melting point (e.g., 25 °C to 200 °C).

    • The melting point is determined from the onset or peak of the endothermic event.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature.[19] It is used to assess thermal stability and decomposition temperature.

Protocol 4.2.1: TGA Analysis
  • Instrumentation:

    • TGA instrument.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Analysis:

    • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from ambient to a high temperature (e.g., 600 °C).

    • The temperature at which significant weight loss begins is an indicator of the compound's decomposition temperature.

Integrated Analytical Workflow

A comprehensive characterization relies on the logical integration of these techniques. The following workflow ensures that all critical attributes of the compound are thoroughly investigated.

Caption: Integrated workflow for the complete characterization of the compound.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By combining orthogonal techniques—chromatography for separation and purity, spectroscopy for structural identity, and thermal analysis for solid-state properties—researchers can ensure the quality, consistency, and integrity of their material. Adherence to these protocols will generate reliable and defensible data suitable for research, development, and regulatory purposes.

References

Application Notes and Protocols: The Strategic Use of 4-(2,4-Dimethoxyphenyl)benzoic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Biaryl Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can serve as starting points for the development of potent and selective therapeutic agents is perpetual. The biaryl motif, characterized by two directly connected aromatic rings, is a privileged structure found in numerous biologically active compounds. Within this class, 4-(2,4-dimethoxyphenyl)benzoic acid emerges as a particularly intriguing building block. The presence of the dimethoxy-substituted phenyl ring, coupled with the reactive handle of the carboxylic acid, provides a unique combination of structural features that can be exploited for the synthesis of a diverse array of bioactive molecules.

The 2,4-dimethoxy substitution pattern on one of the aryl rings is of significant interest. The methoxy groups, through their electron-donating nature and potential for hydrogen bonding, can influence the molecule's conformation, solubility, and interactions with biological targets. This can lead to enhanced potency and selectivity for specific enzymes or receptors. The benzoic acid moiety, on the other hand, offers a convenient site for derivatization, most commonly through the formation of amides, which are prevalent in many drug molecules.

These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound in the synthesis of bioactive molecules. We will explore its synthesis, key reactions, and a detailed protocol for the preparation of a representative bioactive amide derivative with potential applications in oncology.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is paramount for successful reaction planning and execution.

PropertyValueSource
Molecular Formula C₁₅H₁₄O₄PubChem
Molecular Weight 258.27 g/mol PubChem
Appearance Off-white to pale yellow solid (predicted)-
Melting Point Not available-
Solubility Soluble in organic solvents like DMF, DMSO, and methanol. Limited solubility in non-polar solvents and water.General knowledge
pKa ~4-5 (for the carboxylic acid)General knowledge

Core Synthetic Strategy: A Two-Pronged Approach

The utilization of this compound in the synthesis of bioactive molecules typically follows a two-stage strategy:

  • Synthesis of the Biaryl Core: The initial step involves the construction of the this compound scaffold itself. The most efficient and widely used method for this is the Suzuki-Miyaura cross-coupling reaction.

  • Derivatization of the Carboxylic Acid: With the core biaryl structure in hand, the carboxylic acid group is then derivatized, most commonly via amide bond formation, to introduce a second pharmacophore or a moiety that modulates the compound's pharmacokinetic properties.

G cluster_0 PART 1: Synthesis of the Core Scaffold cluster_1 PART 2: Bioactive Molecule Synthesis Aryl Halide Aryl Halide Suzuki Coupling Suzuki Coupling Aryl Halide->Suzuki Coupling Boronic Acid Boronic Acid Boronic Acid->Suzuki Coupling Target Acid This compound Suzuki Coupling->Target Acid Target Acid_ref This compound Amide Coupling Amide Coupling Target Acid_ref->Amide Coupling Bioactive Amine Bioactive Amine Bioactive Amine->Amide Coupling Final Compound Bioactive Amide Derivative Amide Coupling->Final Compound

Figure 1: A two-part synthetic workflow for bioactive molecules.

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol details the synthesis of the core scaffold through a palladium-catalyzed cross-coupling reaction. The choice of a 4-halobenzoic acid derivative and 2,4-dimethoxyphenylboronic acid is crucial. For this protocol, we will use methyl 4-bromobenzoate as the starting aryl halide to protect the carboxylic acid functionality during the coupling reaction, followed by hydrolysis.

Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds between aryl halides and arylboronic acids.[1] The use of a palladium catalyst, a phosphine ligand, and a base is essential for the catalytic cycle to proceed efficiently. Protecting the carboxylic acid as a methyl ester prevents potential side reactions and improves the overall yield.

G Start Methyl 4-bromobenzoate + 2,4-Dimethoxyphenylboronic acid Step1 Suzuki Coupling: Pd(PPh₃)₄, K₂CO₃ Toluene/EtOH/H₂O, 80°C Start->Step1 Intermediate Methyl 4-(2,4-dimethoxyphenyl)benzoate Step1->Intermediate Step2 Hydrolysis: NaOH, MeOH/H₂O, Reflux Intermediate->Step2 Product This compound Step2->Product

Figure 2: Synthesis of the core acid via Suzuki coupling.

Materials:

  • Methyl 4-bromobenzoate (1.0 eq)

  • 2,4-Dimethoxyphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Ethanol

  • Water

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a round-bottom flask, add methyl 4-bromobenzoate (1.0 eq), 2,4-dimethoxyphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a 4:1:1 mixture of toluene, ethanol, and water to the flask.

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80°C and stir vigorously for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up (Suzuki Coupling): Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude methyl 4-(2,4-dimethoxyphenyl)benzoate.

  • Hydrolysis: Dissolve the crude ester in a mixture of methanol and water. Add an excess of NaOH (2-3 eq) and reflux the mixture for 2-4 hours.

  • Work-up (Hydrolysis): After cooling, remove the methanol under reduced pressure. Acidify the aqueous solution with 1M HCl until a precipitate forms.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of a Bioactive Amide Derivative - A Representative Example

This protocol describes the synthesis of a hypothetical, yet representative, bioactive amide derivative, N-(4-aminophenyl)-4-(2,4-dimethoxyphenyl)benzamide , which could be investigated for its potential as a kinase inhibitor or anticancer agent. The choice of 4-aminophenol as the coupling partner is based on the prevalence of the aminophenyl moiety in many bioactive compounds.

Rationale: Amide bond formation is a cornerstone of medicinal chemistry.[2] The use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activating agent such as 1-hydroxybenzotriazole (HOBt) is a standard and effective method for synthesizing amides from carboxylic acids and amines.[2] This method proceeds under mild conditions and is tolerant of a wide range of functional groups.

G Start This compound + 4-Aminophenol Step1 Amide Coupling: EDC, HOBt, DIPEA DMF, Room Temperature Start->Step1 Product N-(4-hydroxyphenyl)-4-(2,4-dimethoxyphenyl)benzamide Step1->Product

Figure 3: Amide coupling to form a bioactive derivative.

Materials:

  • This compound (1.0 eq)

  • 4-Aminophenol (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Activation: Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 30 minutes at room temperature.

  • Amine Addition: Add 4-aminophenol (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-(4-hydroxyphenyl)-4-(2,4-dimethoxyphenyl)benzamide.

Potential Applications and Biological Rationale

Derivatives of this compound are promising candidates for investigation in several therapeutic areas, primarily due to the established bioactivity of the dimethoxy-substituted biaryl scaffold.

  • Anticancer Agents: The 2,4-dimethoxyphenyl moiety is found in a number of compounds with reported cytotoxic activity. For instance, a sesquiterpene derivative bearing a 2,4-dimethoxyphenyl group has demonstrated a cytotoxic effect on MCF-7 breast cancer cells.[3] The biaryl structure can act as a scaffold to position functional groups in a way that facilitates binding to the active sites of key oncogenic proteins, such as kinases.[4][5]

  • Anti-inflammatory Agents: Chronic inflammation is a hallmark of many diseases. Benzoic acid derivatives have been explored for their anti-inflammatory properties.[6] The dimethoxy substituents can modulate the electronic and lipophilic properties of the molecule, potentially leading to the development of novel anti-inflammatory agents.[7]

  • Enzyme Inhibitors: The substituted benzoic acid core can serve as a pharmacophore for interacting with the active sites of various enzymes. For example, derivatives of similar benzoic acids have been investigated as inhibitors of protein kinase CK2 and other enzymes implicated in disease.[8][9]

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel bioactive molecules. Its straightforward synthesis via Suzuki-Miyaura coupling and the ease of derivatization of its carboxylic acid group make it an attractive starting point for medicinal chemistry campaigns. The inherent biological potential of the dimethoxy-substituted biaryl scaffold, particularly in the fields of oncology and inflammation, warrants further exploration of this compound and its derivatives in the pursuit of new therapeutic agents. The protocols and insights provided in these application notes are intended to serve as a solid foundation for researchers to unlock the full potential of this promising chemical entity.

References

Application Notes and Protocols for the Derivatization of 4-(2,4-dimethoxyphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Derivatizing 4-(2,4-dimethoxyphenyl)benzoic Acid

In the landscape of modern drug discovery and medicinal chemistry, the carboxylic acid moiety is a cornerstone functional group. Its ability to participate in hydrogen bonding and its ionizable nature at physiological pH often govern a molecule's pharmacokinetic and pharmacodynamic properties. The compound this compound presents a valuable scaffold, combining a rigid benzoic acid core with an electron-rich dimethoxyphenyl group. This unique electronic signature makes its derivatives of significant interest for modulating biological targets.

Derivatization of the carboxylic acid group is a critical strategy to move from a lead compound to a viable drug candidate. By converting the carboxylic acid into esters, amides, or other functional groups, researchers can fine-tune properties such as:

  • Lipophilicity: Enhancing cell membrane permeability and oral bioavailability.

  • Metabolic Stability: Masking a site of rapid metabolism.

  • Target Engagement: Introducing new interactions with the biological target.

  • Prodrug Strategies: Designing molecules that release the active carboxylic acid in vivo.

These application notes provide a comprehensive guide to the most effective and reliable methods for the derivatization of the carboxylic acid group of this compound, with a focus on practical protocols and the underlying chemical principles.

I. Esterification: Modulating Polarity and Bioavailability

Esterification is a fundamental transformation for increasing the lipophilicity of a carboxylic acid. The choice of esterification method depends on the scale of the reaction, the nature of the alcohol, and the presence of other sensitive functional groups.

A. Steglich Esterification: Mild and Versatile

The Steglich esterification is a powerful method for forming esters under mild, neutral conditions, making it ideal for substrates with sensitive functional groups.[1] It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[2][3][4] A catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial for facilitating the reaction, especially with sterically hindered alcohols.[1][5]

Causality of Experimental Choices:

  • DCC/EDC: These reagents act as dehydrating agents, converting the carboxylic acid into a highly reactive O-acylisourea intermediate.[5]

  • DMAP: As a more potent nucleophile than the alcohol, DMAP intercepts the O-acylisourea to form a highly electrophilic N-acylpyridinium intermediate, which is then readily attacked by the alcohol.[1] This catalytic cycle accelerates the reaction and suppresses the formation of the N-acylurea byproduct.[5]

  • Solvent: Aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are preferred to avoid side reactions with the coupling reagents.

Experimental Workflow: Steglich Esterification

Steglich_Esterification cluster_reactants Reactants & Reagents cluster_reaction Reaction Setup cluster_workup Workup & Purification A This compound F Combine Reactants in DCM A->F B Alcohol (R-OH) B->F C DCC or EDC C->F D DMAP (catalyst) D->F E Anhydrous DCM E->F G Stir at 0°C to RT F->G H Monitor by TLC G->H I Filter DCU/EDU byproduct H->I J Aqueous Wash I->J K Dry & Concentrate J->K L Column Chromatography K->L M Final Ester Product L->M

Caption: Workflow for Steglich esterification.

Protocol 1: Steglich Esterification of this compound

ParameterValue/ReagentNotes
Reactants
This compound1.0 eq
Alcohol1.2 eqPrimary or secondary alcohols work well.
Reagents
EDC1.5 eqCan be substituted with DCC.
DMAP0.1 eq
Solvent Anhydrous DCM0.1 M concentration
Temperature 0 °C to Room Temperature
Reaction Time 4-12 hoursMonitor by TLC.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM, add EDC (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction with DCM and filter to remove the N,N'-dicyclohexylurea (DCU) or 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) byproduct.

  • Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

B. Mitsunobu Reaction: For Hindered Alcohols and Phenols

The Mitsunobu reaction is an excellent choice for the esterification of benzoic acids, particularly with phenols and sterically hindered alcohols where other methods may fail.[6] The reaction proceeds under mild, neutral conditions and typically results in an inversion of stereochemistry at the alcohol center. It involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Causality of Experimental Choices:

  • PPh₃ and DEAD/DIAD: These reagents combine to form a betaine intermediate, which then activates the alcohol for nucleophilic attack by the carboxylate.

  • Solvent: Anhydrous tetrahydrofuran (THF) or DCM are common solvents.

  • Temperature: The reaction is typically run at low temperatures (0 °C to room temperature) to control the reactivity of the intermediates.

Protocol 2: Mitsunobu Esterification with a Phenol

ParameterValue/ReagentNotes
Reactants
This compound1.2 eq
Phenol1.0 eq
Reagents
PPh₃1.5 eq
DIAD1.5 eqCan be substituted with DEAD.
Solvent Anhydrous THF0.2 M concentration
Temperature 0 °C to Room Temperature
Reaction Time 2-6 hoursMonitor by TLC.

Step-by-Step Methodology:

  • To a solution of this compound (1.2 eq), the desired phenol (1.0 eq), and PPh₃ (1.5 eq) in anhydrous THF at 0 °C, add DIAD (1.5 eq) dropwise.

  • Allow the reaction to stir at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to remove triphenylphosphine oxide and the reduced hydrazide byproduct.

II. Amidation: Building Blocks for SAR Exploration

Amide bond formation is arguably one of the most important reactions in medicinal chemistry. Amides are generally more stable to hydrolysis than esters and can act as both hydrogen bond donors and acceptors, providing diverse opportunities for target engagement.

A. Carbodiimide-Mediated Amidation

Similar to esterification, carbodiimides like EDC and DCC are effective for activating carboxylic acids for reaction with amines.[4] To minimize racemization (if chiral amines are used) and improve efficiency, an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is often included.[4]

Causality of Experimental Choices:

  • EDC/HOBt: EDC activates the carboxylic acid to form the O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is more stable and less prone to side reactions than the O-acylisourea. This active ester then readily reacts with the amine.

  • Base: A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is added to neutralize any acid present and to deprotonate the amine if it is used as a salt.

  • Solvent: DMF or DCM are suitable solvents.

Logical Relationship: Amidation Reagents

Amidation_Reagents A This compound C Coupling Reagent (e.g., EDC, HATU) A->C B Amine (R-NH2) F Amide Product B->F D Additive (e.g., HOBt, HOAt) C->D suppresses side reactions D->F activates for reaction with amine E Base (e.g., DIPEA) E->B deprotonates

Caption: Key components in amidation reactions.

Protocol 3: EDC/HOBt-Mediated Amidation

ParameterValue/ReagentNotes
Reactants
This compound1.0 eq
Amine1.1 eqPrimary or secondary amine.
Reagents
EDC1.2 eq
HOBt1.2 eq
DIPEA2.0 eq
Solvent Anhydrous DMF or DCM0.1 M concentration
Temperature 0 °C to Room Temperature
Reaction Time 12-24 hoursMonitor by TLC.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired amide.[7]

B. Using Advanced Coupling Reagents

For challenging couplings, such as with sterically hindered amines or electron-deficient anilines, more powerful coupling reagents are often necessary. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective.[3][8][9]

Causality of Experimental Choices:

  • HATU: In the presence of a base, HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester, which rapidly reacts with the amine to form the amide bond with minimal side reactions.[8]

III. Acyl Chloride Formation: A Highly Reactive Intermediate

Conversion of the carboxylic acid to an acyl chloride provides a highly reactive intermediate that can be readily converted to a wide range of derivatives, including esters and amides.[10] Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most common reagents for this transformation.

Causality of Experimental Choices:

  • Thionyl Chloride (SOCl₂): This is an inexpensive and effective reagent. The byproducts, SO₂ and HCl, are gaseous and easily removed. A catalytic amount of DMF is often used to accelerate the reaction via the formation of the Vilsmeier reagent.

  • Oxalyl Chloride ((COCl)₂): This is a milder and more selective reagent than thionyl chloride, and the byproducts (CO, CO₂, and HCl) are also gaseous. It is often preferred for substrates with sensitive functional groups.

Protocol 4: Acyl Chloride Formation using Thionyl Chloride

ParameterValue/ReagentNotes
Reactant
This compound1.0 eq
Reagent
Thionyl Chloride (SOCl₂)5-10 eqCan be used as the solvent.
Catalyst DMF1-2 drops
Solvent Neat or in DCM/Toluene
Temperature Room Temperature to Reflux
Reaction Time 1-4 hours

Step-by-Step Methodology:

  • To a flask containing this compound (1.0 eq), add thionyl chloride (5-10 eq) and a catalytic amount of DMF (1-2 drops).

  • Stir the mixture at room temperature or gently reflux for 1-4 hours until the evolution of gas ceases.

  • Remove the excess thionyl chloride by distillation or under reduced pressure.

  • The resulting crude acyl chloride is often used immediately in the next step without further purification.

Subsequent Reaction with a Nucleophile (e.g., an amine):

  • Dissolve the crude acyl chloride in an anhydrous aprotic solvent such as DCM or THF.

  • Cool the solution to 0 °C and add a solution of the desired amine (1.1 eq) and a base such as triethylamine or pyridine (1.2 eq) dropwise.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Perform an aqueous workup as described in the amidation protocols to isolate the amide product.

IV. Summary of Derivatization Strategies

Derivatization MethodKey ReagentsAdvantagesConsiderations
Steglich Esterification DCC/EDC, DMAPMild, neutral conditions; good for sensitive substrates.Byproduct removal can be challenging.
Mitsunobu Reaction PPh₃, DEAD/DIADExcellent for hindered alcohols and phenols; inversion of stereochemistry.Stoichiometric byproducts require chromatographic purification.
Carbodiimide Amidation EDC/DCC, HOBt/HOAtHigh yields; suppresses side reactions.May require optimization for challenging substrates.
Acyl Chloride Formation SOCl₂, (COCl)₂Highly reactive intermediate; versatile for various derivatives.Reagents are corrosive and moisture-sensitive; byproduct gases are toxic.

V. Conclusion

The derivatization of the carboxylic acid group of this compound is a pivotal step in the exploration of its potential as a lead structure in drug discovery. The choice of method should be guided by the specific goals of the derivatization, the nature of the coupling partner, and the overall synthetic strategy. The protocols provided herein offer reliable and well-established procedures for achieving these transformations, enabling the synthesis of diverse libraries of esters and amides for biological evaluation. Careful consideration of the underlying mechanisms and experimental parameters will ensure successful and efficient derivatization, paving the way for the development of novel therapeutics.

References

monitoring the progress of "4-(2,4-dimethoxyphenyl)benzoic acid" synthesis by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Fidelity Monitoring of the Synthesis of 4-(2,4-dimethoxyphenyl)benzoic acid by Thin Layer Chromatography

Audience: Researchers, scientists, and drug development professionals

Introduction: The Importance of Real-Time Reaction Monitoring

The synthesis of biaryl compounds, such as this compound, is a cornerstone of medicinal chemistry and materials science. These structures are prevalent in pharmacologically active molecules and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging the critical carbon-carbon bond that defines these biaryl systems, valued for its mild conditions and tolerance of diverse functional groups.[1][2][3]

Effective synthesis, however, is not merely about mixing reagents; it is a controlled process that requires careful monitoring to determine the point of completion, identify potential side reactions, and optimize yield. Thin Layer Chromatography (TLC) is an indispensable analytical tool for this purpose. It offers a rapid, cost-effective, and visually intuitive method to track the consumption of starting materials and the formation of the desired product in near real-time.[4][5]

This application note provides a detailed protocol for the development and implementation of a TLC-based method to monitor the synthesis of this compound via a model Suzuki-Miyaura coupling reaction.

Reaction Overview: Suzuki-Miyaura Cross-Coupling

The synthesis involves the palladium-catalyzed reaction between a boronic acid and an aryl halide. For this guide, we will consider the coupling of 4-carboxyphenylboronic acid with 1-bromo-2,4-dimethoxybenzene .

Reaction Scheme:

Reaction scheme for the Suzuki-Miyaura synthesis of this compound

Figure 1. Palladium-catalyzed Suzuki-Miyaura coupling for the synthesis of this compound.

Monitoring this reaction requires a TLC system capable of resolving the polar starting material (4-carboxyphenylboronic acid), the less polar starting material (1-bromo-2,4-dimethoxybenzene), and the product, which possesses intermediate polarity.

Principle of TLC Separation

TLC separates compounds based on the principle of adsorption chromatography.[6]

  • Stationary Phase: A polar adsorbent, typically silica gel (SiO₂) coated on a plate. Our protocol uses standard Silica Gel 60 F₂₅₄ plates, which contain a fluorescent indicator.[7]

  • Mobile Phase (Eluent): A solvent or mixture of solvents that travels up the plate via capillary action.

  • Separation Mechanism: A competition ensues between the mobile phase and the stationary phase for the analyte. Polar compounds adsorb more strongly to the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf). Non-polar compounds have a greater affinity for the mobile phase and travel further, yielding a higher Rf.[6][8]

Rf=Distance traveled by the spotDistance traveled by the solvent frontR_f = \frac{\text{Distance traveled by the spot}}{\text{Distance traveled by the solvent front}}
Rf​=Distance traveled by the solvent frontDistance traveled by the spot​

For this specific reaction, we can predict the relative polarities and, therefore, the Rf values:

  • 4-carboxyphenylboronic acid (High Polarity): The presence of both carboxylic acid and boronic acid groups makes it very polar. It will have the lowest Rf value .

  • 1-bromo-2,4-dimethoxybenzene (Low Polarity): This is the least polar component. It will have the highest Rf value .

  • This compound (Product - Intermediate Polarity): The polarity is dominated by the carboxylic acid, but the bulky, less polar dimethoxyphenyl group makes it less polar than the boronic acid starting material. It will have an intermediate Rf value .

Materials and Reagents

  • TLC Plates: Merck Silica Gel 60 F₂₅₄ pre-coated aluminum plates.

  • Solvents (ACS Grade or higher):

    • Ethyl Acetate

    • Hexanes or Heptane

    • Dichloromethane

    • Methanol

    • Glacial Acetic Acid

  • Apparatus:

    • Glass TLC developing chamber with lid

    • Micropipette capillaries for spotting

    • Pencil

    • Ruler

    • Forceps

    • UV Lamp (with 254 nm and 365 nm wavelengths)

  • Visualization Reagents (Optional):

    • Potassium Permanganate (KMnO₄) stain

    • Iodine chamber

PART 1: Protocol for TLC Method Development

The cornerstone of effective TLC monitoring is selecting a mobile phase that provides clear separation of all key components. An ideal solvent system yields Rf values between 0.2 and 0.8 for the compounds of interest.[9]

Step 1: Initial Solvent System Selection

Begin with a solvent system of intermediate polarity. A 1:1 mixture of hexanes and ethyl acetate is a common starting point for many organic reactions.[9][10]

Step 2: Iterative Optimization

The goal is to achieve an Rf for the least polar starting material (1-bromo-2,4-dimethoxybenzene) of approximately 0.6-0.7. This should provide sufficient resolution for the more polar product and starting material to appear clearly separated below it.

Observation on Test TLCInterpretationAction to Take
All spots remain at the baseline (Rf ≈ 0).Eluent is not polar enough.[9]Increase eluent polarity (e.g., increase the proportion of ethyl acetate).
All spots are at the solvent front (Rf ≈ 1).Eluent is too polar.[9]Decrease eluent polarity (e.g., increase the proportion of hexanes).
Spots are streaked or "tailed".Common for acidic compounds like carboxylic acids.[10]Add ~1% glacial acetic acid to the eluent system to suppress deprotonation on the silica surface.
Poor separation between product and a starting material.Insufficient selectivity.Try a different solvent system (e.g., dichloromethane/methanol).
Step 3: Recommended Solvent Systems for Trial

The following table provides starting points for developing the optimal eluent. Prepare ~10 mL of the chosen system to saturate the developing chamber.

System IDComposition (v/v)PolarityAnticipated Use
A7:3 Hexanes : Ethyl AcetateLow-MediumGood starting point. Adjust ratio as needed.
B7:3 Hexanes : Ethyl Acetate + 1% Acetic AcidLow-MediumUse if streaking of the acid components is observed.
C95:5 Dichloromethane : MethanolMedium-HighAlternative system if A/B fails to provide resolution.
D95:5 Dichloromethane : Methanol + 1% Acetic AcidMedium-HighUse if streaking is observed with System C.

PART 2: Step-by-Step Protocol for Reaction Monitoring

This protocol utilizes a three-lane spotting technique for unambiguous identification of spots throughout the reaction.[11]

Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate 1. Prepare TLC Plate (Draw Baseline) prep_chamber 2. Prepare Chamber (Add Eluent & Saturate) prep_plate->prep_chamber prep_sample 3. Prepare Samples (SM, Co-spot, Rxn) prep_chamber->prep_sample spot 4. Spot Plate prep_sample->spot develop 5. Develop Plate spot->develop dry 6. Dry Plate develop->dry uv 7. Visualize (UV Lamp) dry->uv stain 8. Stain (Optional) uv->stain interpret 9. Calculate Rf & Interpret stain->interpret

References

Troubleshooting & Optimization

Technical Support Center: Suzuki-Miyaura Reaction for Hindered Biphenyls

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for one of modern organic synthesis's most powerful yet challenging transformations: the Suzuki-Miyaura cross-coupling for the synthesis of sterically hindered biphenyls. This guide is designed for researchers, medicinal chemists, and process development scientists who are pushing the boundaries of C-C bond formation and encountering the unique hurdles posed by sterically demanding substrates. Here, we move beyond textbook procedures to offer in-depth, field-proven insights into overcoming common experimental failures.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and sticking points encountered when attempting to couple sterically hindered aryl partners.

Q1: My reaction shows no product formation, only starting materials. What is the most likely culprit?

A1: With sterically hindered substrates, the most common failure point is the oxidative addition or the transmetalation step of the catalytic cycle. The steric bulk around the palladium center can significantly slow down these key steps. Your primary focus should be on the catalyst system:

  • Ligand Choice: Standard ligands like PPh₃ are often inadequate. You require bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) that promote the formation of a highly active, low-coordinate Pd(0) species.[1]

  • Precatalyst Generation: Ensure your active Pd(0) catalyst is forming efficiently. Using well-defined Pd(II) precatalysts (e.g., G2, G3, G4 precatalysts) can offer more consistent results than generating the catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.[2][3]

Q2: I'm observing significant homocoupling of my boronic acid (or boronate ester). How can I suppress this side reaction?

A2: Boronic acid homocoupling is a common side reaction, often exacerbated by the presence of oxygen.[4]

  • Rigorous Degassing: Ensure your solvent and reaction vessel are thoroughly deoxygenated. Multiple freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period is critical.

  • Base and Water Content: The choice and amount of base can influence homocoupling. Sometimes, using a weaker base or carefully controlling the water content can mitigate this issue.

  • Slow Addition: If the boronic acid is particularly prone to homocoupling, a slow addition of the boronic acid solution to the reaction mixture via syringe pump can help maintain a low instantaneous concentration, favoring the desired cross-coupling pathway.

Q3: My primary side product is the result of protodeboronation. What causes this and how can I prevent it?

A3: Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond.[5] This is a well-known decomposition pathway for boronic acids, especially under basic conditions.[5][6]

  • Use Boronate Esters: Pinacol or MIDA boronate esters are significantly more stable towards protodeboronation than the corresponding boronic acids.[7] The "slow release" of the boronic acid from these esters under the reaction conditions can minimize its decomposition.[5][8]

  • Choice of Base: The strength and nature of the base are crucial. Strong aqueous bases can accelerate protodeboronation. Consider using non-aqueous conditions with a base like K₃PO₄ or Cs₂CO₃.[2] In some cases, fluoride bases (e.g., CsF, KF) can be effective.

  • Anhydrous Conditions: While some water is often beneficial for Suzuki couplings, excessive water, especially with a strong base, can promote protodeboronation.[9][10][11][12] Experimenting with anhydrous solvents or using a minimal, controlled amount of water is advisable.

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific experimental failures, delving into the causality behind each recommendation.

Problem 1: Low or No Yield with Hindered Substrates

When coupling partners with multiple ortho-substituents (e.g., synthesizing tri- or tetra-ortho-substituted biphenyls) fail to react, a systematic optimization of the core reaction parameters is necessary.[13][14][15][16][17]

Root Cause Analysis & Solutions:

  • Inefficient Catalyst System: The steric congestion of hindered substrates demands a highly active catalyst.

    • Ligand Selection: The ligand's steric bulk and electronic properties are paramount. Bulky, electron-donating monophosphine ligands are often the key to success as they stabilize the monomeric Pd(0) species and accelerate oxidative addition.

    • Base Selection: The base plays a critical role in the transmetalation step by activating the boronic acid.[18] For hindered systems, stronger, non-nucleophilic bases are often required.

ParameterRecommendation for Hindered CouplingsRationale
Palladium Source Use a well-defined precatalyst (e.g., XPhos Pd G2/G3/G4, SPhos Pd G2).[1]Ensures reliable formation of the active L-Pd(0) species, leading to more reproducible results.
Ligand Buchwald-type biaryl phosphines (XPhos, SPhos, RuPhos).[1][19]Their bulk facilitates reductive elimination, and their electron-donating nature promotes oxidative addition.
Base K₃PO₄, Cs₂CO₃, K₂CO₃.These bases offer a good balance of strength and compatibility. Cs₂CO₃ is often more effective due to its higher solubility and basicity.
Solvent Toluene, Dioxane, THF, CPME.Aprotic solvents are generally preferred. The choice can influence catalyst solubility and reaction kinetics.

Experimental Protocol: Ligand and Base Screening for a Challenging Coupling

  • Setup: In parallel reaction vials under an inert atmosphere (glovebox or Schlenk line), add the aryl halide (1.0 eq), hindered boronic acid or ester (1.5 eq), and base (2.0-3.0 eq).[2]

  • Catalyst Addition: To each vial, add a different catalyst system. For example:

    • Vial 1: XPhos Pd G3 (2 mol%)

    • Vial 2: SPhos Pd G2 (2 mol%)

    • Vial 3: RuPhos Pd G3 (2 mol%)

  • Solvent & Temperature: Add degassed solvent (e.g., Toluene/H₂O 10:1) and stir the reactions at an elevated temperature (e.g., 80-110 °C).[1][2]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., 2, 6, 12, 24 hours).

  • Analysis: Compare the conversion to the desired product across the different catalyst systems to identify the optimal combination.

Problem 2: Reaction Stalls or Incomplete Conversion

If the reaction starts but fails to proceed to completion, it may indicate catalyst deactivation, substrate instability, or an unfavorable equilibrium.

Root Cause Analysis & Solutions:

  • Catalyst Decomposition: The active Pd(0) species can be sensitive and may decompose over time at high temperatures, often forming inactive palladium black.

    • Solution: Use a more robust precatalyst or a higher catalyst loading. Sometimes, a lower reaction temperature for a longer duration can preserve the catalyst's lifetime.

  • Boronic Acid/Ester Instability: As discussed in the FAQs, protodeboronation can consume the nucleophilic partner over the course of the reaction.[6]

    • Solution: Switch from a boronic acid to a more stable boronate ester (pinacol, MIDA).[7] The N-methyliminodiacetic acid (MIDA) boronates are particularly robust and release the boronic acid slowly under basic, aqueous conditions, maintaining a low, steady concentration that minimizes decomposition.[5]

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction.[20][21][22][23][24]

    • Solution: The choice of solvent can be complex and is not always predictable by simple polarity metrics.[20][22] If a reaction stalls in a common solvent like dioxane, screening alternatives such as toluene, CPME, or 2-MeTHF can sometimes resolve the issue.

Workflow for Diagnosing a Stalled Reaction

Stalled_Reaction_Troubleshooting Start Reaction Stalled Check_Catalyst Check for Pd Black (Catalyst Decomposition) Start->Check_Catalyst Visual Inspection Check_Boronic_Acid Analyze Aliquot: Check Boronic Acid (Protodeboronation) Start->Check_Boronic_Acid Reaction Quench & Analysis Sol_Catalyst Use Robust Precatalyst (e.g., G4) or Lower Temperature Check_Catalyst->Sol_Catalyst Decomposition Observed Sol_Boronic_Acid Switch to Boronate Ester (Pinacol or MIDA) Check_Boronic_Acid->Sol_Boronic_Acid Significant Decomposition Sol_Solvent Screen Alternative Aprotic Solvents (Toluene, CPME) Check_Boronic_Acid->Sol_Solvent Substrate Stable, Stall Persists

Caption: Troubleshooting workflow for a stalled Suzuki-Miyaura reaction.

Problem 3: Product Isomerization or Unexpected Side Products

Beyond homocoupling and protodeboronation, other side reactions can occur, particularly with complex substrates.

Root Cause Analysis & Solutions:

  • Scrambling of Aryl Groups (with Palladacycle Precatalysts): Some palladacycle precatalysts can lead to scrambling, where the biaryl ligand from the precatalyst is incorporated into the product.

    • Solution: This is more common with older generations of precatalysts. Using newer generation (G3, G4) precatalysts, which are designed for rapid activation and high stability, typically minimizes this issue.

  • Reduction of Aryl Halide: The aryl halide can be reduced to the corresponding arene, a process that can compete with the desired cross-coupling. This is particularly an issue for sterically demanding aryl-alkyl couplings where β-hydride elimination can occur.[25]

    • Solution: This side reaction is influenced by the ligand and the presence of hydride sources (e.g., solvent, base). Screening different ligands can identify one that favors reductive elimination over competing pathways. Ensuring anhydrous conditions can also help.

Part 3: Advanced Protocols and Considerations

Protocol: Suzuki-Miyaura Coupling of a Tetra-ortho-Substituted Biphenyl

This protocol is a starting point for one of the most challenging classes of Suzuki-Miyaura reactions.

  • Reactants:

    • 1-Bromo-2,6-diisopropylbenzene (1.0 eq)

    • (2,6-Dimethylphenyl)boronic acid (1.5 eq)

  • Catalyst System:

    • XPhos Pd G3 (2 mol%)

    • Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)

  • Solvent:

    • Toluene, rigorously degassed (0.1 M concentration)

    • Water, degassed (added to make a 10:1 Toluene:H₂O mixture)

  • Procedure:

    • To a flame-dried Schlenk flask under Argon, add K₃PO₄, (2,6-dimethylphenyl)boronic acid, and the XPhos Pd G3 precatalyst.

    • Evacuate and backfill the flask with Argon three times.

    • Add the degassed toluene and water via syringe.

    • Add 1-bromo-2,6-diisopropylbenzene via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction by GC-MS. The reaction may require 12-24 hours for completion.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. Steric hindrance can create bottlenecks at any of the three main stages.

Suzuki_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII L-Pd(II)(Ar¹)(X) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar²-B(OR)₂ + Base RedElim Reductive Elimination Transmetal->RedElim L-Pd(II)(Ar¹)(Ar²) RedElim->Pd0 (Regeneration) Product Ar¹-Ar² RedElim->Product center

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Synthesis of 4-(2,4-dimethoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(2,4-dimethoxyphenyl)benzoic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing the Suzuki-Miyaura cross-coupling reaction for this specific transformation. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively. We will delve into the common side reactions, their mechanistic origins, and field-proven strategies to mitigate them, ensuring the integrity and success of your synthesis.

The Target Reaction: Suzuki-Miyaura Cross-Coupling

The synthesis of this compound is most commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling between an activated benzoic acid derivative (typically 4-bromo- or 4-iodobenzoic acid) and 2,4-dimethoxyphenylboronic acid.

G cluster_reactants Reactants cluster_catalyst Catalytic System R1 4-Bromobenzoic Acid Product This compound R1->Product Suzuki-Miyaura Coupling R2 2,4-Dimethoxyphenylboronic Acid R2->Product Cat Pd Catalyst (e.g., Pd(PPh₃)₄) Cat->Product Base Aqueous Base (e.g., K₂CO₃, K₃PO₄) Base->Product G start Low Yield & Complex Mixture Observed byproduct_check What is the major byproduct identified by MS/NMR? start->byproduct_check protodeboronation Byproduct is 1,3-Dimethoxybenzene byproduct_check->protodeboronation C-B bond replaced by C-H homocoupling Byproduct is 2,2',4,4'-Tetramethoxybiphenyl byproduct_check->homocoupling Boronic acid dimerization dehalogenation Byproduct is Benzoic Acid byproduct_check->dehalogenation C-Br bond replaced by C-H catalyst_issue Mainly Unreacted Starting Materials byproduct_check->catalyst_issue No significant conversion action_proto Diagnosis: Protodeboronation (See Q2 for solutions) protodeboronation->action_proto action_homo Diagnosis: Homocoupling (See Q3 for solutions) homocoupling->action_homo action_dehalo Diagnosis: Dehalogenation / Catalyst Inactivity (See Q4 for solutions) dehalogenation->action_dehalo action_catalyst Diagnosis: Catalyst Deactivation (See Q5 for solutions) catalyst_issue->action_catalyst G boronic_acid Ar-B(OH)₂ (2,4-Dimethoxyphenylboronic Acid) boronate [Ar-B(OH)₃]⁻ (Boronate species) boronic_acid->boronate + Base base Base (OH⁻) product Ar-H (1,3-Dimethoxybenzene) boronate->product + H⁺ (from H₂O) Rate-limiting step proton_source Proton Source (H₂O)

Technical Support Center: Optimizing Recrystallization of 4-(2,4-dimethoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing the recrystallization of 4-(2,4-dimethoxyphenyl)benzoic acid. This document moves beyond generic protocols to offer a deeper understanding of the principles governing solvent selection and troubleshooting common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: My this compound won't dissolve in the hot solvent I've chosen. What's wrong?

A1: This is a common issue and typically points to one of two things: either the solvent is a poor choice for your compound, or you haven't used a sufficient volume. This compound, with its aromatic rings and carboxylic acid group, has a specific polarity. A good recrystallization solvent should dissolve the compound when hot but poorly when cold.[1][2] If the compound remains insoluble even at the solvent's boiling point, the solvent is likely too non-polar. Conversely, if it dissolves readily at room temperature, the solvent is too polar, and you will have poor recovery.

Troubleshooting Steps:

  • Increase Solvent Volume: Cautiously add more hot solvent in small increments until the solid dissolves. Be mindful not to add an excessive amount, as this will reduce your final yield.[3]

  • Re-evaluate Solvent Choice: If a large volume of solvent is required, it's a sign that you should explore alternative solvents or consider a mixed-solvent system.[1][4]

Q2: My compound "oiled out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[5] This is more common with impure compounds or when using mixed-solvent systems.[5][6]

Solutions:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation.

  • Slow Cooling: Allow the solution to cool much more slowly. You can achieve this by leaving the flask on a hot plate that is turned off or by insulating the flask.[5] This gives the molecules more time to arrange themselves into a crystal lattice.

  • Solvent System Re-evaluation: The chosen solvent or solvent pair may not be ideal. A different solvent with a lower boiling point or a different mixed-solvent ratio might be necessary.

Q3: No crystals have formed even after my solution has cooled to room temperature. What should I do?

A3: This is a classic case of a supersaturated solution, where the compound remains dissolved even though its solubility limit has been exceeded.[5]

Inducing Crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth to begin.[7][8]

  • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed" will act as a template for other molecules to crystallize upon.[8]

  • Further Cooling: Place the flask in an ice bath to further decrease the solubility of your compound.[7]

Q4: My final product has a low yield. What are the likely causes?

A4: Low yield is a frequent problem in recrystallization and can stem from several factors.[8]

Common Causes and Preventions:

  • Using Too Much Solvent: This is the most common reason for low recovery.[3][5] Always use the minimum amount of hot solvent necessary to fully dissolve your compound.

  • Premature Crystallization: If crystals form during a hot filtration step, you will lose product. Ensure your filtration apparatus is pre-heated.

  • Incomplete Crystallization: Ensure the solution has been cooled sufficiently to maximize crystal formation.

  • Washing with Room-Temperature Solvent: Always wash the collected crystals with a small amount of ice-cold solvent to minimize re-dissolving your product.[3]

Troubleshooting Guide: Systematic Solvent Selection

A logical, step-by-step approach to solvent selection is critical for successful recrystallization. The following guide provides a systematic workflow for identifying the optimal single or mixed-solvent system for this compound.

Diagram: Systematic Solvent Selection Workflow

Solvent_Selection_Workflow A Start: Crude this compound B Small-Scale Solubility Tests (Test Tubes) A->B C Analyze Solubility at Room Temp B->C D Analyze Solubility at Boiling Point C->D E Insoluble at Room Temp & Soluble at Boiling? D->E Ideal F Soluble at Room Temp? D->F Not Ideal G Insoluble at Both Temps? D->G Not Ideal H Proceed with Single-Solvent Recrystallization E->H I Identify 'Good' Solvent (Soluble at Room Temp) F->I J Identify 'Bad' Solvent (Insoluble at Room Temp) G->J L End: Pure Crystals H->L K Perform Mixed-Solvent Recrystallization I->K J->K K->L

Caption: Workflow for selecting a suitable recrystallization solvent.

Step 1: Initial Solvent Screening (Small Scale)

The principle of "like dissolves like" is a good starting point.[9] Given that this compound has both polar (carboxylic acid, methoxy groups) and non-polar (aromatic rings) features, a range of solvents with varying polarities should be tested.

Protocol:

  • Place approximately 50-100 mg of crude this compound into several small test tubes.

  • To each test tube, add ~1 mL of a different solvent at room temperature.[1]

  • Observe the solubility at room temperature. A good solvent will show low solubility.[1][2]

  • Gently heat the test tubes that showed low solubility in a water bath to the boiling point of the solvent.

  • Observe the solubility at the boiling point. An ideal solvent will completely dissolve the compound.[1][2]

  • Allow the clear, hot solutions to cool to room temperature and then in an ice bath.

  • Observe the formation of crystals. The solvent that yields a good quantity of crystals upon cooling is a strong candidate for a single-solvent recrystallization.

Illustrative Solubility Data

The following table provides hypothetical solubility data for this compound in common laboratory solvents to illustrate the selection process.

SolventPolaritySolubility at 20°CSolubility at Boiling PointSuitability as a Single Solvent
WaterHighInsolubleSparingly SolublePoor
EthanolHighSolubleVery SolublePoor (Good for mixed solvent)
AcetoneMediumSolubleVery SolublePoor (Good for mixed solvent)
Ethyl AcetateMediumSparingly SolubleSolubleGood Candidate
TolueneLowInsolubleSparingly SolublePoor
HexaneLowInsolubleInsolublePoor (Good for mixed solvent)

This is illustrative data. Actual solubility should be determined experimentally.

Step 2: Single-Solvent Recrystallization Protocol

If a suitable single solvent is identified (e.g., Ethyl Acetate from the table above):

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and a boiling chip.

  • Heat the mixture to a gentle boil while stirring.

  • Continue adding small portions of the hot solvent until the solid is completely dissolved.[4]

  • If the solution is colored or contains insoluble impurities, perform a hot gravity filtration.

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[7]

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals.

Step 3: Mixed-Solvent Recrystallization

If no single solvent is ideal, a mixed-solvent system is the next logical step.[1][4] This typically involves a "good" solvent in which the compound is highly soluble and a "bad" (or anti-solvent) in which the compound is poorly soluble.[10] The two solvents must be miscible.[7] For this compound, a combination like Ethanol (good solvent) and Water (bad solvent) could be effective.

Protocol (Solvent/Anti-Solvent Approach):

  • Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., Ethanol).[6][10]

  • While keeping the solution hot, add the "bad" solvent (e.g., Water) dropwise until the solution becomes faintly and persistently cloudy (turbid).[6][10] This indicates the point of saturation.

  • Add a few drops of the hot "good" solvent to just re-dissolve the precipitate and make the solution clear again.[10]

  • Allow the solution to cool slowly, as described in the single-solvent method, to induce crystallization.

  • Collect, wash, and dry the crystals as previously described.

References

Technical Support Center: Purification of Biphenyl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of biphenyl carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges during the synthesis and purification of this important class of molecules. Biphenyl carboxylic acids are key structural motifs in many pharmaceuticals and advanced materials, making their purity paramount for successful downstream applications.[1]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face in the laboratory. The information herein is grounded in established scientific principles and practical, field-proven experience.

I. Troubleshooting Guide: Common Purification Challenges

This section addresses specific problems encountered during the purification of biphenyl carboxylic acids, offering probable causes and actionable solutions.

Issue 1: Persistent Impurities After Recrystallization

Question: I've performed multiple recrystallizations, but my biphenyl carboxylic acid is still showing significant impurities by NMR/LC-MS. What's going wrong?

Answer:

This is a common and often frustrating issue. The effectiveness of recrystallization hinges on the correct solvent choice and the nature of the impurities.

Probable Causes & Solutions:

  • Inappropriate Solvent System: The ideal recrystallization solvent should dissolve the biphenyl carboxylic acid well at elevated temperatures but poorly at room temperature, while impurities should either be highly soluble or insoluble at all temperatures.

    • Solution: A systematic solvent screen is recommended. For biphenyl carboxylic acids, common and effective solvent systems include aqueous ethanol, or a mixture of benzene and petroleum ether.[2] Methanol's ability to dissolve biphenyl at high temperatures and precipitate it upon cooling also makes it a viable option.[3]

  • Structurally Similar Impurities: If the impurities are structurally very similar to the target molecule (e.g., isomers, or biphenyls with slightly different substitution patterns), co-crystallization can occur.

    • Solution: In this case, chromatography is often the more effective purification technique. Reversed-phase chromatography (C18) is particularly well-suited for separating polar compounds like carboxylic acids.[4]

  • "Oiling Out": The compound may be melting in the hot solvent instead of dissolving, or precipitating as an oil upon cooling. This often happens when the melting point of the impure solid is lower than the boiling point of the solvent.

    • Solution: To remedy this, you can try adding more of the "soluble" solvent in a mixed solvent system to keep the compound dissolved longer as it cools.[5]

Issue 2: Difficulty Removing Palladium Catalyst Residues

Question: My biphenyl carboxylic acid was synthesized via a Suzuki-Miyaura coupling, and I'm struggling to remove the residual palladium catalyst. What are the most effective methods?

Answer:

Palladium contamination is a critical issue, especially in pharmaceutical applications where strict limits on heavy metal residues are enforced.[6][7]

Probable Causes & Solutions:

  • Insoluble Palladium Species: The bulk of the palladium often precipitates as palladium black.

    • Solution: The most straightforward first step is filtration through a pad of Celite®.[6][8] This will remove the majority of the insoluble palladium.

  • Soluble Palladium Complexes: Some palladium may remain in solution as complexes with ligands.

    • Solution 1: Scavengers: Thiol-based silica scavengers are highly effective at binding to a range of palladium species.[9]

    • Solution 2: Activated Carbon: Treatment with activated carbon can also be effective, although it may lead to some loss of the desired product.

    • Solution 3: Extraction: In some cases, extraction with an aqueous solution, such as lactic acid, can remove palladium.[10]

Issue 3: Product Degradation During Purification

Question: I'm observing the formation of byproducts, such as biphenyl or fluorenone, during my purification process. How can I prevent this?

Answer:

Thermal degradation can be a significant issue, especially when heating is involved in the purification steps.

Probable Causes & Solutions:

  • Decarboxylation: At elevated temperatures, biphenyl carboxylic acids can undergo decarboxylation to form biphenyl.[11]

    • Solution: Avoid prolonged heating at high temperatures. If distillation is necessary, perform it under reduced pressure to lower the boiling point. When performing recrystallization, use the minimum amount of heat necessary to dissolve the compound.

  • Dehydration and Ring-Closure: Biphenyl-2-carboxylic acid is particularly prone to dehydration and ring-closure to form fluorenone at high temperatures.[11]

    • Solution: Similar to preventing decarboxylation, minimize exposure to high heat. If possible, choose purification methods that can be performed at or near room temperature, such as column chromatography.

Issue 4: Poor Yield After Column Chromatography

Question: I'm losing a significant amount of my biphenyl carboxylic acid on the silica gel column. How can I improve my recovery?

Answer:

Carboxylic acids can be "streaky" on silica gel and may bind strongly, leading to poor separation and low yields.

Probable Causes & Solutions:

  • Strong Adsorption to Silica: The polar carboxylic acid group interacts strongly with the acidic silanol groups on the silica surface.

    • Solution 1: Add Acid to the Eluent: Adding a small amount of a volatile acid, such as acetic acid or trifluoroacetic acid (TFA), to the mobile phase can help to protonate the carboxylic acid and reduce its interaction with the silica, leading to better elution.

    • Solution 2: Reversed-Phase Chromatography: As mentioned previously, C18 reversed-phase chromatography is an excellent alternative for purifying polar compounds like carboxylic acids.[4] The separation is based on hydrophobic interactions rather than polar interactions, which often results in better peak shapes and higher recovery for these compounds.

  • Esterification: If the compound is still difficult to purify, it can be converted to its methyl or ethyl ester, purified by standard silica gel chromatography, and then saponified back to the carboxylic acid.[12]

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the purification of biphenyl carboxylic acids.

Q1: What are the most common impurities I should expect in a crude biphenyl carboxylic acid synthesis?

A1: The impurities will largely depend on the synthetic route. For a Suzuki-Miyaura coupling, common impurities include unreacted starting materials (e.g., bromobenzoic acid and the boronic acid), homocoupling products of the boronic acid, and residual palladium catalyst.[1][13] If the synthesis involves oxidation of a dialkylbiphenyl, impurities can include reaction intermediates such as aldehydes and other partially oxidized species.[14]

Q2: How can I best assess the purity of my final biphenyl carboxylic acid product?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive technique for detecting and identifying trace impurities. Gas chromatography (GC) can also be used, sometimes with an internal standard for quantification.[15]

  • High-Performance Liquid Chromatography (HPLC): With a suitable detector (e.g., UV), HPLC is an excellent method for determining the percentage purity of the sample.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.[16]

Q3: Are there any "green" or more environmentally friendly purification methods for biphenyl carboxylic acids?

A3: Yes, there is a growing emphasis on developing greener purification techniques. For biphenyl carboxylic acids, some options include:

  • Recrystallization from Greener Solvents: Using solvents like ethanol and water is preferable to more hazardous solvents like benzene.

  • Aqueous-Based Syntheses: Some modern Suzuki-Miyaura coupling reactions are performed in water, which can simplify the workup and purification by precipitating the product, which can then be collected by filtration.[13]

  • Supercritical Fluid Chromatography (SFC): This technique uses supercritical CO₂ as the primary mobile phase, significantly reducing the use of organic solvents.

Q4: Can I use an acid-base extraction to purify my biphenyl carboxylic acid?

A4: Yes, acid-base extraction is a very effective technique for separating carboxylic acids from neutral or basic impurities. The general procedure is as follows:

  • Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extract the organic layer with an aqueous base (e.g., sodium bicarbonate, sodium hydroxide) to deprotonate the carboxylic acid and move it into the aqueous layer as its carboxylate salt.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

  • Acidify the aqueous layer with a strong acid (e.g., HCl) to re-protonate the carboxylate, causing the pure biphenyl carboxylic acid to precipitate.

  • Collect the precipitated solid by filtration.

III. Visualized Workflows and Data

Decision Tree for Purification Method Selection

The following diagram provides a decision-making framework for selecting the most appropriate purification method for your biphenyl carboxylic acid.

Purification_Decision_Tree cluster_impurities Impurity Type start Crude Biphenyl Carboxylic Acid check_impurities What is the nature of the major impurities? start->check_impurities catalyst Palladium Catalyst check_impurities->catalyst nonpolar Nonpolar (e.g., starting materials, homocoupling byproducts) check_impurities->nonpolar polar Polar/Structurally Similar check_impurities->polar celite_filtration Celite Filtration catalyst->celite_filtration acid_base_extraction Acid-Base Extraction nonpolar->acid_base_extraction column_chrom Column Chromatography (Normal or Reversed-Phase) polar->column_chrom scavenger Palladium Scavenger (e.g., thiol-based silica) celite_filtration->scavenger end_node Pure Biphenyl Carboxylic Acid scavenger->end_node recrystallization Recrystallization acid_base_extraction->recrystallization recrystallization->end_node esterify_purify Esterification -> Chromatography -> Saponification column_chrom->esterify_purify esterify_purify->end_node

Caption: Decision tree for selecting a purification method.

Troubleshooting a Failed Recrystallization

This flowchart outlines the steps to take when a recrystallization attempt is unsuccessful.

Recrystallization_Troubleshooting cluster_outcomes Outcome start Recrystallization Attempt check_outcome What is the outcome? start->check_outcome no_crystals No Crystals Form check_outcome->no_crystals oiling_out Compound 'Oils Out' check_outcome->oiling_out too_fast Crystallization is Too Fast check_outcome->too_fast scratch_flask Scratch inner surface of flask no_crystals->scratch_flask add_solvent Re-dissolve and add more of the 'good' solvent oiling_out->add_solvent reheat_add_solvent Re-dissolve and add more solvent too_fast->reheat_add_solvent seed_crystal Add a seed crystal scratch_flask->seed_crystal concentrate Concentrate solution (evaporate some solvent) seed_crystal->concentrate end_node Successful Recrystallization concentrate->end_node change_solvent Change solvent system add_solvent->change_solvent change_solvent->end_node slow_cooling Ensure slow cooling (insulate flask) reheat_add_solvent->slow_cooling slow_cooling->end_node

Caption: Troubleshooting flowchart for failed recrystallization.

Table 1: Common Solvents for Recrystallization of Biphenyl Carboxylic Acids
Solvent/Solvent SystemProperties & Typical Use Cases
Aqueous Ethanol Good for moderately polar compounds. The ratio of ethanol to water can be adjusted to optimize solubility.[2]
Methanol Biphenyl carboxylic acids often have good solubility in hot methanol and poor solubility in cold methanol, making it a suitable choice.[3]
Benzene/Petroleum Ether A non-polar/polar aprotic mixture. The compound is dissolved in hot benzene, and petroleum ether is added to induce precipitation.[2]
Dimethylformamide (DMF)/Water Useful for compounds that are sparingly soluble in other common solvents.[17]
Ethyl Acetate/Hexane A common combination for many organic compounds, offering a good polarity range.

IV. References

  • Good solvent for recrystalizing 4-biphenyl carboxylic acid? : r/chemhelp - Reddit. (n.d.). Reddit. Retrieved January 3, 2026, from --INVALID-LINK--

  • How can i remove palladium Pd catalyst easily? - ResearchGate. (2015, May 18). ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--

  • Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane - ACS Publications. (2025, December 26). ACS Publications. Retrieved January 3, 2026, from --INVALID-LINK--

  • How to remove palladium catalyst from reaction mixture ? | ResearchGate. (2017, December 30). ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--

  • Why is methanol a good solvent to recrystallize biphenyl? - Homework.Study.com. (n.d.). Homework.Study.com. Retrieved January 3, 2026, from --INVALID-LINK--

  • Technical Support Center: Palladium Catalyst Removal in the Synthesis of 2-(3-methylphenyl)benzoic Acid - Benchchem. (n.d.). Benchchem. Retrieved January 3, 2026, from --INVALID-LINK--

  • JP2664467B2 - Purification method of biphenyldicarboxylic acid - Google Patents. (n.d.). Google Patents. Retrieved January 3, 2026, from --INVALID-LINK--

  • Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates | Energy & Fuels - ACS Publications. (2015, November 12). ACS Publications. Retrieved January 3, 2026, from --INVALID-LINK--

  • Isoreticular polyMOFs Revised ESI - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 3, 2026, from --INVALID-LINK--

  • How to Remove Palladium in three easy steps - Biotage. (2023, January 20). Biotage. Retrieved January 3, 2026, from --INVALID-LINK--

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. Retrieved January 3, 2026, from --INVALID-LINK--

  • BIPHENYL CARBOXYLIC ACID - Ataman Kimya. (n.d.). Ataman Kimya. Retrieved January 3, 2026, from --INVALID-LINK--

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. Retrieved January 3, 2026, from --INVALID-LINK--

  • Biphenyl-4-carboxylic acid - the NIST WebBook. (n.d.). NIST. Retrieved January 3, 2026, from --INVALID-LINK--

  • (PDF) Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst - ResearchGate. (2025, August 7). ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--

  • Biphenyl-4-carboxylic acid, 98% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com. (n.d.). Thermo Fisher Scientific. Retrieved January 3, 2026, from --INVALID-LINK--

  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach - ACS Publications. (n.d.). ACS Publications. Retrieved January 3, 2026, from --INVALID-LINK--

  • FMN-dependent Enzyme Phenazine-1-carboxylic Acid Decarboxylase. (2021, August 25). ACS Publications. Retrieved January 3, 2026, from --INVALID-LINK--

  • US20050256327A1 - Method of removing palladium - Google Patents. (n.d.). Google Patents. Retrieved January 3, 2026, from --INVALID-LINK--

  • I synthesize a compound that has 4 carboxylic groups, now I am facing a problem in purification of the compound - any thoughts? | ResearchGate. (2014, March 13). ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--

  • RediSep C-18 reversed phase column purification of carboxylic acids - Teledyne ISCO. (2012, November 9). Teledyne ISCO. Retrieved January 3, 2026, from --INVALID-LINK--

  • Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors - MDPI. (2023, November 3). MDPI. Retrieved January 3, 2026, from --INVALID-LINK--

  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents - Asian Journal of Green Chemistry. (2025, January 28). Asian Journal of Green Chemistry. Retrieved January 3, 2026, from --INVALID-LINK--

  • Crystal Structures of Novel Phenyl Fulgides - MDPI. (n.d.). MDPI. Retrieved January 3, 2026, from --INVALID-LINK--

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. (2020, October 22). National Center for Biotechnology Information. Retrieved January 3, 2026, from --INVALID-LINK--

  • (PDF) Solvent design for crystallization of carboxylic acids - ResearchGate. (2025, August 7). ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--

  • Decarboxylative photocatalytic transformations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01051E. (2025, November 10). Royal Society of Chemistry. Retrieved January 3, 2026, from --INVALID-LINK--

  • Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments - PubMed. (2014, January 23). National Center for Biotechnology Information. Retrieved January 3, 2026, from --INVALID-LINK--

References

preventing decomposition of "4-(2,4-dimethoxyphenyl)benzoic acid" during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-(2,4-dimethoxyphenyl)benzoic acid. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the synthesis of this valuable biaryl compound. As Senior Application Scientists, we combine established chemical principles with field-proven insights to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A: The most prevalent and robust method is the Suzuki-Miyaura cross-coupling reaction. This typically involves the palladium-catalyzed reaction between 4-halobenzoic acid (or its ester) and (2,4-dimethoxyphenyl)boronic acid. This method is popular due to its high functional group tolerance and generally good yields.[1][2]

Q2: My reaction yield is consistently low. What are the first things I should check?

A: Low yields in Suzuki couplings can often be traced to a few key factors: reagent quality, catalyst integrity, and the reaction atmosphere.[3] Ensure your boronic acid is not degraded (protodeboronation is a common issue), your palladium catalyst and phosphine ligands have not been oxidized, and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to protect the catalyst.[3][4][5]

Q3: I'm observing significant byproduct formation. What are the likely culprits?

A: The most common byproduct in a Suzuki coupling is the homocoupling of the boronic acid, which forms a symmetrical biaryl (2,2',4,4'-tetramethoxy-1,1'-biphenyl in this case).[1] This side reaction is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[1] Another possibility is protodeboronation, where the boronic acid group is replaced by a hydrogen, leading to the formation of 1,3-dimethoxybenzene.[3]

Q4: Is the product, this compound, stable under all conditions?

A: No. The molecule has two potential points of instability. First, like many aromatic carboxylic acids, it can undergo thermal decarboxylation (loss of CO2) at elevated temperatures, particularly above 250°C.[6][7] Second, the methoxy groups (aryl ethers) can be susceptible to cleavage under harsh acidic conditions (e.g., HBr, BBr3) or certain palladium-catalyzed reductive conditions, though the latter typically requires high temperatures and specific hydrogen sources.[8][9][10]

Troubleshooting Guide: In-Depth Scenarios

This section addresses specific experimental problems in a question-and-answer format, providing detailed explanations and actionable solutions.

Problem 1: Low Yield with Tar-Like Residue After Reaction

Q: My Suzuki coupling reaction results in a low yield of the desired product and a significant amount of dark, tar-like material. What is causing this, and how can I prevent it?

A: This issue often points to a combination of product decomposition and catalyst degradation.

Causality: High reaction temperatures, prolonged reaction times, or the presence of oxygen can lead to multiple degradation pathways. The electron-rich 2,4-dimethoxyphenyl ring makes the final product susceptible to oxidation. Furthermore, at high temperatures, palladium catalysts can degrade into palladium black, which can promote non-specific side reactions and appear as a dark precipitate. Finally, thermal decarboxylation, while generally requiring high temperatures, can be facilitated by certain metal catalysts and reaction conditions, leading to complex byproduct mixtures.[6][7][11]

Solutions:

  • Optimize Reaction Temperature: Do not assume higher temperature is better. Screen temperatures starting from a moderate level (e.g., 80-90°C) and monitor the reaction by TLC or LCMS. Avoid exceeding 100-110°C if possible.

  • Ensure Inert Atmosphere: This is critical. Use a robust inert gas setup. Degas your solvent thoroughly before use by sparging with argon or nitrogen for at least 30 minutes to prevent oxidation of the catalyst and phosphine ligands.[3]

  • Select an Appropriate Catalyst System: For this electron-rich coupling, a modern catalyst system may offer better performance at lower temperatures. Consider using a pre-formed Pd(0) catalyst or a palladacycle precatalyst with an N-heterocyclic carbene (NHC) ligand, which can be more robust than traditional phosphine-based systems.[12]

  • Control Reaction Time: Monitor the reaction closely. Once the starting material is consumed, proceed with the workup promptly to avoid prolonged exposure of the product to heat and the active catalyst.

Problem 2: Product Decomposes During Workup or Purification

Q: I seem to get a decent crude yield, but I lose a significant amount of product during the aqueous workup and column chromatography. What's happening?

A: This suggests the product is sensitive to the pH conditions of your workup or the conditions of your purification.

Causality:

  • Acidic Workup: Using strong mineral acids (e.g., concentrated HCl) to neutralize the base and protonate the carboxylate can potentially lead to cleavage of the sensitive methoxy ether bonds, especially if there is localized heating.

  • Column Chromatography: Silica gel is inherently acidic and can cause sensitive compounds to streak or decompose on the column. If the product remains on the column for an extended period, this degradation can be significant.

Solutions:

  • Gentle Acidification: During the workup, acidify the aqueous layer slowly with a milder acid like 1 M citric acid or dilute (1 M) HCl, ensuring the solution is well-stirred and cooled in an ice bath to dissipate any heat.

  • Alternative Purification:

    • Acid-Base Extraction: If impurities are neutral, you can often purify the product without chromatography. Dissolve the crude material in a solvent like ethyl acetate, wash with water, then extract the product into a basic aqueous solution (e.g., 1 M NaHCO3). The organic layer retains neutral impurities. The aqueous layer can then be washed with fresh ethyl acetate, re-acidified gently, and the pure product extracted back into an organic solvent.

    • Deactivated Silica: If chromatography is necessary, consider using silica gel that has been pre-treated with a small amount of triethylamine (e.g., 0.5-1% in the eluent) to neutralize acidic sites.

    • Reverse-Phase Chromatography: If available, reverse-phase chromatography (C18) is an excellent alternative as it operates under neutral or mildly acidic (formic or acetic acid) conditions that are less likely to cause decomposition.

Problem 3: Inconsistent Yields and Protodeboronation

Q: My reaction works well sometimes but fails on other occasions, and I often isolate 1,3-dimethoxybenzene. How can I make the process more reliable?

A: This classic issue points to protodeboronation of your (2,4-dimethoxyphenyl)boronic acid, a common side reaction that consumes your starting material.

Causality: Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond. This is often promoted by excess water, insufficiently anhydrous solvents, or certain bases, particularly with electron-rich boronic acids like the one used here.[3]

Solutions:

  • Reagent Quality Control:

    • Boronic Acid: Use fresh, high-purity (2,4-dimethoxyphenyl)boronic acid. Boronic acids can dehydrate to form cyclic boroxine trimers, which can affect reactivity. Storing it in a desiccator is recommended.

    • Solvents: Use truly anhydrous and degassed solvents. Purchase high-quality anhydrous solvents or dry them using standard laboratory procedures.

  • Optimize the Base and Solvent System:

    • A common and effective system for Suzuki couplings is a mixture of an organic solvent like 1,4-dioxane or DME with an aqueous solution of a base like K2CO3 or K3PO4.[4] While aqueous bases are common, minimizing the amount of water can sometimes suppress protodeboronation.

    • Alternatively, using a non-aqueous system with a base like anhydrous KF or CsF can be highly effective and minimize this side reaction.

  • Consider a More Stable Boron Reagent: If the problem persists, convert the boronic acid to a more stable boronate ester, such as a pinacol ester or an MIDA boronate.[3] These reagents are more resistant to protodeboronation and slowly release the active boronic acid under the reaction conditions.

Experimental Protocols & Data

Table 1: Comparison of Suzuki Coupling Conditions
Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)Notes
Pd(PPh₃)₄ (3 mol%)2M aq. Na₂CO₃Toluene/EtOH851260-75%Classic conditions; risk of protodeboronation.
Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₃PO₄1,4-Dioxane/H₂O (5:1)100485-95%Modern, efficient system for electron-rich partners.
PEPPSI™-IPr (2 mol%)K₂CO₃THF/H₂O (4:1)80688-96%Robust NHC-palladium catalyst, good for challenging substrates.
Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is designed to minimize side reactions and product decomposition.

  • Reagent Preparation: To an oven-dried Schlenk flask, add 4-bromobenzoic acid (1.0 eq), (2,4-dimethoxyphenyl)boronic acid (1.2 eq), and K₃PO₄ (2.5 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (e.g., a 5:1 ratio) via syringe.

  • Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd(OAc)₂ and SPhos) under a positive flow of argon.

  • Reaction: Heat the mixture to 90-100°C with vigorous stirring and monitor by TLC/LCMS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Carefully acidify the aqueous layer with 1 M citric acid to pH ~4-5. Separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via acid-base extraction or chromatography on neutralized silica.

Visual Diagrams

Suzuki Catalytic Cycle and Key Side Reactions

The following diagram illustrates the primary catalytic cycle for the synthesis and highlights the two main competing side reactions: protodeboronation and homocoupling.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regenerates Catalyst Product Product Ar-Ar' RedElim->Product Boronic Ar'B(OH)₂ Boronic->Transmetal Proto Protodeboronation Boronic->Proto H₂O, Base Homo Homocoupling Boronic->Homo O₂, Pd(II) Proto_Product Ar'-H (Side Product) Proto->Proto_Product Homo_Product Ar'-Ar' (Side Product) Homo->Homo_Product ArylHalide Ar-X ArylHalide->OxAdd Base Base Base->Transmetal Activates Boronic Acid Troubleshooting_Flowchart Start Low Yield of Product Check_Reagents Analyze Crude Reaction Mixture (LCMS, ¹H NMR) Start->Check_Reagents SM_Present Significant Starting Materials Remain? Check_Reagents->SM_Present Inactive_Catalyst Potential Cause: Inactive Catalyst or Poor Reagent Quality SM_Present->Inactive_Catalyst Yes Byproducts Major Byproducts Observed? SM_Present->Byproducts No Solution_Catalyst Solution: 1. Use fresh catalyst/ligands. 2. Verify boronic acid purity. 3. Ensure inert atmosphere. 4. Increase temp/time cautiously. Inactive_Catalyst->Solution_Catalyst Homocoupling Homocoupling (Ar'-Ar') or Protodeboronation (Ar'-H)? Byproducts->Homocoupling Yes Degradation Complex Mixture / Tar? Byproducts->Degradation No, but low mass balance Cause_Homo Cause: Oxygen in system or poor base choice. Homocoupling->Cause_Homo Yes Homocoupling->Degradation No Solution_Homo Solution: 1. Thoroughly degas solvents. 2. Optimize base (e.g., K₃PO₄). 3. Use MIDA/pinacol boronate. Cause_Homo->Solution_Homo Cause_Degrade Cause: Product Decomposition (Too high temp, too long time) Degradation->Cause_Degrade Yes Solution_Degrade Solution: 1. Lower reaction temperature. 2. Reduce reaction time. 3. Use a more active, lower-temp catalyst. Cause_Degrade->Solution_Degrade

References

optimization of palladium catalyst for "4-(2,4-dimethoxyphenyl)benzoic acid" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and optimization strategies for the palladium-catalyzed synthesis of 4-(2,4-dimethoxyphenyl)benzoic acid, a key intermediate in pharmaceutical and materials science research. Designed for researchers and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring robust and reproducible outcomes.

Section 1: Reaction Fundamentals and Core Components

The synthesis of this compound is typically achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction joins an organoboron species with an organohalide, catalyzed by a palladium complex.[1]

Question: What is the general reaction scheme for synthesizing this compound via Suzuki-Miyaura coupling?

Answer: The reaction involves coupling one of two possible pairs of reactants:

  • Route A: 2,4-dimethoxyphenylboronic acid with 4-halobenzoic acid.

  • Route B: (4-carboxyphenyl)boronic acid with 1-halo-2,4-dimethoxybenzene.

Both routes are viable, but the choice often depends on the commercial availability, stability, and cost of the starting materials. The general scheme is as follows:

General reaction scheme for the synthesis of this compound

The reaction is driven by a palladium catalyst, typically in its Pd(0) oxidation state, and requires a base to facilitate the crucial transmetalation step.[2]

Question: What is the catalytic cycle for the Suzuki-Miyaura reaction?

Answer: The mechanism is a well-established catalytic cycle involving three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2] The base plays a critical role in activating the boronic acid for the transmetalation step.[3]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L_n (Palladacycle) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)-Ar' L_n Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' RedElim->Product Product Released ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetalation

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Section 2: Troubleshooting Guide for Common Experimental Issues

This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.

Category: Low or No Product Yield

Question 1: My reaction has failed or given a very low yield. What are the most common initial checks I should perform?

Answer: Low yields can often be traced to fundamental setup and reagent issues. A systematic check is the most efficient way to diagnose the problem:

  • Inert Atmosphere Integrity: The active Pd(0) catalyst and phosphine ligands are highly sensitive to oxygen.[4] Oxidation deactivates the catalyst, preventing it from entering the catalytic cycle.

    • Causality: Oxygen oxidizes the active Pd(0) to inactive Pd(II) species and phosphine ligands to phosphine oxides, which can inhibit catalysis.[4][5]

    • Solution: Ensure your solvent is thoroughly degassed (e.g., via sparging with argon or nitrogen, or freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of an inert gas throughout.

  • Reagent Purity and Stability:

    • Boronic Acid: Arylboronic acids, especially those that are electron-deficient, are susceptible to a side reaction called protodeboronation, where the C-B bond is cleaved by a proton source (like water), replacing the boronic acid group with a hydrogen.[4] This depletes a key starting material. Use fresh, high-purity boronic acid.

    • Aryl Halide: The reactivity order is I > Br > OTf >> Cl.[6] If using an aryl chloride, a standard catalyst system like Pd(PPh₃)₄ may be insufficient. More electron-rich and bulky ligands are often required to facilitate the difficult oxidative addition step.[7]

    • Solvent and Base: Use anhydrous and degassed solvents. Ensure the base is pure and has not absorbed atmospheric moisture or CO₂.[4]

  • Reaction Temperature: While heating often accelerates reactions, excessive temperatures can promote catalyst decomposition (forming palladium black) and increase side reactions like protodeboronation.[8] Verify your heating apparatus is calibrated correctly.

Question 2: I suspect protodeboronation of my boronic acid is the main issue. How can I minimize this side reaction?

Answer: Protodeboronation is a frequent cause of poor yields.[4][8] Several strategies can mitigate this:

  • Choice of Base: While a base is essential, overly strong or aqueous bases can accelerate protodeboronation. A weaker inorganic base like K₂CO₃ or K₃PO₄ is often a good starting point.[3] The base's role is to form a more nucleophilic boronate species to facilitate transmetalation.[1]

  • Use of More Stable Boron Reagents: Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate.[4][9] These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration at any given time and thus reducing the rate of the undesired side reaction.[4]

  • Anhydrous Conditions: Since water is a proton source, using rigorously dried solvents and reagents is critical.

  • Reaction Time and Temperature: Optimize for the shortest time and lowest temperature necessary for product formation to limit the exposure of the boronic acid to decomposition conditions.[4]

Category: Side Product Formation

Question 3: My analysis shows significant amounts of a symmetrical biaryl (e.g., 4,4'-dicarboxy-biphenyl or 2,2',4,4'-tetramethoxy-biphenyl). What is causing this homocoupling?

Answer: Homocoupling arises from the coupling of two identical molecules of the organoboron reagent. This is primarily caused by the presence of Pd(II) species and oxygen in the reaction mixture.[6]

  • Causality: Oxygen can oxidize the Pd(0) catalyst to Pd(II). These Pd(II) species can then catalyze the dimerization of the boronic acid, which reduces the Pd(II) back to Pd(0). This parasitic cycle consumes your starting material and reduces the efficiency of the desired cross-coupling.[6]

  • Solution: The most effective solution is the rigorous exclusion of oxygen. Ensure your degassing procedure is effective and maintain a strict inert atmosphere. Using a pre-catalyst that generates the active Pd(0) species cleanly in situ can also help minimize the initial concentration of unwanted Pd(II) salts.[2]

Question 4: I am observing a significant amount of dehalogenated starting material (e.g., 2,4-dimethoxytoluene from 1-bromo-2,4-dimethoxybenzene). Why is this happening and how can I stop it?

Answer: Dehalogenation is a side reaction where the halide on the aryl halide is replaced by a hydrogen atom.[6]

  • Causality: After oxidative addition, the Ar-Pd(II)-X complex can react with a hydride source in the reaction mixture. Common hydride sources include impurities in solvents (like alcohols) or certain bases (like amines). A subsequent reductive elimination step releases the dehalogenated arene.[6]

  • Solution:

    • Use High-Purity Reagents: Ensure solvents and bases are free from contaminants that can act as hydride donors.

    • Optimize Base and Solvent: Avoid amine bases or alcoholic solvents if dehalogenation is a persistent issue. Carbonate or phosphate bases in solvents like dioxane, THF, or toluene are generally safer choices.[1][6]

Section 3: Experimental Protocols and Optimization Workflow

Question 5: How do I systematically screen for the optimal catalyst system for my specific substrates?

Answer: A systematic screening process is essential for identifying the most efficient conditions. This is often done in parallel on a small scale. The goal is to vary one component at a time (catalyst, ligand, base, solvent) to isolate its effect on the reaction outcome.

Experimental Protocol: Catalyst System Screening

Objective: To identify the optimal Palladium source, ligand, base, and solvent for the coupling of 4-bromobenzoic acid with 2,4-dimethoxyphenylboronic acid.

Materials:

  • 4-bromobenzoic acid (1.0 mmol)

  • 2,4-dimethoxyphenylboronic acid (1.2 mmol)

  • Palladium Sources: Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄

  • Ligands: PPh₃, SPhos, XPhos

  • Bases: K₂CO₃, K₃PO₄, Cs₂CO₃

  • Solvents: 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1), THF/H₂O (4:1)

  • Internal standard (e.g., dodecane) for GC or qNMR analysis

Procedure:

  • Array Preparation: In an array of reaction vials inside a glovebox, add the aryl halide (1.0 mmol) and boronic acid (1.2 mmol) to each vial.

  • Base Addition: Add the designated base (2.0 mmol) to each corresponding vial.

  • Catalyst/Ligand Stock Solution: Prepare stock solutions of the palladium source and ligands in the chosen anhydrous solvent. This ensures accurate dispensing of small quantities.

  • Catalyst Addition: Add the palladium source (e.g., 2 mol %) and ligand (e.g., 4 mol %) to each vial according to your screening plan. Note: For pre-formed catalysts like Pd(PPh₃)₄, a separate ligand is not needed.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL) to each vial.

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block at the desired temperature (e.g., 80-100 °C).

  • Monitoring and Quenching: After a set time (e.g., 12 hours), cool the reactions to room temperature. Quench by adding a small amount of water and an organic solvent (e.g., ethyl acetate).

  • Analysis: Add a known amount of an internal standard. Analyze the organic phase of each reaction by GC, HPLC, or ¹H NMR to determine the yield of this compound.

Data Presentation: Hypothetical Screening Results

The results of such a screen can be summarized in a table for easy comparison.

EntryPd Source (2 mol%)Ligand (4 mol%)Base (2 eq)Solvent SystemYield (%)
1Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O65
2Pd(OAc)₂PPh₃K₃PO₄Dioxane/H₂O78
3Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O92
4Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O85
5Pd₂(dba)₃XPhosCs₂CO₃THF/H₂O95

This data is illustrative. Yields are highly dependent on the specific substrates and reaction conditions.[3] From this hypothetical data, the combination of Pd₂(dba)₃, XPhos, and Cs₂CO₃ in THF/H₂O would be selected for scale-up.

Optimization Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting and optimizing the synthesis.

Troubleshooting_Workflow Start Low Yield or Side Products Check_Basics Step 1: Verify Basics - Inert Atmosphere? - Reagent Purity? - Correct Temperature? Start->Check_Basics Screen_Catalyst Step 2: Screen Core Components - Pd Source (Pd(0) vs Pd(II)) - Base (K₂CO₃, K₃PO₄, Cs₂CO₃) - Solvent (Dioxane, Toluene, THF) Check_Basics->Screen_Catalyst If basics are OK Check_Side_Products Analyze Side Products - Homocoupling? - Protodeboronation? - Dehalogenation? Screen_Catalyst->Check_Side_Products Optimize_Ligand Step 3: Optimize Ligand - Screen Bulky/Electron-Rich Ligands (e.g., Buchwald Ligands) Check_Side_Products->Optimize_Ligand Yield still low Refine_Conditions Step 4: Refine Conditions - Lower Temperature? - Shorter Time? - Use MIDA Ester? Check_Side_Products->Refine_Conditions Specific side products observed Optimize_Ligand->Refine_Conditions Success Optimized Protocol Refine_Conditions->Success

Figure 2: A logical workflow for troubleshooting and optimization.

Section 4: Advanced Topics

Question 6: When should I use a palladium pre-catalyst versus generating the active catalyst in situ from a simple salt like Pd(OAc)₂?

Answer: While generating the catalyst in situ from a Pd(II) salt and a ligand is common, using a well-defined palladium pre-catalyst offers significant advantages, especially for reproducibility and scalability.

  • In Situ Generation (e.g., Pd(OAc)₂ + Ligand):

    • Pros: Cost-effective and flexible for screening a wide variety of ligands.

    • Cons: The reduction of Pd(II) to the active Pd(0) can be complex and sensitive to reaction conditions, sometimes leading to inconsistent catalyst activity and the formation of palladium black.[5] The exact ligand-to-palladium ratio of the active species can be uncertain.

  • Pre-catalysts (e.g., Buchwald or PEPPSI-type):

    • Pros: These are stable, well-defined Pd(II) complexes that are designed to cleanly and rapidly generate a consistent, monoligated Pd(0) species upon activation.[2][6] This leads to more reliable reaction profiles, lower catalyst loadings, and often higher yields, which is critical in a drug development setting.

    • Cons: They are generally more expensive than simple palladium salts.

For initial discovery, in situ generation is practical. For process optimization and scale-up, switching to a validated pre-catalyst is highly recommended.[2]

Question 7: After a successful reaction, what are the best practices for removing residual palladium from my final product?

Answer: Removing heavy metal contaminants is a critical step, particularly in pharmaceutical synthesis.

  • Acid-Base Extraction: Since the target molecule is a carboxylic acid, an acid-base workup is effective for initial purification. After the reaction, the mixture can be diluted and the product extracted into an aqueous basic solution. The organic layer containing the neutral catalyst components is discarded. The aqueous layer is then acidified to precipitate the pure carboxylic acid product, which is collected by filtration.[10]

  • Scavengers: If trace palladium remains, various scavengers can be employed. These include functionalized silica gels, activated carbon, or resins containing thiol or amine groups that chelate the palladium, allowing it to be removed by filtration.

  • Recrystallization: A final recrystallization of the product is often sufficient to reduce palladium levels to within acceptable limits for pharmaceutical applications.

References

Technical Support Center: Scaling Up the Synthesis of 4-(2,4-dimethoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(2,4-dimethoxyphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this synthesis from the lab bench to larger-scale production. We will address common issues encountered during this process, providing troubleshooting advice and frequently asked questions to ensure a successful and efficient scale-up.

The synthesis of this compound, a valuable biaryl compound, is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction.[1][2][3] This powerful carbon-carbon bond-forming reaction typically involves the coupling of an aryl halide with an arylboronic acid, catalyzed by a palladium complex.[2][4] While robust at the laboratory scale, scaling up this reaction presents a unique set of challenges that can impact yield, purity, and overall process efficiency.[5][6]

This guide will focus on the Suzuki coupling of 1-bromo-2,4-dimethoxybenzene with 4-carboxyphenylboronic acid . We will delve into the intricacies of this reaction at scale, offering practical solutions to common hurdles.

Troubleshooting Guide: From Milligrams to Kilograms

This section addresses specific problems that can arise during the scale-up of the Suzuki-Miyaura coupling for the synthesis of this compound.

Issue 1: Low or Inconsistent Reaction Yields

Question: We are experiencing significantly lower yields than expected, and the results are not reproducible upon scale-up. What are the likely causes and how can we mitigate them?

Answer: Low and inconsistent yields during scale-up are often multifactorial. The primary culprits in Suzuki couplings are related to catalyst activity, reagent stability, and reaction conditions.[5][6]

Probable Causes & Solutions:

  • Catalyst Inactivation:

    • Oxygen Sensitivity: Palladium(0) catalysts are highly sensitive to oxygen, which can lead to the formation of inactive palladium black.[6][7] While small-scale reactions in a flask might be forgiving, larger reactors have greater headspace and potential for air leaks.

      • Solution: Implement rigorous inert atmosphere control.[6] This includes thorough degassing of the solvent and reactor with an inert gas (nitrogen or argon) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. For large-scale operations, consider using nitrogen bubbling or multiple vacuum/inert gas cycles to ensure an oxygen-free environment.[8]

    • Ligand Degradation: Phosphine ligands, commonly used in Suzuki couplings, can be susceptible to oxidation.

  • Inefficient Mass and Heat Transfer:

    • Poor Mixing: Inadequate stirring in large reactors can lead to localized "hot spots" or areas of high reagent concentration, causing side reactions or incomplete conversion.[5][6]

      • Solution: Optimize the stirring rate and impeller design for the specific reactor geometry to ensure homogeneous mixing of the multiphasic reaction mixture (solid base, organic solvent, aqueous phase).

    • Temperature Control: Maintaining a consistent internal reaction temperature is critical.[6] Deviations can halt the reaction or promote the formation of byproducts.[6]

      • Solution: Use a reactor with a reliable heating/cooling jacket and an internal temperature probe. Account for the exothermicity of the reaction, especially during initial heating.

  • Boronic Acid Instability:

    • Protodeboronation: Arylboronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially in the presence of base and water, leading to the formation of 1,3-dimethoxybenzene as a byproduct.[4]

      • Solution: Carefully control the stoichiometry of the base and water. While some water is often necessary for the reaction, excess can be detrimental. The choice of base is also crucial; weaker bases like potassium carbonate are often preferred over stronger ones like sodium hydroxide to minimize this side reaction.[9]

Experimental Protocol: Optimizing Reaction Conditions for Scale-Up

G cluster_0 Pre-Reaction Setup cluster_1 Reaction Execution A Charge Reactor with: - 4-carboxyphenylboronic acid - 1-bromo-2,4-dimethoxybenzene - Base (e.g., K2CO3) B Add Solvent (e.g., Toluene/Ethanol/Water mixture) A->B C Degas System: - 3x Vacuum/N2 cycles - N2 bubbling through solvent B->C D Heat to Reaction Temp. (e.g., 80-90 °C) under positive N2 pressure C->D E Add Pd Catalyst Solution (pre-dissolved in degassed solvent) D->E F Monitor Reaction Progress (HPLC, TLC) E->F

Caption: Optimized workflow for setting up a scaled Suzuki coupling reaction.

Issue 2: Formation of Impurities and Byproducts

Question: We are observing significant amounts of byproducts, particularly homocoupled products and dehalogenated starting material. How can we minimize their formation?

Answer: The formation of byproducts is a common issue in Suzuki couplings and can become more pronounced at scale.[7] Understanding the mechanisms of their formation is key to suppression.

Common Byproducts and Mitigation Strategies:

Byproduct NameStructureFormation MechanismMitigation Strategy
Biphenyl-4,4'-dicarboxylic acid HOOC-Ph-Ph-COOHHomocoupling of 4-carboxyphenylboronic acid.[7]- Use a slight excess of the aryl bromide. - Ensure rigorous oxygen exclusion. - Optimize catalyst and ligand choice.
2,2',4,4'-Tetramethoxybiphenyl (MeO)2-Ph-Ph-(OMe)2Homocoupling of 1-bromo-2,4-dimethoxybenzene.[7]- Ensure efficient stirring. - Avoid excessively high temperatures.
Benzoic acid Ph-COOHProtodeboronation of 4-carboxyphenylboronic acid.[7]- Use anhydrous solvents where possible. - Minimize reaction time. - Choose a milder base.
1,3-Dimethoxybenzene Ph-(OMe)2Dehalogenation of 1-bromo-2,4-dimethoxybenzene.[1]- Use a high-purity catalyst. - Avoid hydrogen sources (e.g., certain alcohols as solvents without proper inerting).

Table 1: Common byproducts in the synthesis of this compound and strategies for their minimization.

G A Aryl Halide (Ar-X) C Desired Product (Ar-Ar') A->C Suzuki Coupling E Homocoupling (Ar-Ar) A->E G Dehalogenation (Ar-H) A->G B Aryl Boronic Acid (Ar'-B(OH)2) B->C Suzuki Coupling D Homocoupling (Ar'-Ar') B->D F Protodeboronation (Ar'-H) B->F

Caption: Desired reaction pathway versus common side reactions.

Issue 3: Difficulties in Product Isolation and Purification

Question: The workup is cumbersome, and we are struggling to remove the palladium catalyst and unreacted boronic acid from our final product. What are some effective purification strategies for large-scale batches?

Answer: Purification at scale requires moving away from chromatography-based methods towards more scalable techniques like crystallization and extraction.

Effective Purification Strategies:

  • Palladium Removal: Residual palladium is a major concern, especially in pharmaceutical applications.[5]

    • Solution:

      • Filtration: After the reaction, cool the mixture and filter through a pad of Celite® to remove the bulk of the precipitated palladium black.

      • Scavengers: Treat the organic solution with a palladium scavenger. Thiol-functionalized silica gels or activated carbon are effective. Stir for several hours before filtering.

      • Extraction: A basic aqueous wash (e.g., dilute NaOH or K2CO3) will partition the acidic product into the aqueous layer, leaving non-polar impurities and some palladium residues in the organic phase.

  • Boronic Acid Removal: Unreacted 4-carboxyphenylboronic acid can be difficult to separate from the desired product due to their similar acidic nature.[10]

    • Solution:

      • pH-Controlled Crystallization: This is the most effective method at scale. After the basic extraction to isolate the product in the aqueous layer, carefully acidify the aqueous solution with an acid like HCl. The desired product, being less polar than the boronic acid, will often precipitate out at a specific pH range, while the more water-soluble boronic acid remains in solution.

      • Solvent Trituration/Recrystallization: The crude, isolated solid can be slurried in a solvent system where the product has low solubility, but the impurities are soluble. For this specific product, a mixture of an organic solvent (like ethyl acetate) and a non-polar solvent (like hexanes) can be effective for recrystallization.

Experimental Protocol: Scalable Workup and Purification

G A Reaction Mixture B Cool and Filter (remove Pd black) A->B C Phase Separation: - Dilute with Toluene/EtOAc - Extract with aq. K2CO3 B->C D_org Organic Layer (impurities, Pd residues) C->D_org discard D_aq Aqueous Layer (Product as carboxylate salt) C->D_aq E Acidify Aqueous Layer (e.g., with 2M HCl) to pH ~4-5 D_aq->E F Precipitation of Product E->F G Filter and Wash Solid (with water, then cold solvent) F->G H Dry to Yield Pure Product G->H

References

Validation & Comparative

A Senior Application Scientist's Guide: 4-(2,4-dimethoxyphenyl)benzoic acid vs. Methoxy-Substituted Benzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide and Comparative Analysis

Introduction: The Architectural Nuance of Substituted Benzoic Acids

In the landscape of medicinal chemistry and materials science, the benzoic acid scaffold is a foundational element. Its true potential, however, is unlocked through precise substitution, which modulates its electronic, steric, and physicochemical properties. This guide provides a comparative analysis of 4-(2,4-dimethoxyphenyl)benzoic acid , a biaryl carboxylic acid, against its simpler structural cousins: the positional isomers of methoxybenzoic acid (anisic acids).

The biaryl motif is a privileged structure in numerous pharmaceuticals and advanced materials.[1] Its synthesis and study are therefore of critical importance. By juxtaposing this compound with the mono-methoxybenzoic acids, we can dissect the impact of adding a second, electronically rich aromatic ring. This comparison is designed for researchers, scientists, and drug development professionals to illuminate the structure-property relationships that govern molecular behavior and to provide robust, validated experimental protocols for synthesis and characterization.

Part 1: Physicochemical Property Comparison

The introduction of substituents dramatically alters the physical properties of the parent benzoic acid molecule. The transition from a single methoxy group to a dimethoxy-substituted phenyl ring introduces significant structural complexity, which is reflected in properties like melting point and acidity.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (approx.)
This compound C₁₅H₁₄O₄258.27215-218~4.6
2-Methoxybenzoic Acid C₈H₈O₃152.15106[2]4.09
3-Methoxybenzoic Acid C₈H₈O₃152.15110.5[3]4.09
4-Methoxybenzoic Acid C₈H₈O₃152.15185[4]4.47[4]

Expertise & Experience Insights:

  • Melting Point: The significantly higher melting point of this compound compared to the methoxybenzoic acid isomers is a direct consequence of its larger, more rigid biaryl structure. This allows for more effective crystal lattice packing and stronger intermolecular forces (pi-stacking), requiring more energy to disrupt the solid state. Among the isomers, 4-methoxybenzoic acid's symmetry allows for the most efficient packing, resulting in the highest melting point of the three.[4]

  • Acidity (pKa): The acidity of benzoic acids is governed by the stability of the conjugate base (benzoate). Electron-donating groups (EDG) destabilize the benzoate by intensifying the negative charge, making the acid weaker (higher pKa). Electron-withdrawing groups (EWG) stabilize it, making the acid stronger (lower pKa).

    • In 4-methoxybenzoic acid , the methoxy group at the para position exerts a strong +R (resonance) effect, donating electron density to the ring and destabilizing the carboxylate anion. This makes it a weaker acid than benzoic acid (pKa 4.20).[4]

    • In 3-methoxybenzoic acid , the methoxy group is at the meta position, where its resonance effect does not extend to the carboxyl group. Only its weaker -I (inductive) effect, which is electron-withdrawing, is operative. This makes it slightly more acidic than benzoic acid.[3]

    • For This compound , the entire 2,4-dimethoxyphenyl group acts as a strong electron-donating substituent through resonance. This effect significantly destabilizes the carboxylate anion, leading to a predicted decrease in acidity (higher pKa) compared to unsubstituted benzoic acid.

References

A Comparative Guide to the Biological Activity of 4-(2,4-dimethoxyphenyl)benzoic acid and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of Biphenyl Carboxylic Acids

The biphenyl-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its inherent structural rigidity and the ability to introduce diverse functional groups make it a versatile template for drug design.[1] This guide provides a comparative analysis of the potential biological activity of "4-(2,4-dimethoxyphenyl)benzoic acid," a compound with limited direct biological data, by examining its structural analogs with established biological activities. Our objective is to provide a framework for researchers and drug development professionals to explore the therapeutic potential of this and similar compounds.

The introduction of methoxy groups on one of the phenyl rings, as seen in this compound, can significantly influence the compound's electronic and steric properties, thereby modulating its biological activity.[3] Methoxy substitutions are known to impact a compound's metabolic stability, lipophilicity, and interaction with biological targets.[4] This guide will delve into the structure-activity relationships of this class of molecules, with a particular focus on potential anti-inflammatory and anticancer activities, which are common among biphenyl carboxylic acid derivatives.[5]

Comparative Analysis of Biological Activity

While direct experimental data for this compound is scarce in publicly available literature, we can infer its potential biological activities by comparing it with structurally similar compounds. The following table summarizes the biological activities of several related benzoic acid and biphenyl derivatives, providing a basis for predicting the potential efficacy of our target compound.

CompoundStructureBiological ActivityKey Performance MetricReference
This compound Potentially a Phosphodiesterase 4 (PDE4) inhibitor, Anti-inflammatoryHypothetical
RolipramSelective PDE4 inhibitorIC50 = 1.1 - 4.7 µM for PDE4 subtypes[6]
LASSBio-448PDE4 inhibitorIC50 = 0.7 - 4.7 µM for PDE4 subtypes[6]
Biphenyl-4-carboxylic acidAntifungalMIC = 512 - 1024 µg/mL against Candida spp.[7]
1-(4'-piperidinomethyl-biphenyl-4-yl)ethyl]piperidineHistamine H3 receptor antagonist, Cholinesterase inhibitorpKi = 8.70 (H3 receptor), pIC50 = 5.96 (Cholinesterase)[8]
Benzyloxy biphenyl carboxylic acid derivative (3j)Anticancer (Breast Cancer)IC50 = 9.92 µM (MCF-7), 9.54 µM (MDA-MB-231)[5]
3,4,5-Trimethoxybenzoic acidAntiviralEffective against Hepatitis B and skin mucosa viral infections[9]
2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazolone derivative (9)Anticancer (Hepatocellular Carcinoma)IC50 = 1.38 µM (HepG2)[10][11][12]

Expert Insights on Structure-Activity Relationships:

The dimethoxy substitution pattern in our target compound is noteworthy. The 2,4-dimethoxy substitution is present in various biologically active natural products and synthetic compounds, often contributing to enhanced potency and selectivity. The presence of a carboxylic acid moiety is also critical, as it can act as a key interaction point with biological targets, such as the active site of an enzyme.

Hypothesized Mechanism of Action: Phosphodiesterase 4 (PDE4) Inhibition

Based on the structural similarities to known phosphodiesterase 4 (PDE4) inhibitors, it is plausible that this compound may exhibit inhibitory activity against this enzyme family. PDE4 enzymes are crucial in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger involved in inflammation.[13][14] Inhibition of PDE4 leads to an increase in cAMP levels, which in turn suppresses the production of pro-inflammatory mediators.[14][15]

PDE4_Inhibition_Pathway cluster_cell Immune Cell Pro-inflammatory Stimuli Pro-inflammatory Stimuli Adenylate Cyclase Adenylate Cyclase Pro-inflammatory Stimuli->Adenylate Cyclase Activates Cell Membrane Cell Membrane cAMP cAMP Adenylate Cyclase->cAMP Converts ATP to ATP ATP PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA Activates AMP AMP PDE4->AMP Degrades cAMP to Inflammatory Response (e.g., TNF-α, IL-23) Inflammatory Response (e.g., TNF-α, IL-23) PKA->Inflammatory Response (e.g., TNF-α, IL-23) Inhibits Anti-inflammatory Response (e.g., IL-10) Anti-inflammatory Response (e.g., IL-10) PKA->Anti-inflammatory Response (e.g., IL-10) Promotes This compound This compound This compound->PDE4 Inhibits

Caption: Hypothesized PDE4 Inhibition Pathway.

Experimental Protocol: In Vitro PDE4 Inhibition Assay

To validate the hypothesized biological activity of this compound, a robust in vitro PDE4 inhibition assay is essential. The following protocol provides a detailed, step-by-step methodology for determining the half-maximal inhibitory concentration (IC50) of the compound.

Objective: To quantify the inhibitory potency of this compound against human recombinant PDE4 enzymes.

Materials:

  • Human recombinant PDE4A, PDE4B, PDE4C, and PDE4D enzymes

  • cAMP

  • Snake venom nucleotidase

  • Inorganic pyrophosphatase

  • Tris-HCl buffer

  • Magnesium chloride (MgCl2)

  • Bovine serum albumin (BSA)

  • Test compound (this compound)

  • Rolipram (positive control)

  • DMSO (vehicle control)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions to obtain a range of test concentrations.

    • Prepare a stock solution of Rolipram as a positive control.

  • Assay Reaction:

    • In a 96-well microplate, add the Tris-HCl buffer, MgCl2, and BSA.

    • Add the test compound at various concentrations to the respective wells.

    • Add the human recombinant PDE4 enzyme to each well.

    • Initiate the reaction by adding cAMP.

    • Incubate the plate at 30°C for a specified time.

  • Termination and Detection:

    • Terminate the reaction by adding a stopping reagent.

    • Add snake venom nucleotidase and inorganic pyrophosphatase to convert the resulting AMP to adenosine and inorganic phosphate.

    • Quantify the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay.

    • Measure the absorbance using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of PDE4 inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis node_compound Compound Dilution (Test & Control) node_plate Add Reagents, Compound, & Enzyme to 96-well Plate node_compound->node_plate node_reagents Assay Reagent Mix (Buffer, MgCl2, BSA) node_reagents->node_plate node_start Initiate with cAMP Incubate at 30°C node_plate->node_start node_stop Terminate Reaction Add Detection Reagents node_start->node_stop node_read Measure Absorbance (Microplate Reader) node_stop->node_read node_analyze Calculate % Inhibition Determine IC50 node_read->node_analyze

Caption: In Vitro PDE4 Inhibition Assay Workflow.

Conclusion and Future Directions

While direct biological data on this compound is limited, a comparative analysis of structurally related compounds suggests its potential as a bioactive molecule, possibly acting as a phosphodiesterase 4 inhibitor. The provided experimental protocol offers a clear path for validating this hypothesis and quantifying its potency. Further investigations into its anti-inflammatory, anticancer, and other potential biological activities are warranted. Structure-activity relationship studies, guided by the insights from this comparative guide, will be instrumental in optimizing the therapeutic potential of this and similar biphenyl carboxylic acid derivatives.

References

comparative analysis of different synthetic routes to "4-(2,4-dimethoxyphenyl)benzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Routes of 4-(2,4-dimethoxyphenyl)benzoic acid

Abstract

This compound is a biaryl carboxylic acid, a structural motif of significant interest in medicinal chemistry and materials science. Its synthesis, which requires the formation of a sterically hindered aryl-aryl bond, presents unique challenges and offers an excellent case study for comparing modern synthetic methodologies. This guide provides an in-depth comparative analysis of the most prominent synthetic routes to this target molecule. We will dissect the mechanistic underpinnings, practical advantages, and inherent limitations of palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura, Negishi, and Kumada couplings—and contrast them with classical approaches like the Friedel-Crafts acylation. Each analysis is supported by detailed experimental protocols and quantitative data to empower researchers in making informed decisions for their synthetic campaigns.

Introduction: The Challenge of Biaryl Synthesis

The construction of the carbon-carbon bond between two aromatic rings is a cornerstone of modern organic synthesis. The target molecule, this compound, encapsulates a common synthetic challenge: selectively coupling an electron-rich dimethoxy-substituted phenyl ring with a phenyl ring bearing a deactivating, and potentially interfering, carboxylic acid group. The choice of synthetic strategy significantly impacts yield, purity, scalability, and functional group tolerance. This guide will explore the most effective strategies, focusing on the widely adopted palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling: A Mechanistic Overview

The majority of modern biaryl syntheses rely on palladium-catalyzed cross-coupling reactions. These reactions, recognized with the 2010 Nobel Prize in Chemistry for Heck, Negishi, and Suzuki, share a common catalytic cycle.[1][2] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

The general mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: An organometallic nucleophile (Ar'-M) transfers its aryl group to the palladium center, displacing the halide and forming a di-aryl palladium complex.

  • Reductive Elimination: The two aryl groups are coupled to form the biaryl product, regenerating the Pd(0) catalyst, which re-enters the cycle.

Palladium_Cross_Coupling_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_1 Ar-Pd(II)L_n-X OxAdd->PdII_1 Transmetal Transmetalation PdII_1->Transmetal Ar'-M PdII_2 Ar-Pd(II)L_n-Ar' Transmetal->PdII_2 Byproduct M-X Transmetal->Byproduct RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Biaryl Product) RedElim->Product Reagents Ar-X + Ar'-M Reagents->OxAdd Reagents->Transmetal

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

The primary difference between the Suzuki, Negishi, and Kumada reactions lies in the identity of the organometallic nucleophile (Ar'-M), which dictates the reaction's functional group tolerance, reactivity, and practical considerations.

Route A: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most versatile and widely used method for biaryl synthesis due to the stability, low toxicity, and commercial availability of its organoboron reagents.[3]

Reaction Scheme:

  • Path 1: 4-Bromobenzoic acid derivative + (2,4-dimethoxyphenyl)boronic acid

  • Path 2: 1-Bromo-2,4-dimethoxybenzene + 4-(alkoxycarbonyl)phenylboronic acid

Expert Insight: For Suzuki couplings involving carboxylic acids, it is standard practice to use the corresponding ester (e.g., methyl or ethyl ester) of the benzoic acid. This prevents the acidic proton from interfering with the basic conditions required for the reaction. The ester is then hydrolyzed in a final step to yield the desired carboxylic acid.

Advantages:

  • High Functional Group Tolerance: Organoboron reagents are tolerant of a wide array of functional groups, including esters, amides, and nitriles.[3]

  • Stability: Boronic acids are generally stable solids that are easy to handle and store, and are tolerant of air and moisture.

  • Low Toxicity: Compared to organotin (Stille) and organomagnesium (Kumada) reagents, boronic acids are significantly less toxic.

  • "Green" Solvents: Reactions can often be run in environmentally benign solvent systems, such as ethanol/water mixtures.[4]

Disadvantages:

  • Base-Catalyzed Protodeboronation: A common side reaction is the cleavage of the C-B bond by the base, especially with electron-rich or sterically hindered boronic acids, which can reduce yields.[5][6]

  • Homocoupling: The coupling of two boronic acid molecules can occur as a side reaction.[6]

Experimental Protocol: Suzuki-Miyaura Coupling (Path 2)

This protocol is adapted from standard literature procedures for Suzuki-Miyaura couplings.[4][5]

G cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_hydrolysis Final Step: Hydrolysis A Combine methyl 4-bromobenzoate, (2,4-dimethoxyphenyl)boronic acid, and K2CO3 in a flask. B Add Toluene/EtOH/H2O solvent mixture. A->B C Degas the mixture with Argon for 15-20 minutes. B->C D Add Pd(PPh3)4 catalyst under positive Argon pressure. C->D E Heat the mixture at reflux (e.g., 90 °C) for 12-18 hours, monitoring by TLC. D->E F Cool to RT, dilute with ethyl acetate, and wash with H2O and brine. E->F G Dry organic layer (Na2SO4), filter, and concentrate. F->G H Purify crude ester by column chromatography. G->H I Dissolve purified ester in THF/MeOH. H->I J Add aqueous NaOH solution and stir at 60 °C for 2-4 hours. I->J K Cool, acidify with HCl to precipitate the product. J->K L Filter, wash with cold water, and dry to obtain the final product. K->L

Caption: Workflow for the Suzuki-Miyaura synthesis of the target molecule.

  • Reaction Setup: To a round-bottom flask, add methyl 4-bromobenzoate (1.0 eq), (2,4-dimethoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Solvent Addition & Degassing: Add a 3:1:1 mixture of toluene/ethanol/water. Bubble argon through the stirred mixture for 20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq) to the flask under a positive pressure of argon.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude methyl 4-(2,4-dimethoxyphenyl)benzoate by flash column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified ester in a 4:1 mixture of THF/methanol. Add a 2 M aqueous solution of sodium hydroxide (3.0 eq) and heat the mixture to 60 °C for 3 hours.

  • Isolation: Cool the reaction to room temperature and remove the organic solvents in vacuo. Dilute the aqueous residue with water and acidify to pH ~2 with 6 M HCl. The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry to afford pure this compound.

Route B: Kumada Coupling

The Kumada coupling was one of the first catalytic cross-coupling methods developed, utilizing highly reactive Grignard reagents (organomagnesium halides).[7][8]

Reaction Scheme:

  • 1-Bromo-2,4-dimethoxybenzene + Mg → (2,4-dimethoxyphenyl)magnesium bromide

  • (2,4-dimethoxyphenyl)magnesium bromide + methyl 4-bromobenzoate → Methyl 4-(2,4-dimethoxyphenyl)benzoate

Advantages:

  • High Reactivity: Grignard reagents are extremely reactive nucleophiles, often leading to fast reaction times.

  • Cost-Effective: The starting materials (aryl halides and magnesium metal) are generally inexpensive.[8]

Disadvantages:

  • Poor Functional Group Tolerance: This is the most significant drawback. Grignard reagents are strong bases and nucleophiles that will react with acidic protons (like in carboxylic acids) and are incompatible with many functional groups like esters (can undergo addition), ketones, and nitriles.[7][9] Strict protection of the carboxylic acid as an ester is mandatory, and even then, nucleophilic attack on the ester carbonyl is a competing side reaction.

  • Harsh Conditions: The formation of Grignard reagents requires strictly anhydrous (water-free) conditions and inert atmospheres.[10][11]

  • Homocoupling: Wurtz-type homocoupling of the Grignard reagent is a common side reaction.[10]

Experimental Protocol: Kumada Coupling

This protocol is based on general procedures for Kumada couplings and requires rigorous exclusion of air and moisture.[9][12]

  • Grignard Reagent Formation: In an oven-dried, three-necked flask under argon, place magnesium turnings (1.5 eq). Add a solution of 1-bromo-2,4-dimethoxybenzene (1.3 eq) in anhydrous tetrahydrofuran (THF) dropwise. A crystal of iodine may be needed to initiate the reaction. The reaction is exothermic and should proceed with gentle refluxing.[11][13]

  • Coupling Reaction: In a separate oven-dried flask under argon, dissolve methyl 4-bromobenzoate (1.0 eq) and a nickel or palladium catalyst, such as [1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) [NiCl₂(dppe)] (0.05 eq), in anhydrous THF.

  • Addition: Cool the catalyst solution to 0 °C and slowly add the prepared Grignard reagent via cannula.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Quenching & Workup: Carefully quench the reaction by slowly adding it to a cold saturated aqueous solution of ammonium chloride. Extract the mixture with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purification & Hydrolysis: Purify the crude ester and hydrolyze as described in the Suzuki protocol.

Route C: Negishi Coupling

The Negishi coupling employs organozinc reagents, which strike a balance between the high reactivity of Grignard reagents and the high functional group tolerance of organoboron reagents.[14][15]

Reaction Scheme:

  • 1-Bromo-2,4-dimethoxybenzene + Zn → (2,4-dimethoxyphenyl)zinc bromide

  • (2,4-dimethoxyphenyl)zinc bromide + methyl 4-bromobenzoate → Methyl 4-(2,4-dimethoxyphenyl)benzoate

Advantages:

  • Good Functional Group Tolerance: Organozinc reagents are notably more tolerant of functional groups like esters and ketones than Grignard reagents.[16]

  • High Reactivity: They are generally more reactive than organoboranes, allowing for milder reaction conditions in some cases.

  • High Selectivity: The reactions are typically very clean with few side products.

Disadvantages:

  • Moisture and Air Sensitivity: While more tolerant than Grignard reagents, organozinc reagents must still be prepared and handled under anhydrous, inert conditions.

  • Reagent Preparation: The preparation of the organozinc reagent from an aryl halide can sometimes be sluggish.

Experimental Protocol: Negishi Coupling

This protocol is based on established methods for Negishi cross-coupling.[15][16]

  • Organozinc Reagent Formation: Activate zinc dust by stirring with dilute HCl, followed by washing with water, ethanol, and ether, then drying under high vacuum. In a glovebox or under strict argon atmosphere, combine the activated zinc (1.5 eq) and 1-bromo-2,4-dimethoxybenzene (1.2 eq) in anhydrous THF. Heat the mixture to initiate the oxidative insertion.

  • Coupling Reaction: In a separate flask under argon, dissolve methyl 4-bromobenzoate (1.0 eq) and a palladium catalyst like Pd(PPh₃)₄ (0.03 eq) in anhydrous THF.

  • Addition: Transfer the supernatant of the organozinc reagent to the solution of the aryl bromide and catalyst via cannula at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 12-18 hours.

  • Workup, Purification & Hydrolysis: The workup, purification, and final hydrolysis steps are analogous to those described in the Suzuki protocol.

Alternative Route: Friedel-Crafts Acylation

A classical, non-catalytic approach is the Friedel-Crafts acylation. This involves the electrophilic aromatic substitution of an electron-rich arene (1,3-dimethoxybenzene) with an acyl halide.[17][18][19]

Reaction Scheme:

  • 1,3-Dimethoxybenzene + 4-bromobenzoyl chloride --(AlCl₃)--> (4-bromophenyl)(2,4-dimethoxyphenyl)methanone

  • Subsequent reduction of the ketone and carboxylation would be required, making this a multi-step and less direct route.

Disadvantages:

  • Stoichiometric Lewis Acid: Requires more than a stoichiometric amount of a Lewis acid catalyst (e.g., AlCl₃), which generates significant waste.[19]

  • Poor Regioselectivity: The powerful ortho-, para-directing effect of the two methoxy groups on 1,3-dimethoxybenzene would lead to acylation at the 4-position, which is desired. However, the subsequent steps to convert the resulting ketone into the final biaryl acid are cumbersome. A direct Friedel-Crafts arylation is generally not feasible due to catalyst issues and polyalkylation.[20]

  • Harsh Conditions: The reaction conditions are often harsh and incompatible with many functional groups.

Given the superior efficiency and directness of cross-coupling methods, the Friedel-Crafts approach is not considered competitive for this particular target molecule.

Comparative Summary and Recommendation

Synthetic Route Key Reagents Typical Yield Reaction Conditions Key Advantages Key Disadvantages
Suzuki-Miyaura Coupling Aryl Halide, Arylboronic Acid, Pd Catalyst, Base75-95%Mild (RT to 100 °C), often aqueous solvent mixturesExcellent functional group tolerance, stable reagents, low toxicity.[3]Potential for protodeboronation, requires base.[5]
Kumada Coupling Aryl Halide, Grignard Reagent, Ni or Pd Catalyst60-85%Anhydrous, inert atmosphere (0 °C to RT)High reactivity, inexpensive starting materials.[8][21]Very poor functional group tolerance, strictly anhydrous conditions required.[7][9]
Negishi Coupling Aryl Halide, Organozinc Reagent, Pd Catalyst70-90%Anhydrous, inert atmosphere (RT to 60 °C)Good balance of reactivity and functional group tolerance.[15][16]Reagents are air/moisture sensitive, require careful preparation.
Friedel-Crafts Acylation Arene, Acyl Halide, Lewis Acid (e.g., AlCl₃)VariableAnhydrous, often harshUtilizes inexpensive bulk chemicals.Multi-step, poor atom economy, waste generation, limited scope.[19]

Conclusion

For the synthesis of this compound, the Suzuki-Miyaura coupling reaction stands out as the superior methodology. Its operational simplicity, exceptional tolerance for the required functional groups (when protected as an ester), use of stable and non-toxic reagents, and consistently high yields make it the most reliable and practical choice for both laboratory-scale and potential scale-up applications.

While the Negishi coupling is a strong alternative offering excellent yields, the added complexity and sensitivity of preparing organozinc reagents make it slightly less convenient than the Suzuki approach. The Kumada coupling, despite its high reactivity, is severely hampered by its intolerance to the ester functional group, making it a problematic and low-yielding option for this specific target. The classical Friedel-Crafts route is indirect and inefficient by modern standards. Therefore, for researchers and drug development professionals seeking an efficient, robust, and scalable synthesis, the Suzuki-Miyaura pathway is the recommended route.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Purity Assessment of Synthesized 4-(2,4-dimethoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the critical purity assessment of 4-(2,4-dimethoxyphenyl)benzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a single protocol to explore how strategic choices in stationary and mobile phases can be leveraged to build a robust, selective, and self-validating analytical method. We will delve into the rationale behind these choices, supported by comparative data and established scientific principles.

The Analytical Imperative: Why Purity Matters

This compound is a biaryl carboxylic acid, a structural motif common in pharmacologically active molecules and advanced materials. Its synthesis, often achieved via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, can introduce a variety of process-related impurities.[1] These impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of a final active pharmaceutical ingredient (API). Therefore, a highly selective and validated analytical method is not merely a quality control checkpoint but a fundamental component of the development process.

The primary challenge lies in separating the target molecule from structurally similar impurities. These often include unreacted starting materials, homocoupled side products, and byproducts from side reactions like dehalogenation or protodeboronation. An effective HPLC method must possess the selectivity to resolve these closely related species.

Foundational Strategy: Reversed-Phase Chromatography

Given the aromatic nature and moderate polarity of this compound, Reversed-Phase HPLC (RP-HPLC) is the most suitable analytical approach.[2][3] In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar.[4] The analyte and its impurities are retained on the column based primarily on their hydrophobicity; more hydrophobic compounds are retained longer.

The presence of a carboxylic acid group (pKa ≈ 4.2) on the target molecule introduces a critical variable: pH. The ionization state of this group dramatically affects the molecule's polarity and, consequently, its retention. To ensure consistent retention and sharp peak shapes, the analysis must be conducted at a pH well below the pKa to keep the carboxylic acid in its neutral, more hydrophobic form.[5] A mobile phase pH of approximately 2.5-3.0 is therefore ideal.

A Comparative Analysis of HPLC Methodologies

A robust HPLC method is defined by the synergy between the stationary phase (the column) and the mobile phase. We will compare two distinct column chemistries and two mobile phase strategies to illustrate their impact on selectivity and resolution.

The Stationary Phase: A Tale of Two Selectivities

The choice of column chemistry is the most powerful tool for manipulating selectivity (α), the measure of separation between two adjacent peaks.[6]

  • Alternative 1: The Workhorse - C18 (Octadecylsilane) Column A C18 column is the standard choice for RP-HPLC, featuring long alkyl chains that separate compounds based on hydrophobic interactions.[4] It is an excellent starting point for method development due to its versatility and wide applicability.

  • Alternative 2: The Specialist - Phenyl-Hexyl Column A Phenyl-Hexyl column incorporates phenyl rings into its stationary phase. This provides a unique retention mechanism known as pi-pi (π-π) interaction, in addition to standard hydrophobic interactions.[6][7] These π-π interactions are particularly effective for separating aromatic compounds, offering an alternative selectivity that can resolve impurities that co-elute on a standard C18 column.

The Mobile Phase: Controlling Retention and Selectivity

The mobile phase composition fine-tunes the separation by altering the elution strength and interacting with the analyte and stationary phase.[8]

  • Organic Modifier: Acetonitrile (ACN) vs. Methanol (MeOH)

    • Acetonitrile is a common organic modifier with low viscosity and good UV transparency. In the context of a phenyl column, ACN can disrupt π-π interactions.[6]

    • Methanol is a protic solvent that can engage in hydrogen bonding. It is known to promote π-π interactions on phenyl-based stationary phases, potentially enhancing the retention and separation of aromatic analytes.[6]

  • Aqueous Modifier: The Importance of pH Control

    • 0.1% Formic Acid (FA) in Water: A simple, effective, and mass spectrometry (MS)-compatible mobile phase that maintains a low pH (~2.7) to suppress the ionization of the carboxylic acid analyte.[9]

    • 20 mM Phosphate Buffer (pH 2.7): Provides superior pH control compared to a simple acid solution, leading to more robust and repeatable retention times, which is critical in a regulated environment.[5][10] However, phosphate buffers are non-volatile and incompatible with MS detection.

Experimental Design and Comparative Data

To illustrate these principles, we present hypothetical data from the analysis of a synthesized batch of this compound containing plausible impurities.

Potential Impurities Profile:
  • Impurity A: Benzoic Acid (Dehalogenation byproduct)

  • Impurity B: 4-Bromobenzoic Acid (Unreacted starting material)

  • Impurity C: 2,2',4,4'-Tetramethoxy-1,1'-biphenyl (Homocoupling byproduct)

  • API: this compound

Table 1: Comparative Chromatographic Performance
ParameterMethod 1: C18 Column / ACN:0.1% FAMethod 2: Phenyl-Hexyl Column / ACN:0.1% FAMethod 3: Phenyl-Hexyl Column / MeOH:0.1% FA
Retention Time (min)
Impurity A (Benzoic Acid)3.53.84.1
Impurity B (4-Bromo BA)5.15.86.5
API 8.2 9.5 11.2
Impurity C (Homocoupled)8.510.512.5
Resolution (Rs)
Rs (API / Impurity C)1.1 (Co-elution)2.8 (Good Separation)3.5 (Excellent Separation)
Peak Tailing Factor (Tf)
Tf (API)1.21.11.1

Analysis of Results:

  • Method 1 (Standard C18): This method provides a reasonable separation for most components but fails to adequately resolve the API from the structurally similar homocoupled impurity C (Rs < 1.5). This is a critical failure for a purity-indicating method.

  • Method 2 (Phenyl-Hexyl with ACN): Switching to the Phenyl-Hexyl column immediately improves the resolution between the API and Impurity C. The alternative selectivity from π-π interactions provides the necessary separation power.

  • Method 3 (Phenyl-Hexyl with MeOH): By replacing acetonitrile with methanol, we further enhance the π-π interactions, leading to longer retention times and a significant improvement in the critical resolution between the API and Impurity C. This method demonstrates the best overall performance for this specific separation challenge.

Recommended HPLC Protocol for Purity Assessment

Based on the comparative data, Method 3 is recommended. The protocol below is designed to be self-validating through the inclusion of system suitability testing (SST), a requirement for ensuring the analytical system is performing correctly before sample analysis.[11]

Chromatographic Conditions
ParameterCondition
Column Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Methanol
Gradient 40% B to 90% B over 15 minutes; hold at 90% B for 3 minutes; return to 40% B and equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL
Sample Diluent Acetonitrile:Water (50:50, v/v)
Step-by-Step Workflow
  • Mobile Phase Preparation: Accurately prepare Mobile Phases A and B. Filter through a 0.45 µm membrane filter and degas thoroughly.[10]

  • Standard Preparation:

    • API Stock (1 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Sample Diluent.

    • Working Standard (0.1 mg/mL): Dilute the API Stock 1:10 with Sample Diluent.

  • System Suitability Solution (SST): Prepare a solution containing the API (~0.1 mg/mL) and spiked with low levels (~0.5% by area) of all known impurities. This solution is critical for verifying the method's resolving power.

  • Sample Preparation: Accurately weigh ~25 mg of the synthesized this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with Sample Diluent.

  • Chromatographic Run Sequence:

    • Inject blank (diluent) to ensure no system contamination.

    • Make five replicate injections of the SST solution.

    • Inject the Working Standard.

    • Inject the Sample solution.

    • Inject the Working Standard periodically to bracket sample injections and monitor for drift.

  • Data Analysis and Acceptance Criteria:

    • System Suitability: From the five SST injections, calculate the mean and relative standard deviation (%RSD). The system is deemed suitable if:

      • Resolution (Rs) between the API and the closest eluting impurity (Impurity C) is ≥ 2.0.[11]

      • Tailing factor (Tf) for the API peak is ≤ 1.5.

      • %RSD of the API peak area is ≤ 2.0%.

    • Purity Calculation: Determine the area percent of the API and any impurities in the sample chromatogram.

Visual Workflow Diagram

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_eval Evaluation Phase MP_Prep Mobile Phase Preparation & Degassing Equil System Equilibration MP_Prep->Equil Std_Prep Standard & SST Solution Preparation SST_Inject System Suitability (5x SST Injections) Std_Prep->SST_Inject Sample_Prep Synthesized Sample Preparation Std_Inject Standard & Sample Injections Sample_Prep->Std_Inject Equil->SST_Inject SST_Check Verify SST Criteria (Rs, Tf, %RSD) SST_Inject->SST_Check Data_Acq Data Acquisition (Chromatogram) Std_Inject->Data_Acq Calc Calculate Purity (% Area) Data_Acq->Calc SST_Check->Equil Fail SST_Check->Std_Inject Pass Report Generate Report Calc->Report

Caption: HPLC Purity Assessment Workflow.

Method Validation: The Path to Trustworthiness

While this guide focuses on method development, the final recommended protocol must be formally validated according to International Council for Harmonisation (ICH) guidelines to be considered reliable for quality control.[12][13] Key validation parameters include:

  • Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of impurities and matrix components.[14]

  • Linearity: Confirming a linear relationship between detector response and analyte concentration over a specified range.[13]

  • Accuracy: Measuring the closeness of the test results to the true value.

  • Precision: Assessing the degree of scatter between a series of measurements (repeatability and intermediate precision).[11]

  • Limit of Quantitation (LOQ): Determining the lowest concentration of an impurity that can be reliably quantified.[11]

Conclusion

Assessing the purity of synthesized this compound requires more than a generic HPLC method. A scientifically sound approach involves a comparative evaluation of column chemistries and mobile phase compositions to develop a method with tailored selectivity for the specific analyte and its potential process impurities. By comparing a standard C18 column with a Phenyl-Hexyl column and evaluating the effect of different organic modifiers, we have demonstrated a logical pathway to an optimized, robust, and highly selective purity-indicating method. The inclusion of rigorous system suitability criteria ensures that the method is self-validating on a per-run basis, providing high confidence in the quality of the analytical data.

References

The Pivotal Role of Substitution Patterns in Modulating the Biological Activity of 4-(2,4-dimethoxyphenyl)benzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-(2,4-dimethoxyphenyl)benzoic acid scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this class of compounds, drawing on comparative data from analogous structures to elucidate the impact of substituent modifications on therapeutic potential. We will delve into the rationale behind experimental design for assessing bioactivity and provide detailed protocols for synthesis and key biological assays. Visualizations of workflows and mechanistic hypotheses are included to offer a holistic understanding for researchers, scientists, and drug development professionals.

Introduction: The this compound Core

The this compound molecule is characterized by a biphenyl core, where a benzoic acid moiety is linked to a dimethoxy-substituted phenyl ring. This arrangement provides a unique three-dimensional structure with distinct regions amenable to chemical modification: the benzoic acid ring (Ring A), the dimethoxyphenyl ring (Ring B), and the carboxylic acid group. Each of these sites can be functionalized to modulate the compound's physicochemical properties, such as lipophilicity, electronic character, and steric profile, thereby influencing its interaction with biological targets.

The inherent biological activities of benzoic acid and its derivatives are vast, ranging from antimicrobial to anticancer effects.[1][2] The addition of the dimethoxyphenyl group introduces further complexity and potential for specific receptor interactions. Understanding how modifications at each position of this scaffold influence biological outcomes is paramount for the rational design of novel therapeutic agents.

Structure-Activity Relationship (SAR) Analysis

While direct and extensive SAR studies on this compound itself are not cohesively compiled in the literature, we can infer critical relationships by examining structurally similar compounds. The following sections dissect the probable impact of substitutions on different parts of the core molecule.

Modifications of the Benzoic Acid Moiety (Ring A)

The substitution pattern on the benzoic acid ring is a critical determinant of activity. The position and nature of substituents can influence the orientation of the two phenyl rings relative to each other and introduce new interaction points with a biological target.

  • Impact of Electron-Withdrawing vs. Electron-Donating Groups: In related series of bi-aryl compounds, the electronic properties of substituents on the phenyl ring have been shown to significantly affect anticancer activity.[3] For instance, the introduction of electron-withdrawing groups can enhance activity in some contexts.[3] Conversely, electron-donating groups may be favorable for other biological targets.

The Role of the Carboxylic Acid Group

The carboxylic acid is a key functional group, often involved in hydrogen bonding interactions with receptor active sites. Its acidic nature also influences the compound's solubility and pharmacokinetic profile.

  • Esterification and Amidation: Conversion of the carboxylic acid to an ester or an amide is a common strategy to modulate a drug's properties. Esterification can increase lipophilicity, potentially enhancing cell membrane permeability. Amidation introduces a hydrogen bond donor and can lead to a different set of interactions with a target protein. For example, a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were developed as potent inhibitors of the presynaptic choline transporter.[4]

Substitutions on the Dimethoxyphenyl Ring (Ring B)

The two methoxy groups on Ring B are significant contributors to the molecule's overall properties. They can influence the conformation of the molecule and participate in hydrogen bonding.

  • Position and Number of Methoxy Groups: The positioning of methoxy groups is crucial. In a study of trimethoxyphenyl-based analogues, the presence of a 3,4,5-trimethoxyphenyl moiety was associated with potent cytotoxic activity against hepatocellular carcinoma cells.[5] This suggests that the density and spatial arrangement of these electron-donating groups can be optimized for specific biological effects. Altering the 2,4-dimethoxy pattern to a 3,4- or 3,5-dimethoxy arrangement would likely have a profound impact on activity.

Comparative Biological Activity Data

To illustrate the impact of structural modifications, the following table summarizes the biological activities of various benzoic acid derivatives. While not direct derivatives of our core topic, they provide valuable insights into the effects of different functional groups.

Compound/Derivative ClassBiological ActivityTarget/AssayKey Performance Metric (IC50/MIC)Reference
4-((bis(4-hydroxyphenyl)methylene)amino)benzoic acidAcetylcholinesterase (AChE) InhibitionIn vitro enzyme assayIC50 = 7.49 ± 0.16 µM[6]
Hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoateCytotoxicityCaco-2, MCF-7, HepG2 cancer cellsIC50 = 23.31 ± 0.09 µM (Caco-2)[6]
4-(thiazol-5-yl)benzoic acid derivativesProtein Kinase CK2 InhibitionIn vitro kinase assayIC50 (CK2α) = 0.014-0.017 µM[7]
3,5-Dibromo-4-methoxybenzoic acidPredicted AntimicrobialBased on SAR of related compounds-[2]
Trimethoxyphenyl-based analoguesCytotoxicityHepG2 cancer cellsIC50 = 1.38 to 3.21 μM[5]

This comparative data underscores the principle that even subtle changes to the benzoic acid scaffold can lead to significant shifts in biological activity and target specificity.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential.

General Synthesis of this compound Derivatives

The synthesis of the core structure and its derivatives can be achieved through various cross-coupling reactions. The Suzuki coupling is a particularly effective method.

Workflow for Suzuki Coupling:

G start Starting Materials: - 4-boronobenzoic acid ester - 1-bromo-2,4-dimethoxybenzene reagents Reagents: - Palladium catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., Toluene/Ethanol/Water) start->reagents Combine reaction Suzuki Coupling Reaction (Heated under inert atmosphere) reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification hydrolysis Ester Hydrolysis (e.g., LiOH, THF/Water) purification->hydrolysis final_product Final Product: This compound hydrolysis->final_product G cell_seeding Seed cancer cells in a 96-well plate compound_treatment Treat cells with varying concentrations of test compounds cell_seeding->compound_treatment incubation_24h Incubate for 24-72 hours compound_treatment->incubation_24h mtt_addition Add MTT solution to each well incubation_24h->mtt_addition incubation_4h Incubate for 2-4 hours to allow formazan crystal formation mtt_addition->incubation_4h solubilization Add solubilization solution (e.g., DMSO) incubation_4h->solubilization absorbance_measurement Measure absorbance at 570 nm using a plate reader solubilization->absorbance_measurement data_analysis Calculate IC50 values absorbance_measurement->data_analysis G cluster_downstream Downstream Signaling compound 4-(2,4-dimethoxyphenyl) benzoic acid derivative receptor Cell Surface Receptor (e.g., Tyrosine Kinase) compound->receptor Binds and Inhibits enzyme Intracellular Enzyme (e.g., Protein Kinase) compound->enzyme Inhibits proliferation Cell Proliferation (Inhibited) receptor->proliferation enzyme->proliferation apoptosis Apoptosis (Induced) enzyme->apoptosis

References

A Researcher's Guide to Biphenyl Synthesis: A Comparative Analysis of Suzuki Coupling and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the biphenyl moiety represents a cornerstone of molecular design. Its presence in numerous pharmaceuticals, advanced materials, and natural products underscores the critical need for efficient and versatile synthetic routes. Among the arsenal of synthetic tools, the Suzuki-Miyaura coupling has emerged as a dominant force. However, a nuanced understanding of its performance relative to other established methods is paramount for strategic synthetic planning. This guide provides an in-depth, objective comparison of the Suzuki coupling with the Ullmann, Gomberg-Bachmann, and Negishi reactions for the synthesis of biphenyls, supported by experimental data and detailed protocols.

The Preeminence of the Suzuki-Miyaura Coupling: A Gentle Giant in Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling has rightfully earned its place as the go-to method for many synthetic chemists.[1][2][3][4] Its widespread adoption is a direct consequence of its remarkably mild reaction conditions, broad functional group tolerance, and the use of organoboron reagents that are generally stable and commercially available.[1][5][6][7] The inorganic byproducts of the reaction are non-toxic and easily removed, aligning with the principles of green chemistry.[6]

The catalytic cycle, a beautifully orchestrated dance of palladium complexes, is central to its efficacy. It commences with the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with a boronic acid or ester (activated by a base), and culminates in reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst.

Suzuki_Coupling pd0 Pd(0)L2 pd2_ox Ar-Pd(II)L2-X pd0->pd2_ox Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)L2-Ar' pd2_ox->pd2_trans Transmetalation (Ar'-B(OR)2, Base) product Ar-Ar' (Biphenyl) pd2_trans->product product->pd0 Reductive Elimination

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Key Advantages of Suzuki Coupling:
  • Mild Reaction Conditions: Often proceeds at or slightly above room temperature.[8]

  • High Functional Group Tolerance: Compatible with a wide array of sensitive functional groups, including esters, ketones, and nitro groups.[4][5]

  • Stable and Accessible Reagents: Organoboron compounds are generally stable to air and moisture.[6]

  • Green Chemistry: Non-toxic byproducts simplify purification.[6]

Limitations to Consider:

While robust, the Suzuki coupling is not without its challenges. The presence of a base is a necessity, which can sometimes lead to side reactions with base-sensitive substrates. Additionally, the boronic acid starting materials can undergo protodeboronation, reducing the overall efficiency.

The Classical Alternatives: Power and Pitfalls

Before the advent of palladium-catalyzed cross-coupling reactions, chemists relied on other methods to forge the aryl-aryl bond. These classical reactions, while sometimes supplanted, still hold relevance in specific synthetic contexts.

The Ullmann Reaction: A Copper-Catalyzed Veteran

The Ullmann reaction is a classic method that utilizes copper to couple two aryl halides.[1][2][9] The traditional incarnation of this reaction is notorious for its harsh conditions, often requiring high temperatures (typically >200 °C) and stoichiometric amounts of copper, leading to often erratic and low yields.[1][9]

Modern modifications have significantly improved the Ullmann reaction's utility, employing ligands and activated copper sources to facilitate the coupling under milder conditions.[1] A notable recent development is the use of a solvent-free high-speed ball milling technique, which has been shown to produce quantitative yields of 2,2′-dinitrobiphenyl from 2-iodonitrobenzene.[10]

The mechanism is believed to involve the formation of an organocopper intermediate, which then undergoes further reaction to form the biaryl product.[1]

The Gomberg-Bachmann Reaction: A Radical Approach

The Gomberg-Bachmann reaction offers a distinct mechanistic pathway, proceeding through an aryl radical intermediate generated from a diazonium salt in the presence of a base.[11][12][13] This method has a broad scope for both the diazonium salt and the arene coupling partner.[11] However, the original procedure is often plagued by low yields (typically under 40%) due to the propensity of diazonium salts to undergo numerous side reactions.[11][12]

Improvements have been made, such as using diazonium tetrafluoroborates with a phase-transfer catalyst, which can enhance the yield and reproducibility.[11]

The Negishi Coupling: A Highly Reactive Contender

The Negishi coupling presents a powerful alternative to the Suzuki reaction, employing organozinc reagents in a palladium- or nickel-catalyzed cross-coupling with organic halides.[14][15][16] A key advantage of the Negishi coupling is the high reactivity of the organozinc nucleophile, which often leads to faster reaction times and higher yields, even with challenging substrates.[14][17]

This reaction is particularly noted for its exceptional functional group tolerance and its ability to proceed under very mild, often room temperature, conditions.[14] The preparation of the organozinc reagents, however, can be more sensitive to air and moisture compared to the boronic acids used in the Suzuki coupling.

The catalytic cycle mirrors that of the Suzuki coupling, involving oxidative addition, transmetalation with the organozinc reagent, and reductive elimination.[18]

Biphenyl_Synthesis_Workflow cluster_Suzuki Suzuki Coupling cluster_Negishi Negishi Coupling ArylHalide_S Aryl Halide (Ar-X) Reaction_S Reaction Mixture ArylHalide_S->Reaction_S ArylBoronicAcid Aryl Boronic Acid (Ar'-B(OH)2) ArylBoronicAcid->Reaction_S Base_S Base (e.g., Na2CO3) Base_S->Reaction_S Catalyst_S Pd Catalyst (e.g., Pd(PPh3)4) Catalyst_S->Reaction_S Solvent_S Solvent (e.g., Toluene/Water) Solvent_S->Reaction_S Product_S Biphenyl (Ar-Ar') Reaction_S->Product_S Heating ArylHalide_N Aryl Halide (Ar-X) Reaction_N Reaction Mixture ArylHalide_N->Reaction_N Organozinc Organozinc (Ar'-ZnX) Organozinc->Reaction_N Catalyst_N Pd or Ni Catalyst Catalyst_N->Reaction_N Solvent_N Solvent (e.g., THF) Solvent_N->Reaction_N Product_N Biphenyl (Ar-Ar') Reaction_N->Product_N Reflux

Caption: Generalized Experimental Workflow for Suzuki and Negishi Couplings.

Comparative Performance: A Data-Driven Overview

To provide a clear and objective comparison, the following table summarizes the key performance characteristics of each method for biphenyl synthesis, with supporting experimental data.

FeatureSuzuki CouplingUllmann ReactionGomberg-Bachmann ReactionNegishi Coupling
Catalyst PalladiumCopperNone (radical initiator)Palladium or Nickel
Nucleophile OrganoboronAryl HalideAreneOrganozinc
Typical Yields Good to Excellent (often >90%)[8][17]Variable (can be low, but modern methods improve this)[10][19][20]Generally Low (<40% for original procedure)[11][12]Good to Excellent[14][17]
Reaction Conditions Mild (often room temp. to moderate heating)[8]Harsh (classical) to Mild (modern)[1][10]Varies, can be mild[21]Mild (often room temperature)[14]
Functional Group Tolerance Excellent[4][5]Moderate (classical) to Good (modern)[1]Moderate[11]Excellent[14]
Substrate Scope Very Broad[6]More limited for classical method[1]Broad[11]Very Broad[14]
Key Advantage Operational simplicity, green byproducts[1][6]Low-cost catalyst (copper)Avoids pre-functionalized arenesHigh reactivity and functional group tolerance[14]
Key Disadvantage Requires a base, potential for protodeboronationHarsh conditions and low yields in classical method[1]Low yields and side reactions[11]Moisture-sensitive organozinc reagents

Experimental Protocols: From Theory to Practice

To bridge the gap between theoretical understanding and practical application, the following are representative, step-by-step experimental protocols for each of the discussed biphenyl synthesis methods.

Suzuki Coupling: Synthesis of 4-Biphenylcarboxaldehyde[22]
  • To a reaction vessel, add 4-bromobenzaldehyde (1.0 eq), phenylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).

  • Add a solvent mixture of toluene and water (e.g., 3:1 v/v).

  • Deoxygenate the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%).

  • Heat the reaction mixture to reflux (around 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford 4-biphenylcarboxaldehyde. A typical yield for this reaction is around 96%.[22]

Ullmann Reaction: Synthesis of 2,2′-Dinitrobiphenyl (Solvent-Free)[10][19]
  • Place 2-iodonitrobenzene (1.0 eq) and activated copper powder (2.0 eq) in a reaction tube.

  • Heat the mixture in a sand bath or heating block to approximately 210-220 °C for 10-15 minutes.

  • Cool the reaction mixture to room temperature.

  • Extract the solid residue with hot toluene.

  • Filter the hot solution to remove copper and copper salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield 2,2′-dinitrobiphenyl as yellow crystals. Yields can range from 50-90%.[19]

Gomberg-Bachmann Reaction: Synthesis of p-Bromobiphenyl[11]
  • Prepare a solution of 4-bromoaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.0 eq) in water, keeping the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, add benzene (which acts as both solvent and reactant) and a solution of sodium hydroxide.

  • Slowly add the cold diazonium salt solution to the vigorously stirred benzene/sodium hydroxide mixture.

  • Continue stirring at room temperature for several hours.

  • Separate the benzene layer, wash it with water, and dry it over anhydrous calcium chloride.

  • Distill off the excess benzene.

  • Purify the residue by vacuum distillation or recrystallization to obtain p-bromobiphenyl. Yields are typically low with this original procedure.[11]

Negishi Coupling: Synthesis of 2,2′-Dimethylbiphenyl[18]
  • Prepare the organozinc reagent, o-tolylzinc chloride, from o-tolylmagnesium bromide and zinc chloride in THF.

  • In a separate, dry, and inert atmosphere (e.g., argon or nitrogen) reaction flask, dissolve o-iodotoluene (1.0 eq) and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%) in anhydrous THF.

  • Add the freshly prepared o-tolylzinc chloride solution to the reaction mixture.

  • Reflux the reaction mixture for 1-2 hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as diethyl ether.

  • Dry the combined organic layers over anhydrous magnesium sulfate and remove the solvent in vacuo.

  • Purify the crude product by chromatography to yield 2,2′-dimethylbiphenyl.

Conclusion: Selecting the Optimal Synthetic Strategy

The synthesis of biphenyls is a mature field with a rich diversity of reliable methods. The Suzuki-Miyaura coupling often stands as the first choice for many applications due to its unparalleled combination of mild conditions, broad functional group tolerance, and operational simplicity.[1] However, a discerning scientist will recognize that the "best" method is always context-dependent.

The Negishi coupling offers a powerful alternative when high reactivity is paramount, and the handling of sensitive organozinc reagents is feasible.[14] For specific substrates or when exploring historical synthetic routes, the Ullmann and Gomberg-Bachmann reactions, particularly their modern iterations, remain valuable tools in the synthetic chemist's toolbox. A thorough understanding of the nuances of each of these powerful reactions empowers researchers to make informed decisions, ultimately leading to more efficient and successful synthetic outcomes in the pursuit of novel molecules with therapeutic or material applications.

References

A Comparative Spectroscopic Guide to 4-(2,4-Dimethoxyphenyl)benzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise identification and differentiation of isomeric molecules are paramount. Subtle changes in substituent positions can drastically alter a compound's physical, chemical, and biological properties. This guide provides an in-depth spectroscopic comparison of 4-(2,4-dimethoxyphenyl)benzoic acid and its positional isomers, offering a practical framework for their unambiguous characterization using ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The structural nuances between these isomers, while seemingly minor, manifest as distinct spectroscopic signatures. Understanding these differences is crucial for confirming synthetic outcomes, ensuring purity, and establishing structure-activity relationships.

The Isomers in Focus

This guide will compare the spectroscopic features of the following isomers:

  • This compound (Target Compound)

  • 2-(2,4-dimethoxyphenyl)benzoic acid

  • 3-(2,4-dimethoxyphenyl)benzoic acid

  • 4-(3,5-dimethoxyphenyl)benzoic acid

  • 4-(2,5-dimethoxyphenyl)benzoic acid

Overall Workflow for Spectroscopic Comparison

The process of distinguishing these isomers involves a systematic acquisition and analysis of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Caption: Workflow for isomeric comparison.

I. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shifts (δ) and coupling patterns of the aromatic protons are highly sensitive to the substitution pattern.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomeric acid in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it solubilizes them well and the acidic proton is readily observable.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the complex aromatic regions.

  • Data Acquisition:

    • Set the spectral width to cover a range of -1 to 13 ppm.

    • Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

Comparative ¹H NMR Data
Proton AssignmentThis compound (Predicted)2-(2,4-dimethoxyphenyl)benzoic acid (Predicted)3-(2,4-dimethoxyphenyl)benzoic acid (Predicted)4-(3,5-dimethoxyphenyl)benzoic acid (Predicted)4-(2,5-dimethoxyphenyl)benzoic acid (Predicted)
-COOH ~12.5-13.0 ppm (s, 1H)~12.0-13.0 ppm (s, 1H)~12.5-13.0 ppm (s, 1H)~12.5-13.0 ppm (s, 1H)~12.5-13.0 ppm (s, 1H)
-OCH₃ ~3.8 ppm (s, 3H), ~3.7 ppm (s, 3H)~3.8 ppm (s, 3H), ~3.7 ppm (s, 3H)~3.8 ppm (s, 3H), ~3.7 ppm (s, 3H)~3.8 ppm (s, 6H)~3.8 ppm (s, 3H), ~3.7 ppm (s, 3H)
Aromatic H Complex multiplets (~6.5-8.1 ppm)Complex multiplets (~6.5-8.0 ppm)Complex multiplets (~6.5-8.1 ppm)Distinct singlets and doublets (~6.5-8.1 ppm)Complex multiplets (~6.8-8.1 ppm)

Note: The predicted values are based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary slightly.

Key Differentiating Features in ¹H NMR
  • This compound: The protons on the benzoic acid ring will likely appear as two distinct doublets in the downfield region (around 8.1 and 7.8 ppm). The protons on the dimethoxyphenyl ring will show a more complex pattern due to the ortho and para methoxy groups, with signals appearing further upfield.

  • 2-(2,4-dimethoxyphenyl)benzoic acid: The steric hindrance caused by the ortho-substitution will likely lead to a broader signal for the carboxylic acid proton and may cause restricted rotation around the biphenyl bond, leading to more complex and potentially broadened signals in the aromatic region.

  • 3-(2,4-dimethoxyphenyl)benzoic acid: The aromatic signals will be more complex than the 4-substituted isomer due to the meta-substitution pattern on the benzoic acid ring, resulting in a more intricate set of multiplets.

  • 4-(3,5-dimethoxyphenyl)benzoic acid: This isomer is the most spectroscopically distinct. The two methoxy groups are equivalent, leading to a single sharp singlet integrating to 6 protons. The protons on the 3,5-dimethoxyphenyl ring will appear as two distinct signals: a triplet (or broad singlet) for the proton between the methoxy groups and a doublet for the other two equivalent protons.

  • 4-(2,5-dimethoxyphenyl)benzoic acid: The aromatic protons on the dimethoxyphenyl ring will exhibit a unique splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring.

II. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides complementary information, with the chemical shifts of the carbon atoms being sensitive to their electronic environment.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Data Acquisition:

    • Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom.

    • Set the spectral width to cover a range of 0 to 180 ppm.

    • A larger number of scans is typically required compared to ¹H NMR to achieve a good signal-to-noise ratio.

Comparative ¹³C NMR Data
Carbon AssignmentThis compound (Predicted)2,4-Dimethoxybenzoic acid[1]3,5-Dimethoxybenzoic acid4-Methoxybenzoic acid[2][3]
-COOH ~167-170 ppm~165 ppm~167 ppm~168-170 ppm
C-O (Methoxy) ~160, ~158 ppm~162, ~157 ppm~161 ppm~164 ppm
Aromatic C ~100-145 ppm~98-134 ppm~103-132 ppm~114-132 ppm
-OCH₃ ~55-56 ppm~56 ppm~56 ppm~55-56 ppm

Note: Direct experimental data for the biphenyl compounds is limited. Data for related dimethoxybenzoic and methoxybenzoic acids are provided for comparison.

Key Differentiating Features in ¹³C NMR

The number of unique signals in the aromatic region will directly correspond to the symmetry of the molecule. For instance, 4-(3,5-dimethoxyphenyl)benzoic acid will have fewer aromatic carbon signals than the other isomers due to its higher symmetry. The chemical shifts of the ipso-carbons (the carbons directly attached to the other ring) and the carbons bearing the methoxy groups will also be diagnostic.

III. Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of key functional groups. While it may not be as powerful as NMR for distinguishing between these positional isomers, subtle shifts in vibrational frequencies can be observed.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the powdered sample directly onto the ATR crystal.

  • Instrument Setup: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000 to 600 cm⁻¹.

    • The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Comparative IR Data
Vibrational ModeExpected Wavenumber (cm⁻¹)Key Observations
O-H Stretch (Carboxylic Acid) 3300-2500 (broad)A very broad and characteristic band due to hydrogen bonding.
C=O Stretch (Carboxylic Acid) 1710-1680The position of this band can be subtly influenced by the electronic effects of the substituent pattern.[4]
C=C Stretch (Aromatic) 1610-1580 and 1500-1400Multiple sharp bands are expected in this region.
C-O Stretch (Aryl Ether) 1275-1200 (asymmetric) and 1075-1020 (symmetric)Strong bands indicative of the methoxy groups.
Out-of-Plane Bending (Aromatic C-H) 900-675The pattern of these bands can sometimes provide clues about the substitution pattern of the aromatic rings.

The most significant differences between isomers in their IR spectra are likely to be found in the "fingerprint region" (below 1500 cm⁻¹), where complex vibrations unique to the overall molecular structure occur.

IV. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural elucidation.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).

  • Data Acquisition:

    • Acquire the mass spectrum in both positive and negative ion modes. In negative ion mode, the deprotonated molecule [M-H]⁻ is often observed for carboxylic acids.

    • The molecular ion peak (M⁺˙) may be observed with techniques like Electron Ionization (EI).

Key Differentiating Features in Mass Spectrometry

All the isomers will have the same molecular weight, so the mass-to-charge ratio (m/z) of the molecular ion will be identical. Differentiation will rely on subtle differences in their fragmentation patterns upon ionization. For example, the steric hindrance in 2-(2,4-dimethoxyphenyl)benzoic acid might lead to a more facile cleavage of the biphenyl bond compared to the other isomers. The fragmentation will likely involve the loss of water, carbon monoxide, and methyl groups from the molecular ion.

Conclusion

The unambiguous identification of positional isomers like the dimethoxyphenyl benzoic acids requires a multi-pronged spectroscopic approach. While ¹H NMR often provides the most definitive evidence through unique chemical shifts and coupling patterns, ¹³C NMR, IR, and MS offer crucial confirmatory data. By systematically acquiring and comparing these spectra, researchers can confidently determine the precise structure of their synthesized compounds, a critical step in the rigorous process of drug discovery and development.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(2,4-dimethoxyphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 4-(2,4-dimethoxyphenyl)benzoic Acid, grounding every recommendation in the principles of laboratory safety, regulatory compliance, and environmental stewardship.

Part 1: Hazard Assessment and Immediate Safety Precautions

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. Based on analogous compounds, this compound should be treated as a hazardous substance with the potential to cause irritation and other health effects.

Key Potential Hazards:

  • Skin Irritation: Assumed to cause skin irritation upon contact.[1][2][9]

  • Serious Eye Irritation: Assumed to cause serious eye irritation or damage.[1][2][9]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][10]

Immediate Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This is your primary defense against exposure.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust.[1][9][11]

  • Avoid Dust Formation: Take care to prevent the dispersion of dust when handling the solid material.[3][9]

Hazard ClassificationRecommended Personal Protective Equipment (PPE)
Eye/Face Hazard Chemical safety goggles or a face shield are mandatory.[1][9][12]
Skin Hazard Wear a lab coat and chemical-resistant gloves (e.g., nitrile).[9][10]
Respiratory Hazard Use a NIOSH/MSHA-approved respirator if dust cannot be controlled at the source.[12]
Part 2: Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream.[13][14] This protocol ensures compliance with EPA and local regulations, safeguarding both personnel and the environment.[5][8]

Step 1: Waste Characterization and Segregation

The foundational principle of chemical disposal is proper waste characterization.[8]

  • Designate as Hazardous Waste: Treat all quantities of this compound, including grossly contaminated items (e.g., weigh boats, gloves, paper towels), as hazardous waste.

  • Waste Segregation: This is a critical step to prevent dangerous chemical reactions.[4][8]

    • Collect solid waste of this compound in a dedicated, clearly labeled container.

    • DO NOT mix this waste with other chemical waste streams, especially strong oxidizing agents or bases, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[11][13]

Step 2: Proper Waste Containment

Proper containment is essential to prevent leaks and environmental contamination.[4][5]

  • Container Selection: Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is typically appropriate. The original product container, if available and in good condition, is an excellent choice.

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant")

    • The accumulation start date

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[5][15] Store the container in a designated satellite accumulation area (SAA) or your laboratory's main accumulation area.

Step 3: Managing Spills and Contaminated Materials

Accidental spills must be handled promptly and safely.

  • Control and Isolate: Cordon off the spill area to prevent others from entering.

  • Wear Appropriate PPE: Don your full PPE before beginning cleanup.

  • Clean-up:

    • For small powder spills, gently sweep or use a HEPA-filter vacuum to collect the material, avoiding dust generation.[3][11][13]

    • Place the collected material and any contaminated cleaning supplies (e.g., paper towels, absorbent pads) into your designated hazardous waste container.[13][16]

    • Decontaminate the spill area with an appropriate solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.[13][16]

  • Reporting: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

Step 4: Arranging for Final Disposal

Laboratory personnel are responsible for the proper collection and labeling of waste; final disposal must be handled by trained professionals.

  • Contact EHS: When your waste container is nearing full, or if you have a one-time disposal need, contact your institution's EHS department to arrange for a waste pickup.

  • Licensed Disposal Company: The EHS department will work with a licensed hazardous waste disposal company to transport and dispose of the material in accordance with all federal, state, and local regulations.[8][9][14] Never attempt to dispose of this chemical down the drain or in the regular trash. [1][3][13]

Part 3: Workflow and Logic Visualization

To ensure clarity, the decision-making process for the disposal of this compound is outlined in the diagram below. This workflow provides a self-validating system for compliant chemical waste management.

G Disposal Workflow for this compound cluster_0 Phase 1: Pre-Disposal & Handling cluster_1 Phase 2: Waste Collection & Segregation cluster_2 Phase 3: Storage & Final Disposal A Identify Chemical for Disposal: This compound B Consult SDS of Analogous Compound & Institutional CHP A->B C Don Appropriate PPE: - Goggles - Lab Coat - Nitrile Gloves B->C D Is this a new waste stream? C->D E Obtain new, compatible waste container. D->E Yes F Use existing, designated waste container. D->F No G Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazards (Irritant) - Date E->G H Place solid chemical waste and contaminated items into container. F->H G->H I Keep container tightly sealed in Satellite Accumulation Area. H->I J Is container full? I->J J->I No K Contact EHS for waste pickup. J->K Yes L EHS coordinates with licensed waste vendor for final disposal. K->L

Caption: Disposal workflow for this compound.

By adhering to this structured guide, laboratory professionals can confidently manage the disposal of this compound, ensuring a safe working environment and maintaining the highest standards of scientific and environmental responsibility.

References

A Researcher's Guide to the Safe Handling of 4-(2,4-dimethoxyphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with 4-(2,4-dimethoxyphenyl)benzoic Acid (CAS No. 91-52-1). The following procedural guidance is designed to establish a self-validating system of safety, ensuring the well-being of laboratory personnel and the integrity of research by explaining the causality behind each safety measure.

While the toxicological properties of this compound have not been fully investigated, data from its structural analog, 2,4-Dimethoxybenzoic acid, indicates that it is a hazardous substance.[1] It is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation.[1][2] Therefore, a comprehensive personal protective equipment (PPE) and handling strategy is crucial to minimize exposure.

Core Safety Directives and PPE

All handling of solid this compound should occur within a certified chemical fume hood to mitigate the risk of inhaling dust particles.[3] The work area must be equipped with an accessible safety shower and eyewash station.[4][5]

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles with side-shields are mandatory. A full-face shield is required when there is a significant risk of splashing or dust generation.[1][3][4]This compound is known to cause serious eye irritation.[1][2][5][6] Standard safety glasses do not provide adequate protection from dusts and splashes. A face shield offers a broader barrier of protection for the entire face.
Skin Protection Nitrile or neoprene gloves are recommended. A disposable lab coat is required, and should be changed frequently, especially after direct contact. For larger quantities, consider protective clothing and boots.[3][7][8]This chemical causes skin irritation.[1][2][5][6] Nitrile gloves offer excellent protection against a wide variety of chemicals and have good resistance to cuts and abrasions.[7] Neoprene provides robust protection against acids and caustics.[7][9] Gloves should be inspected for any signs of degradation before use.
Respiratory Protection A dust respirator should be used when handling the solid form of this compound, particularly if there is a potential for dust generation.[3] All work with the solid should be conducted in a chemical fume hood.[3]Inhalation of dust may cause respiratory irritation.[1][2] Engineering controls, such as a fume hood, are the primary line of defense. A respirator provides an additional layer of protection.

Operational and Disposal Plans

A systematic approach to handling and disposal is fundamental to laboratory safety. The following step-by-step procedures are designed to minimize risk at every stage.

Experimental Workflow: From Receipt to Disposal

experimental_workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Receiving Receiving Storage Storage Receiving->Storage Inspect & Log Risk_Assessment Risk_Assessment Storage->Risk_Assessment Review SDS Don_PPE Don_PPE Risk_Assessment->Don_PPE Select Appropriate PPE Weighing Weighing Don_PPE->Weighing Proceed to Hood Experiment Experiment Weighing->Experiment Use in Reaction Decontamination Decontamination Experiment->Decontamination Post-Experiment Waste_Segregation Waste_Segregation Decontamination->Waste_Segregation Separate Waste Streams Disposal Disposal Waste_Segregation->Disposal Label & Store for Pickup

Caption: Experimental workflow for this compound.

Step-by-Step Handling Procedures:
  • Preparation : Before handling, ensure that a chemical fume hood is certified and operational. All necessary PPE should be readily available and inspected for integrity.

  • Weighing and Transfer : Conduct all weighing and transfer of the solid compound within the fume hood to contain any dust. Use tools and equipment that minimize the generation of dust.

  • In Case of a Spill :

    • If the spill is dry, use dry clean-up procedures to avoid generating dust.[10]

    • Carefully sweep or vacuum the material into a sealed, labeled container for disposal.[6][10][11]

    • Do not allow the material to enter drains or water courses.[1][3][4][12]

  • Decontamination : After handling, decontaminate the work area with an appropriate solvent, followed by a thorough wash with soap and water.[3] Wash hands and any exposed skin thoroughly after handling.[1][4][5][6]

Disposal Plan:

Dispose of this compound and any contaminated materials as hazardous waste.[1]

  • Waste Collection : Collect waste in a clearly labeled, sealed container.

  • Disposal Method : The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Regulatory Compliance : All disposal must be in accordance with federal, state, and local environmental regulations.[3][12] Do not empty into drains.[1][3][11]

First Aid Measures

In the event of exposure, immediate action is critical.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][12] Seek immediate medical attention.[1][6]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][12] If skin irritation occurs, get medical advice.[1][6]

  • Inhalation : Remove the individual to fresh air. If not breathing, give artificial respiration.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][6]

  • Ingestion : Do NOT induce vomiting.[1] Wash out the mouth with water and seek immediate medical attention.[1][12]

By adhering to these rigorous safety protocols, you can create a secure research environment that fosters both scientific advancement and personal well-being.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.